ABHD antagonist 2
Description
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Properties
Molecular Formula |
C19H19BrFN3O3S |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone |
InChI |
InChI=1S/C19H19BrFN3O3S/c20-16-1-2-17(23-22-16)27-18-12-8-24(7-10(12)5-13(18)21)19(25)15-6-11-9-26-4-3-14(11)28-15/h1-2,6,10,12-13,18H,3-5,7-9H2/t10-,12+,13-,18-/m0/s1 |
InChI Key |
STLUSJSNLFITFT-UQGFQMMYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Evolving Role of ABHD2 in Cellular Signaling: A Technical Overview of its Antagonistic Mechanisms
For Immediate Release
[City, State] – December 3, 2025 – A comprehensive technical guide released today delves into the intricate mechanism of action of α/β-hydrolase domain-containing protein 2 (ABHD2) antagonists. This whitepaper offers researchers, scientists, and drug development professionals a detailed examination of the current understanding of ABHD2's function, the controversy surrounding its role as a progesterone (B1679170) receptor, and the methodologies used to investigate its activity.
ABHD2, a member of the serine hydrolase superfamily, has been a focal point of research due to its proposed role in critical physiological processes, most notably in human sperm activation.[1][2] The prevailing model has positioned ABHD2 as a non-genomic membrane receptor for progesterone.[3][4] According to this model, progesterone binding activates ABHD2's lipase (B570770) activity, leading to the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][4][5][6] As 2-AG is a known inhibitor of the principal sperm calcium channel, CatSper, its depletion by ABHD2 is thought to trigger the massive calcium influx required for sperm hyperactivation, capacitation, and the acrosome reaction—all essential steps for fertilization.[1][5][6][7]
However, recent studies have introduced compelling contradictory evidence, challenging this established mechanism. A 2024 preprint study demonstrated that potent and selective small-molecule inhibitors of ABHD2 did not affect progesterone-induced sperm hyperactivation or calcium influx.[8][9] Furthermore, this research found no evidence of direct progesterone binding to purified recombinant ABHD2 protein, suggesting that ABHD2's enzymatic activity may not be essential for the non-genomic action of progesterone on human sperm.[8][9][10]
This guide provides a thorough analysis of both the established and the dissenting viewpoints, presenting the signaling pathways as currently understood and the experimental data that supports each.
Core Signaling Pathways
The initially proposed signaling cascade for ABHD2-mediated sperm activation is a linear progression initiated by progesterone. This pathway highlights the direct link between hormonal signaling and a critical physiological response.
In addition to the CatSper pathway, some studies have suggested that progesterone can regulate the cAMP-PKA signaling pathway in sperm via ABHD2, which is crucial for capacitation.[3] This suggests a more complex role for ABHD2 in integrating different signaling cascades.
Another layer of complexity is added by research in Xenopus oocytes, which identifies ABHD2 as a co-receptor for the membrane progesterone receptor β (mPRβ).[11][12] In this context, ABHD2 exhibits phospholipase A2 (PLA2) activity, which is essential for progesterone-induced meiosis.[11][12][13]
The Mechanism of ABHD2 Antagonism
ABHD2 antagonists are primarily small-molecule inhibitors that target the enzyme's catalytic activity. These inhibitors can be broadly categorized as either non-selective or selective.
-
Non-selective Inhibitors: Methyl arachidonoyl fluorophosphate (B79755) (MAFP) is a widely used broad-spectrum serine hydrolase inhibitor. While effective at blocking ABHD2 activity, its lack of specificity for ABHD2 means it can affect other serine hydrolases, complicating the interpretation of experimental results.[14][15]
-
Selective Inhibitors: More recently, highly selective ABHD2 inhibitors have been developed. A notable example is the urea (B33335) derivative compound 183 , identified through activity-based protein profiling (ABPP).[14][16] This compound has been shown to reduce the progesterone-induced acrosome reaction in a dose-dependent manner.[14][16] Other plant-derived triterpenoids, such as pristimerin (B1678111) and lupeol, have also been shown to antagonize the effects of progesterone on CatSper, potentially through interaction with ABHD2.[17]
The development and use of these inhibitors are central to dissecting the true function of ABHD2. The workflow for identifying and validating such inhibitors often follows a multi-step process.
Quantitative Data on ABHD2 Inhibition and Activity
The following tables summarize key quantitative data from various studies, providing a comparative look at inhibitor potency and enzyme kinetics.
Table 1: Potency of Selected ABHD2 Inhibitors
| Compound | Type | Assay System | Potency (pIC₅₀) | Reference |
| 183 | Selective Urea Derivative | Activity-Based Protein Profiling | 5.50 ± 0.06 | [14][16] |
| 184 | Structural Analog of 183 | Activity-Based Protein Profiling | 4.60 ± 0.10 | [14][16] |
| MAFP | Broad-Spectrum Serine Hydrolase Inhibitor | Not specified | Not specified | [14][15] |
| Pristimerin | Plant Triterpenoid | Electrophysiology (CatSper current) | Not specified | [15][17] |
| Lupeol | Plant Triterpenoid | Electrophysiology (CatSper current) | Not specified | [17] |
Table 2: Kinetic Parameters of ABHD2 with Various Substrates
| Substrate | Enzyme Source | Kₘ | kcat | Reference |
| 7-hydroxycoumarinyl arachidonate (B1239269) (7-HCA) | Recombinant full-length human ABHD2 | 60 µM | Not reported | [8] |
| 4-methylcoumarin butyrate (B1204436) (4MC-B) | Recombinant full-length human ABHD2 | 27 µM | Not reported | [8] |
| 7-HCA | Recombinant truncated human ABHD2 (L33-E425) | 280 nM | 2.8 pmol/min/pmol enzyme | [8] |
| p-nitrophenyl acetate (B1210297) (pNPA) | Recombinant human ABHD2 | Not specified | Not specified | [18] |
| p-nitrophenyl butyrate (pNPB) | Recombinant human ABHD2 | Not specified | Not specified | [18] |
| p-nitrophenyl palmitate (pNPP) | Recombinant human ABHD2 | Not specified | Not specified | [18] |
Experimental Protocols
A detailed understanding of the methodologies used to study ABHD2 is crucial for interpreting the data and designing future experiments. Below are summaries of key experimental protocols.
Activity-Based Protein Profiling (ABPP) for Inhibitor Screening
-
Objective: To identify and assess the selectivity of ABHD2 inhibitors within a complex proteome.
-
Methodology:
-
A focused library of lipase inhibitors (e.g., 207 members) is screened against a protein library containing ABHD2 and other related ABHD proteins.[14][16]
-
Proteomes (e.g., from mouse testis) are pre-incubated with the inhibitor compound at a specific concentration (e.g., 20 µM for 30 min).[16]
-
A broad-spectrum serine hydrolase activity-based probe (e.g., MB064 or TAMRA-FP) is added to label the active serine hydrolases that were not blocked by the inhibitor.
-
Proteins are separated by SDS-PAGE, and the fluorescence of the probe is detected. A reduction in fluorescence at the band corresponding to ABHD2 indicates inhibition.
-
For quantitative analysis, concentration-response experiments are performed to determine the pIC₅₀ value.[14][16]
-
Enzymatic Activity Assays
-
Objective: To measure the catalytic activity of ABHD2 and the potency of its inhibitors.
-
Fluorometric Assay:
-
Recombinantly purified ABHD2 (e.g., 10 nM) is incubated with a fluorogenic substrate like 7-hydroxycoumarinyl arachidonate (7-HCA; e.g., 10 µM).[8]
-
The reaction is carried out in a suitable buffer (e.g., 20 mM HEPES, pH 8, 500 mM NaCl, 10% glycerol, 1 mM TCEP).[8]
-
The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time.
-
For inhibitor studies, the enzyme is pre-incubated with the compound before the addition of the substrate.
-
-
Radiometric Assay:
-
Cell membranes from U2OS cells overexpressing ABHD2 are used as the enzyme source.[14][16]
-
Membranes are pre-incubated with the inhibitor (e.g., MAFP or compound 183) for 15 min at 37°C.[14][16]
-
The radiolabeled substrate, 2-Oleoyl-[³H]glycerol (e.g., 10 µM), is added, and the reaction proceeds for 30 min at 37°C.[14][16]
-
The reaction is stopped, and the radioactive product is separated and quantified by scintillation counting.
-
Sperm Function Assays
-
Objective: To determine the effect of ABHD2 inhibitors on physiological sperm responses.
-
Intracellular Calcium Measurement:
-
Human or mouse sperm are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM.
-
Sperm are pre-incubated with the ABHD2 inhibitor (e.g., 2 µM of compound 183) or a vehicle control.[14][16]
-
Progesterone (e.g., 3 µM) is added to stimulate a calcium response.
-
Changes in intracellular calcium are recorded by measuring the change in fluorescence over time.[8][14][16]
-
-
Acrosome Reaction (AR) Assay:
-
In vitro capacitated sperm are pre-incubated with various concentrations of the ABHD2 inhibitor.
-
Progesterone (e.g., 3 µM) is added to induce the acrosome reaction.[14][16]
-
The status of the acrosome is assessed using a staining method, such as FITC-PSA, and quantified via microscopy or flow cytometry.[3]
-
-
Hyperactivation Assay:
Conclusion and Future Directions
The mechanism of action of ABHD2 antagonists is intrinsically linked to the function of ABHD2 itself—a topic of ongoing and vigorous scientific debate. While the initial model of ABHD2 as a key progesterone-activated gatekeeper for sperm activation is elegant, recent contradictory findings necessitate a re-evaluation.[8][9] The selective inhibitors that have been developed are invaluable tools in this endeavor.
Future research must focus on resolving the existing controversies. This will require independent validation of the recent findings that challenge the direct role of ABHD2 in progesterone signaling in sperm. Further investigation into the potential roles of ABHD2 in other signaling pathways, such as the cAMP-PKA pathway and its function as a PLA2 enzyme in other cell types, will be crucial to fully understand its biological significance.[3][11][12] The continued development of even more potent and selective ABHD2 inhibitors will be paramount for these studies and for exploring the therapeutic potential of targeting this multifaceted enzyme in areas ranging from contraception to cancer and viral diseases.[2][19][20][21]
References
- 1. Gene - ABHD2 [maayanlab.cloud]
- 2. ABHD2 - Wikipedia [en.wikipedia.org]
- 3. Progesterone activates the cyclic AMP-protein kinase A signalling pathway by upregulating ABHD2 in fertile men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional endocannabinoid signaling governs sperm activation via the sex hormone progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. genecards.org [genecards.org]
- 7. Molecular Basis of Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Progesterone induces meiosis through two obligate co-receptors with PLA2 activity [elifesciences.org]
- 12. Progesterone induces meiosis through two obligate co-receptors with PLA2 activity | eLife [elifesciences.org]
- 13. Progesterone induces meiosis through two obligate co-receptors with PLA2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regulation of the sperm calcium channel CatSper by endogenous steroids and plant triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Molecular characterization of human ABHD2 as TAG lipase and ester hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 21. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ABHD2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain-containing protein 2 (ABHD2) has emerged as a significant therapeutic target due to its critical role in various physiological processes, most notably in sperm fertility. ABHD2 is a serine hydrolase that, in the presence of progesterone (B1679170), degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] This degradation relieves the inhibition of the CatSper calcium channel in sperm, leading to an influx of calcium and subsequent sperm hyperactivation, a crucial step for fertilization.[2][3] This central role in the male reproductive process has made ABHD2 a compelling target for the development of novel, non-hormonal contraceptives. This technical guide provides an in-depth overview of the discovery and synthesis of ABHD2 antagonists, detailing the signaling pathways, experimental protocols for inhibitor identification and characterization, and the quantitative data of key compounds.
ABHD2 Signaling Pathway in Sperm Hyperactivation
The signaling cascade initiated by progesterone and mediated by ABHD2 is a key event in sperm capacitation. The pathway, as currently understood, is depicted below.
Discovery of ABHD2 Antagonists
The discovery of potent and selective ABHD2 inhibitors has largely been driven by activity-based protein profiling (ABPP), a powerful chemical proteomics technique used to identify and characterize enzyme activity in complex biological samples.
Activity-Based Protein Profiling (ABPP) for Inhibitor Screening
A library-versus-library screening approach using competitive ABPP has been instrumental in identifying novel ABHD2 inhibitors.[2] This method involves the use of a broad-spectrum activity-based probe (ABP) that covalently binds to the active site of serine hydrolases. Potential inhibitors are pre-incubated with the proteome, and their ability to block the binding of the ABP is assessed, typically by gel-based fluorescence scanning.
Key ABHD2 Antagonists and their Potency
Through these screening efforts, a urea-based compound, designated as compound 183 , was identified as a selective inhibitor of ABHD2.[4] Further optimization of this scaffold has led to the development of even more potent antagonists.
| Compound ID | Structure | pIC50 | IC50 (nM) | Notes |
| 183 | 1-(piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)urea | 5.50 ± 0.06 | ~3160 | Identified from a focused lipase (B570770) inhibitor library screen.[4] |
| Compound 1 | Same as 183 | - | ~100 | Potency measured against full-length ABHD2.[5] |
| Compound 3 | A triazole urea (B33335) compound | - | ~100 | Potent inhibitor of both full-length and truncated ABHD2.[5] |
| MAFP | Methoxyarachidonyl fluorophosphonate | - | 40-50 | A non-specific covalent serine hydrolase inhibitor, often used as a positive control.[5] |
Synthesis of Urea-Based ABHD2 Inhibitors
While specific, detailed synthetic protocols for the most potent proprietary ABHD2 inhibitors are not publicly available, a general and robust method for the synthesis of N,N'-disubstituted ureas, the chemical class of compound 183, involves the reaction of an isocyanate with an amine.
General Synthesis Protocol
Step 1: Formation of the Isocyanate Intermediate
A substituted aniline (B41778) can be converted to its corresponding isocyanate using a phosgene (B1210022) equivalent, such as triphosgene, in an inert solvent with a non-nucleophilic base.
Step 2: Urea Formation
The isocyanate is then reacted with a primary or secondary amine to yield the final urea product.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from methodologies used for the discovery of serine hydrolase inhibitors.[6]
-
Proteome Preparation: Prepare cell or tissue lysates (e.g., mouse testis) in a suitable buffer (e.g., 20 mM HEPES, pH 7.2, 2 mM DTT).
-
Inhibitor Incubation: Pre-incubate the proteome (e.g., 1 mg/mL protein concentration) with the test inhibitor at various concentrations for 30 minutes at 37 °C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe with a fluorescent tag (e.g., TAMRA-FP, 2 µM final concentration) and incubate for another 30 minutes at 37 °C.[2]
-
SDS-PAGE: Quench the reaction by adding 2x SDS-PAGE loading buffer and heat at 95 °C for 5 minutes. Separate the proteins on a polyacrylamide gel.
-
Fluorescence Scanning: Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to ABHD2. A decrease in fluorescence in the inhibitor-treated lanes compared to the vehicle control indicates inhibition.
ABHD2 Enzymatic Activity Assay
This fluorometric assay is used to determine the potency of inhibitors against purified ABHD2.[7]
-
Reagents:
-
Assay Buffer: 20 mM HEPES, 500 mM NaCl, 10% glycerol, 1 mM TCEP, pH 8.0.
-
Recombinant human ABHD2.
-
Substrate: 7-hydroxycoumarinyl arachidonate (B1239269) (7-HCA).
-
Inhibitors of interest.
-
-
Procedure:
-
Prepare a solution of recombinant ABHD2 (e.g., 10 nM final concentration) in the assay buffer.
-
Pre-incubate the enzyme with various concentrations of the inhibitor (or DMSO for control) for 30 minutes on ice.
-
Initiate the reaction by adding the 7-HCA substrate (e.g., 10 µM final concentration).
-
Monitor the increase in fluorescence (Excitation: 335 nm, Emission: 450 nm) over time at 37 °C in a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Progesterone-Induced Acrosome Reaction Assay
This assay evaluates the functional effect of ABHD2 inhibitors on sperm physiology.[2][8]
-
Sperm Preparation: Collect and capacitate sperm from a suitable model organism (e.g., mouse) in an appropriate medium.
-
Inhibitor Treatment: Pre-incubate the capacitated sperm with the ABHD2 inhibitor at various concentrations (or vehicle control) for a specified time (e.g., 30 minutes).
-
Progesterone Stimulation: Induce the acrosome reaction by adding progesterone (e.g., 3-5 µM final concentration).
-
Acrosome Staining: After a further incubation period, fix the sperm and stain for acrosomal status using a suitable method (e.g., Coomassie blue or a fluorescent lectin like FITC-PNA).
-
Microscopy and Quantification: Analyze the sperm using light or fluorescence microscopy and count the percentage of acrosome-reacted sperm.
-
Data Analysis: Compare the percentage of acrosome-reacted sperm in the inhibitor-treated groups to the progesterone-stimulated control. A dose-dependent reduction in the acrosome reaction indicates effective inhibition of ABHD2's physiological function.
Conclusion
The discovery of potent and selective ABHD2 antagonists represents a promising avenue for the development of novel therapeutics, particularly in the field of non-hormonal contraception. The use of activity-based protein profiling has been pivotal in identifying lead compounds, and subsequent structure-activity relationship studies are refining these into highly potent drug candidates. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of ABHD2 inhibitors. Further research into the synthesis of diverse chemical scaffolds targeting ABHD2 will be crucial for advancing these promising compounds towards clinical applications.
References
- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
- 8. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of ABHD2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to α/β-Hydrolase Domain Containing 2 (ABHD2)
α/β-hydrolase domain-containing protein 2 (ABHD2) is a member of the serine hydrolase superfamily, characterized by a conserved α/β-hydrolase fold.[1] It is a 425-residue protein with a predicted molecular weight of 48 kDa and possesses a classic Ser207-His376-Asp345 catalytic triad.[2] While expressed in various tissues, including the liver, stomach, lungs, and brain, ABHD2 is most prominently found in human spermatozoa.[2][3][4] ABHD2 functions as a multi-faceted enzyme, acting as a triacylglycerol lipase (B570770), an ester hydrolase, and critically, as a key regulator in sperm function.[2][5] Its roles extend beyond reproductive physiology, with implications in cancer progression, viral replication, and chronic inflammatory diseases like atherosclerosis.[1][2][6]
The Multifaceted Role and Mechanism of Action of ABHD2
The function of ABHD2 is context-dependent, with its most well-elucidated role being in male fertility. However, emerging research has implicated it in several pathophysiological processes.
Regulation of Sperm Hyperactivation and Fertilization
ABHD2 is a critical controller of sperm hyperactivation, a necessary step for fertilization.[3] It functions as a non-genomic receptor for the steroid hormone progesterone (B1679170), which is released by the egg.[6][7]
Signaling Pathway:
-
Progesterone Binding: Progesterone binds to ABHD2 on the sperm's outer membrane.[2][7]
-
Enzymatic Activation: This binding activates ABHD2's lipase activity.[5][8]
-
2-AG Hydrolysis: Activated ABHD2 hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol.[3][8]
-
CatSper Channel Disinhibition: 2-AG is an endogenous inhibitor of the CatSper (cation channel of sperm) calcium channel.[1][8] The depletion of 2-AG by ABHD2 removes this inhibition.
-
Calcium Influx: The opening of the CatSper channel leads to a rapid influx of Ca²⁺ into the sperm flagellum.[7][8]
-
Hyperactivation & Acrosome Reaction: The surge in intracellular calcium triggers sperm hyperactivation—a vigorous, asymmetrical tail-beating pattern—and the acrosome reaction, both essential for penetrating and fertilizing the egg.[1][3][8]
Interestingly, recent studies have presented conflicting evidence, suggesting that ABHD2 activity may not be essential for the non-genomic action of progesterone on human sperm, indicating that the activation of CatSper by steroids might follow a different, yet-to-be-elucidated mechanism.[9] However, the model of ABHD2-mediated 2-AG depletion remains a prominent hypothesis.
References
- 1. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD2 - Wikipedia [en.wikipedia.org]
- 4. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Gene - ABHD2 [maayanlab.cloud]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Identifying Protein Targets of ABHD2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies used to identify the protein targets of antagonists for Abhydrolase Domain Containing 2 (ABHD2). A primary focus is placed on the application of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for characterizing enzyme activity and inhibitor selectivity directly in complex biological systems. This document outlines detailed experimental protocols, presents quantitative data for known inhibitors, and visualizes key pathways and workflows to facilitate a comprehensive understanding of the target identification process.
Introduction to ABHD2 and its Role in Cellular Signaling
Alpha/beta-hydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that plays a crucial role in various physiological processes, including sperm activation, immune response, and viral propagation.[1][2] Notably, ABHD2 functions as a progesterone-dependent hydrolase for the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] In human sperm, progesterone (B1679170) binding to ABHD2 stimulates the degradation of 2-AG, an endogenous inhibitor of the CatSper calcium channel.[3] The resulting decrease in 2-AG levels leads to the opening of the CatSper channel, causing an influx of calcium ions (Ca²⁺) that triggers sperm hyperactivation, a critical step for fertilization.[2][3] Given its role in these key signaling events, the identification and characterization of selective ABHD2 antagonists are of significant interest for the development of novel therapeutics, including non-hormonal contraceptives.
The Progesterone-ABHD2-CatSper Signaling Pathway
The signaling cascade initiated by progesterone in sperm is a well-defined pathway that highlights the central role of ABHD2. The following diagram illustrates the key steps in this process.
Caption: Progesterone-ABHD2-CatSper signaling cascade in sperm.
Target Identification Using Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in native biological systems.[4] Competitive ABPP is a particularly effective method for identifying the targets of small molecule inhibitors.[5] This approach involves pre-incubating a proteome with a potential inhibitor before treating it with a broad-spectrum activity-based probe (ABP) that targets a specific enzyme family (e.g., serine hydrolases).[5] If the inhibitor binds to a target enzyme, it will block the subsequent binding of the ABP.[5] The targets of the inhibitor can then be identified by a decrease in the signal from the ABP-labeled enzyme.[5]
Experimental Workflow for Competitive ABPP
The following diagram outlines the general workflow for identifying ABHD2 antagonist targets using a competitive ABPP approach.
Caption: Workflow for competitive ABPP to identify antagonist targets.
Quantitative Data for ABHD2 Inhibitors
A key aspect of drug development is the quantitative assessment of inhibitor potency and selectivity. The following table summarizes the reported inhibitory activities of compounds against ABHD2 and other ABHD family members, primarily determined through competitive ABPP assays.
| Compound ID | Target Enzyme | pIC50 | IC50 | Assay Method | Reference |
| 183 (Urea derivative) | ABHD2 | 5.50 ± 0.06 | ~3.16 µM | Gel-based competitive ABPP | [2] |
| 184 (Pyrrolidine derivative) | ABHD2 | 4.60 ± 0.10 | ~25.1 µM | Gel-based competitive ABPP | [2] |
| MAFP | Broad Spectrum Serine Hydrolase | - | - | Gel-based competitive ABPP | [2] |
| ABC47 (5) | ABHD3 | - | 0.1 µM | Gel-based ABPP | [4] |
| ABC47 (5) | ABHD4 | - | 0.03 µM | Gel-based ABPP | [4] |
| ABC34 (6) | ABHD3 | - | 7.6 µM | Gel-based ABPP | [4] |
| ABC34 (6) | ABHD4 | - | 0.1 µM | Gel-based ABPP | [4] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Detailed Experimental Protocols
This section provides detailed protocols for the key experiments involved in the identification of ABHD2 antagonist targets using competitive ABPP.
Preparation of Proteome Lysates
Objective: To prepare soluble and membrane fractions of proteomes from cells or tissues for use in ABPP experiments.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™, Mini, EDTA-free Protease Inhibitor Cocktail)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
-
Bradford or BCA protein assay kit
Protocol:
-
Harvest cells or dissect tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.
-
Homogenize the sample on ice using a Dounce homogenizer (for tissues and adherent cells) or sonication (for suspension cells).
-
To separate soluble and membrane fractions, centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the soluble proteome (cytosolic fraction). Carefully collect it and store at -80°C.
-
The pellet contains the membrane fraction. Resuspend the pellet in Lysis Buffer and store at -80°C.
-
Determine the protein concentration of both fractions using a Bradford or BCA assay. For ABPP, a typical protein concentration is 1-2 mg/mL.[6]
Gel-Based Competitive ABPP
Objective: To screen a library of compounds for inhibitory activity against ABHD2 and other serine hydrolases in a proteome.
Materials:
-
Proteome lysate (soluble or membrane fraction) at 1-2 mg/mL
-
Test inhibitors (e.g., ABHD2 antagonist library) dissolved in DMSO
-
Activity-Based Probe (ABP) with a fluorescent tag (e.g., MB064 or TAMRA-FP)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
In a microcentrifuge tube, add 19.5 µL of the proteome lysate (e.g., at 2 mg/mL).
-
Add 0.5 µL of the test inhibitor at various concentrations (or DMSO for the vehicle control). A final inhibitor concentration range of 10 nM to 100 µM is common for IC50 determination.
-
Pre-incubate the proteome with the inhibitor for 30 minutes at 37°C.[6]
-
Add the fluorescent ABP (e.g., MB064 to a final concentration of 2 µM) to the mixture.[2]
-
Incubate for another 15-30 minutes at 37°C.
-
Quench the labeling reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
-
Load 20 µL of the sample onto an SDS-PAGE gel and run the gel to separate the proteins.
-
After electrophoresis, visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore on the ABP.
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the control lane indicates that the compound inhibits that protein.
-
For IC50 determination, quantify the band intensities using densitometry software and plot the normalized response against the logarithm of the inhibitor concentration.[2]
Chemoproteomic ABPP for Target Identification (LC-MS/MS)
Objective: To identify the specific protein targets of a hit compound from the gel-based screen.
Materials:
-
Proteome lysate
-
Hit inhibitor
-
Biotinylated ABP (e.g., FP-biotin)
-
Streptavidin-agarose beads
-
Buffers for reduction, alkylation, and digestion (e.g., DTT, iodoacetamide (B48618), trypsin)
-
LC-MS/MS system
Protocol:
-
Competitive Labeling:
-
Pre-incubate the proteome (e.g., 1 mg of total protein) with the hit inhibitor (e.g., at 10x the IC50) or DMSO for 30 minutes at 37°C.
-
Add the biotinylated ABP (e.g., FP-biotin to a final concentration of 10 µM) and incubate for another 30 minutes.[2]
-
-
Enrichment of Labeled Proteins:
-
Denature the proteins by adding SDS to a final concentration of 1% and boiling for 5 minutes.
-
Dilute the sample with PBS to reduce the SDS concentration to <0.2%.
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation to capture the biotin-labeled proteins.
-
Wash the beads extensively with PBS containing 0.1% SDS, followed by PBS alone, and finally with water to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturing buffer (e.g., 6 M urea (B33335) in PBS).
-
Reduce disulfide bonds by adding DTT and incubating at 65°C.
-
Alkylate free cysteines by adding iodoacetamide and incubating in the dark.
-
Wash the beads and resuspend in a digestion buffer (e.g., 2 M urea in PBS with 1 mM CaCl₂).
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Quantify the relative abundance of each identified protein in the inhibitor-treated sample versus the control sample (e.g., by spectral counting or label-free quantification).
-
Proteins that show a significant reduction in abundance in the inhibitor-treated sample are considered targets of the inhibitor.
-
Conclusion
The identification of protein targets for ABHD2 antagonists is a critical step in the development of novel therapeutics. This guide has detailed the use of competitive Activity-Based Protein Profiling (ABPP) as a robust and effective methodology for this purpose. By combining gel-based screening for initial hit identification with chemoproteomic approaches for definitive target validation, researchers can efficiently characterize the potency and selectivity of ABHD2 inhibitors. The provided protocols and workflows serve as a comprehensive resource for scientists and drug development professionals working in this exciting area of research.
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ABHD2 Antagonist Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain-containing protein 2 (ABHD2) has emerged as a critical serine hydrolase involved in fundamental physiological processes, most notably in sperm activation and fertilization.[1] Its role as a non-genomic progesterone (B1679170) receptor, modulating the endocannabinoid signaling pathway to regulate the CatSper ion channel, has positioned it as a promising target for the development of novel non-hormonal contraceptives and therapeutics for fertility disorders.[1][2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of ABHD2 antagonists, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Concepts: Binding Affinity and Kinetics
Understanding the interaction of antagonists with ABHD2 requires the characterization of two key aspects:
-
Binding Affinity: This describes the strength of the interaction between an antagonist and ABHD2 at equilibrium. It is commonly expressed by:
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational parameter that can be influenced by assay conditions.
-
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a more direct measure of binding affinity for reversible inhibitors.
-
Kd (Dissociation Constant): The equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd indicates a higher binding affinity.
-
-
Binding Kinetics: This describes the rates at which an antagonist associates with and dissociates from ABHD2. These parameters provide insights into the duration of target engagement.
-
kon (Association Rate Constant): The rate at which the antagonist binds to ABHD2.
-
koff (Dissociation Rate Constant): The rate at which the antagonist unbinds from ABHD2.
-
Residence Time (1/koff): The average duration for which an antagonist remains bound to its target. Longer residence times can lead to a more sustained pharmacological effect.
-
Quantitative Data for ABHD2 Antagonists
The development of potent and selective ABHD2 antagonists is an active area of research. While extensive quantitative data across a wide range of compounds is still emerging, several key inhibitors have been characterized.
| Antagonist/Inhibitor | Binding Affinity Metric | Value | Species | Assay Method | Reference |
| Compound 183 | pIC50 | 5.50 ± 0.06 | Mouse | Gel-based competitive ABPP | [3][4] |
| Compound 184 | pIC50 | 4.60 ± 0.10 | Mouse | Gel-based competitive ABPP | [3][4] |
| Testosterone | Antagonist of Progesterone-mediated activation | - | Human | Electrophysiology (CatSper currents) | [5] |
| Hydrocortisone | Antagonist of Progesterone-mediated activation | - | Human | Electrophysiology (CatSper currents) | [5] |
| Pristimerin | Inhibitor of ABHD2 activity | - | Human | Electrophysiology (CatSper currents) | [5] |
| Lupeol | Inhibitor of ABHD2 activity | - | Human | Electrophysiology (CatSper currents) | [5] |
| MAFP | Irreversible serine hydrolase inhibitor | - | Human | Electrophysiology (CatSper currents) | [5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Currently, specific Ki, Kd, kon, and koff values for a broad range of ABHD2 antagonists are not widely available in the public domain. The data presented here is based on initial inhibitor discovery and characterization studies.
Experimental Protocols
Accurate determination of binding affinity and kinetics is paramount in drug discovery. The following are detailed methodologies for key experiments cited in the study of ABHD2 antagonists.
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the potency and selectivity of inhibitors against active serine hydrolases in a complex biological sample.
Workflow Diagram:
Competitive ABPP workflow for inhibitor profiling.
-
Proteome Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer (e.g., 20 mM HEPES pH 7.2, 2 mM DTT). Determine the protein concentration using a standard method like the BCA assay.
-
Inhibitor Incubation: In a microcentrifuge tube, pre-incubate a defined amount of proteome (e.g., 20 µL of 1 mg/mL) with the test inhibitor at various concentrations for 30 minutes at 37°C. A DMSO control (vehicle) should be run in parallel.
-
Probe Labeling: Add a fluorescently tagged activity-based probe (e.g., MB064 or TAMRA-FP) to a final concentration of 2 µM and incubate for an additional 15 minutes at 37°C.[3][6]
-
SDS-PAGE: Quench the reaction by adding 3x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE on a 10% acrylamide (B121943) gel.
-
Fluorescence Scanning: Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Data Analysis: Quantify the intensity of the fluorescent bands corresponding to ABHD2. The percentage of inhibition is calculated relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Radiometric Monoacylglycerol Lipase (MAGL) Activity Assay
This assay directly measures the enzymatic activity of ABHD2 by quantifying the release of a radiolabeled product from a substrate analog.
Workflow Diagram:
Radiometric MAGL activity assay workflow.
Detailed Methodology: [4][6][7]
-
Membrane Preparation: Prepare cell membranes from cells overexpressing ABHD2 (e.g., transfected U2OS cells) by homogenization and ultracentrifugation (100,000 x g). Resuspend the membrane pellet in an appropriate buffer.
-
Inhibitor Pre-incubation: In a reaction tube, pre-incubate the cell membranes (e.g., 100 µg of protein) with the test inhibitor at various concentrations for 15 minutes at 37°C.[6] A control without inhibitor should be included.
-
Enzymatic Reaction: Initiate the reaction by adding a radiolabeled substrate, such as 2-oleoyl-[3H]glycerol, to a final concentration of 10 µM.[6] Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Quenching and Phase Separation: Terminate the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol.[6] Centrifuge the mixture to induce phase separation.
-
Quantification: Collect the aqueous phase, which contains the radiolabeled glycerol (B35011) product. Measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity based on the amount of [3H]glycerol released. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution). This method can be used to determine both the affinity (Kd) and the kinetics (kon and koff) of an interaction.
A detailed, standardized protocol for applying SPR to ABHD2 is not yet widely published. However, a general workflow can be adapted for this purpose.
Workflow Diagram:
General workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Workflow Diagram:
General workflow for ITC analysis.
ABHD2 Signaling Pathway
ABHD2 plays a pivotal role in the non-genomic progesterone signaling pathway in human sperm, which is essential for fertilization.
Signaling Pathway Diagram:
References
- 1. Unconventional endocannabinoid signaling governs sperm activation via the sex hormone progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Unconventional endocannabinoid signaling governs sperm activation via the sex hormone progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiometric Assay of ABHD2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of α/β-Hydrolase Domain Containing 2 (ABHD2) Antagonists in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The α/β-hydrolase domain containing 2 (ABHD2) is a serine hydrolase that has emerged as a significant regulator of lipid metabolism with implications in a variety of physiological and pathological processes. As a triacylglycerol (TAG) lipase (B570770) and ester hydrolase, ABHD2 is involved in the metabolic pathways of crucial lipids such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), as well as phospholipids (B1166683) like phosphatidylcholine and cardiolipin (B10847521). Its activity influences cellular signaling, energy homeostasis, and inflammatory responses. Consequently, the development of ABHD2 antagonists has garnered interest as a potential therapeutic strategy for a range of conditions, including metabolic disorders, inflammatory diseases, and certain cancers. This technical guide provides an in-depth overview of the role of ABHD2 in lipid metabolism, with a focus on the effects of its antagonism, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
ABHD2: A Multifaceted Regulator of Lipid Metabolism
ABHD2 is a member of the large α/β-hydrolase superfamily, characterized by a conserved catalytic domain. It is expressed in various tissues, with notable levels in the liver, lungs, and testes.[1] The enzymatic activity of ABHD2 is directed towards the hydrolysis of ester bonds in lipids.
Key Functions in Lipid Metabolism:
-
Triacylglycerol (TAG) Lipase Activity: ABHD2 has been identified as a TAG lipase, contributing to the breakdown of stored fats into fatty acids and glycerol, which can then be utilized for energy production.[1]
-
Phospholipase Activity: Studies in knockout mouse models have revealed a role for ABHD2 in the metabolism of phospholipids. Specifically, the absence of ABHD2 leads to an accumulation of phosphatidylcholine and a decrease in cardiolipin and phosphatidylglycerol in the liver, suggesting its involvement in their turnover or remodeling.[2]
-
Endocannabinoid Regulation: A critical function of ABHD2 is its role as a monoacylglycerol lipase that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4] This activity is particularly important in processes such as sperm activation, where progesterone-dependent activation of ABHD2 leads to 2-AG degradation and subsequent calcium influx.[3][4]
-
Macrophage Lipid Homeostasis: ABHD2 expression is upregulated during the differentiation of monocytes to macrophages.[5] In macrophages, it is implicated in lipid metabolism and the inflammatory response, playing a role in conditions such as atherosclerosis.[1][5]
Quantitative Effects of ABHD2 Deficiency on Lipid Profiles
While specific data on the in vivo effects of ABHD2 antagonists on plasma lipid profiles such as triglycerides and cholesterol are still emerging, studies on ABHD2 knockout (KO) mice provide valuable insights into the consequences of abrogating ABHD2 function. The following table summarizes the significant changes in hepatic lipid species observed in ABHD2 KO mice compared to wild-type (WT) controls. This data is derived from a comprehensive lipidomics analysis and highlights the lipids most significantly affected by the absence of ABHD2 activity.
Table 1: Quantitative Changes in Hepatic Lipid Species in ABHD2 Knockout (KO) Mice [1][2]
| Lipid Class | Specific Lipid Species | Fold Change (KO vs. WT) | Sex | p-value |
| Phosphatidylcholine (PC) | PC(38:4) | ↑ 1.5 | Male | < 0.01 |
| PC(40:6) | ↑ 1.4 | Male | < 0.01 | |
| PC(36:2) | ↑ 1.3 | Female | < 0.05 | |
| PC(38:5) | ↑ 1.3 | Female | < 0.05 | |
| Cardiolipin (CL) | CL(72:8) | ↓ 0.6 | Male | < 0.01 |
| CL(70:6) | ↓ 0.7 | Male | < 0.01 | |
| Phosphatidylglycerol (PG) | PG(36:2) | ↓ 0.5 | Male | < 0.01 |
Note: This table presents a selection of the most significantly altered lipid species. "↑" indicates an increase, and "↓" indicates a decrease in the knockout mice compared to wild-type.
Key Signaling Pathways Involving ABHD2
ABHD2 is integrated into key cellular signaling pathways, where its lipid-metabolizing activity modulates downstream events.
Progesterone-Mediated Signaling in Sperm Activation
In human spermatozoa, ABHD2 acts as a non-genomic progesterone (B1679170) receptor. The binding of progesterone to ABHD2 activates its lipase activity, leading to the degradation of 2-AG. As 2-AG is an endogenous inhibitor of the CatSper calcium channel, its depletion results in calcium influx and subsequent sperm hyperactivation, a critical step for fertilization.[3][4]
ABHD2 and TGF-β Signaling in Airway Remodeling
ABHD2 has been implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) through its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway. Reduced ABHD2 expression is associated with increased TGF-β signaling, which in turn promotes airway remodeling, a key feature of COPD. This suggests that ABHD2 may normally function to dampen pro-fibrotic TGF-β responses in the lung.
Experimental Protocols for Studying ABHD2
ABHD2 Activity Assay
This protocol describes a general method for measuring the esterase activity of ABHD2 using a colorimetric substrate.
Materials:
-
Purified recombinant ABHD2 protein
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: p-nitrophenyl acetate (B1210297) (pNPA) stock solution (100 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of pNPA by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
For inhibitor studies, add the ABHD2 antagonist to the desired final concentration and pre-incubate with the enzyme for 15-30 minutes at room temperature.
-
Add 25 µL of the purified ABHD2 enzyme solution to each well.
-
Initiate the reaction by adding 25 µL of the pNPA working solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-30 minutes using a microplate reader.
-
The rate of p-nitrophenol production is proportional to the ABHD2 activity and can be calculated from the linear phase of the reaction curve.
Competitive Activity-Based Protein Profiling (ABPP) for ABHD2 Inhibitor Screening
ABPP is a powerful chemoproteomic technique to identify and profile enzyme activities in complex biological samples. This competitive ABPP protocol is designed to screen for and characterize ABHD2 inhibitors.[3][6]
Materials:
-
Cell or tissue lysate containing active ABHD2
-
ABHD2 inhibitor library
-
Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate-biotin probe)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-biotin antibody
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues known to express ABHD2 in a suitable lysis buffer without detergents that would denature the enzyme.
-
Inhibitor Incubation: Aliquot the lysate into separate tubes. Add compounds from the inhibitor library to each tube at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C to allow for inhibitor binding to the target enzymes.
-
Probe Labeling: Add the serine hydrolase ABP to each tube at a final concentration of 1-2 µM. Incubate for another 30 minutes at 37°C. The ABP will covalently label the active site of serine hydrolases that are not blocked by an inhibitor.
-
Quenching and Denaturation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.
-
Gel Electrophoresis and Western Blotting: Separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with a streptavidin-HRP conjugate or an anti-biotin antibody followed by a secondary HRP-conjugated antibody. Visualize the labeled proteins using a chemiluminescence substrate.
-
Analysis: A decrease in the intensity of the band corresponding to ABHD2 in the presence of an inhibitor indicates that the compound has successfully competed with the ABP for binding to the active site of ABHD2.
Logical Relationships and Therapeutic Potential
The multifaceted role of ABHD2 in lipid metabolism positions it as a potential therapeutic target for a variety of diseases. The following diagram illustrates the logical connections between ABHD2 activity, its impact on lipid metabolism, and the associated pathological conditions.
Therapeutic Implications:
-
Metabolic Diseases: By modulating TAG and phospholipid metabolism, ABHD2 antagonists could have therapeutic potential in conditions such as non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
-
Inflammatory Diseases: Given the role of ABHD2 in macrophage function and its link to inflammatory pathways, its inhibition could be a strategy for treating chronic inflammatory diseases like atherosclerosis and COPD.
-
Oncology: The involvement of ABHD2 in cancer cell proliferation and survival suggests that its antagonists may have applications in oncology.[5]
-
Contraception: The critical role of ABHD2 in sperm function makes it a potential target for the development of novel non-hormonal contraceptives.[3]
Conclusion
ABHD2 is a key enzymatic player at the crossroads of lipid metabolism and cellular signaling. The development of potent and selective ABHD2 antagonists holds significant promise for therapeutic interventions in a range of diseases. The quantitative data from knockout models, coupled with detailed experimental protocols, provide a solid foundation for further research and drug development efforts targeting this multifaceted enzyme. Future studies focusing on the in vivo effects of specific ABHD2 inhibitors on systemic lipid profiles and in various disease models will be crucial for translating our understanding of ABHD2 function into clinical applications.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Role of ABHD2 Antagonists in Modulating Endocannabinoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abhydrolase domain containing 2 (ABHD2) is a serine hydrolase that has emerged as a key regulator of endocannabinoid signaling, particularly through its role in the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG). This function places ABHD2 at a critical juncture in various physiological processes, most notably in sperm fertility, where it mediates progesterone-induced sperm hyperactivation. The development of potent and selective ABHD2 antagonists is therefore of significant interest for both therapeutic applications, such as non-hormonal contraception, and as chemical tools to further elucidate the biological functions of this enzyme. This technical guide provides an in-depth overview of the core principles of ABHD2's involvement in endocannabinoid signaling, quantitative data on known inhibitors, detailed experimental protocols for their characterization, and visualizations of the key pathways and experimental workflows.
ABHD2 and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary bioactive lipids of the ECS are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG)[1]. The levels of these endocannabinoids are tightly controlled by a suite of biosynthetic and degradative enzymes. ABHD2 has been identified as a key enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol[2][3].
In the context of sperm physiology, ABHD2 acts as a non-genomic progesterone (B1679170) receptor[2][3]. The binding of progesterone to ABHD2 on the sperm flagellum activates its lipase (B570770) activity, leading to the depletion of 2-AG in the sperm membrane[2][3]. 2-AG is a known endogenous inhibitor of the sperm-specific calcium channel, CatSper[2][3]. The degradation of 2-AG by ABHD2 lifts this inhibition, allowing for an influx of calcium ions through CatSper, which in turn triggers sperm hyperactivation—a motility pattern essential for fertilization[2][3]. This signaling cascade highlights ABHD2 as a promising target for the development of male contraceptives[4][5].
Beyond its role in fertility, ABHD2 is also implicated in other pathophysiological processes, including viral propagation and monocyte/macrophage recruitment in chronic diseases like emphysema and atherosclerosis, making it a multifaceted therapeutic target[1][2].
Quantitative Data on ABHD2 Antagonists
The discovery of selective ABHD2 inhibitors has been significantly advanced by the application of activity-based protein profiling (ABPP)[2]. This chemoproteomic technique allows for the screening of compound libraries against native enzymes in complex biological systems to assess their potency and selectivity. Below is a summary of the quantitative data for some of the reported ABHD2 inhibitors.
| Compound ID | Compound Class | Potency (pIC50/IC50) | Selectivity Profile | Reference |
| 183 | Urea | pIC50 = 5.50 ± 0.06 | Highly selective for ABHD2 in mouse testis proteome; no other targets detected by competitive chemoproteomics. | [2] |
| 184 | Pyrrolidine | pIC50 = 4.60 ± 0.10 | Structurally related to compound 183 with ~10-fold lower activity. | [2] |
| MAFP | Fluorophosphonate | Not specified (broad-spectrum) | Broad-spectrum serine hydrolase inhibitor, also inhibits ABHD2. | [2] |
| DH376 (23) | Not specified | Not specified | Primarily a DAGLα/β inhibitor with off-target activity against ABHD2. | [1] |
| Compound 65 | Not specified | 94% inhibition at 1 µM | Also inhibits ABHD3, PNPLA4, PAFAH2, ABHD6, ABHD13, ABHD11, and LYPLA1 to a lesser extent. | [1] |
Signaling Pathways and Experimental Workflows
Progesterone-Induced Endocannabinoid Signaling in Sperm
The following diagram illustrates the signaling cascade initiated by progesterone, leading to sperm hyperactivation, and the point of intervention for an ABHD2 antagonist.
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A promising target for non-hormonal contraception – The α/β Hydrolase Domain 2 – openlabnotebooks.org [openlabnotebooks.org]
- 5. drugtargetreview.com [drugtargetreview.com]
Structural Analysis of ABHD2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of antagonists targeting the α/β-hydrolase domain-containing protein 2 (ABHD2). ABHD2 is a serine hydrolase that has emerged as a significant therapeutic target, particularly in the context of male fertility and contraception. This document details the structural biology of ABHD2, the mechanism of antagonist interaction, comprehensive quantitative data on known inhibitors, and detailed protocols for key experimental assays.
Introduction to ABHD2
ABHD2 is a member of the α/β-hydrolase superfamily, characterized by a conserved α/β-hydrolase fold and a catalytic triad (B1167595) composed of serine, aspartate, and histidine residues. In humans, this catalytic triad consists of Ser207, Asp345, and His376. The enzyme is notably expressed in human spermatozoa and plays a pivotal role in sperm hyperactivation, a critical step for successful fertilization.
The primary physiological function of ABHD2 in spermatozoa is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG acts as an endogenous inhibitor of the sperm-specific calcium channel, CatSper. The binding of progesterone (B1679170) to ABHD2 activates its lipase (B570770) activity, leading to the degradation of 2-AG. This relieves the inhibition of the CatSper channel, resulting in an influx of calcium ions (Ca²⁺) into the sperm cell, which in turn triggers hyperactivation.
Signaling Pathway of ABHD2 in Sperm Hyperactivation
The signaling cascade initiated by progesterone and mediated by ABHD2 is a crucial pathway for male fertility. The key steps are outlined below and illustrated in the following diagram.
Structural Insights into ABHD2 and Antagonist Binding
While ABHD2 possesses the canonical α/β-hydrolase fold, obtaining an experimental crystal structure of ABHD2, particularly in complex with an antagonist, has proven to be challenging. As of the latest available data, there is no experimentally determined 3D structure of ABHD2 in the Protein Data Bank (PDB).
However, a high-quality computed structure model of human ABHD2 is available from the AlphaFold Protein Structure Database. This model provides valuable insights into the overall fold and the architecture of the active site. The catalytic triad (Ser207, Asp345, and His376) is located in a canonical position within the hydrolase domain.
Studies utilizing hydrogen-deuterium exchange mass spectrometry (HDX-MS) have provided indirect evidence of antagonist binding to the active site region. For instance, the binding of the inhibitor CBK600192 induced changes in deuterium (B1214612) exchange in helices near the active site, suggesting that the inhibitor interacts with this region.
Quantitative Data for ABHD2 Antagonists
A number of inhibitors for ABHD2 have been identified, primarily through screening campaigns utilizing activity-based protein profiling (ABPP). The most well-characterized inhibitors are derivatives of a urea (B33335) scaffold. The potency of these compounds is typically reported as pIC50 or IC50 values.
| Compound ID | Scaffold | pIC50 | IC50 (µM) | Notes |
| 183 (CBK600192) | Urea | 5.50 ± 0.06 | ~3.16 | Identified through ABPP screen. Shows high selectivity for ABHD2 in the mouse testis proteome. |
| 184 | Pyrrolidine-modified urea | 4.60 ± 0.10 | ~25.1 | Structurally related to compound 183 with approximately 10-fold lower activity. |
| CBK600218 (KT-109) | Urea derivative | - | ~0.03 | A known inhibitor of ABHD6 that also potently inhibits ABHD2. |
| CBK600191 | Urea derivative | - | ~0.05 | A derivative of CBK600192 with improved potency. |
| CBK600209 | Urea derivative | - | ~0.04 | A derivative of CBK600192 with improved potency. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the structural and functional analysis of ABHD2 antagonists are provided below.
Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity
This protocol is for assessing the selectivity of an ABHD2 inhibitor against other serine hydrolases in a complex proteome, such as the mouse testis proteome.
Workflow Diagram:
Materials:
-
Mouse testis tissue
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
ABHD2 inhibitor (test compound)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA or MB064)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize mouse testis tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome lysate). Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Inhibitor Incubation: Aliquot the proteome lysate to different tubes. Add the ABHD2 inhibitor at various concentrations (e.g., 0.1 µM to 100 µM) to the respective tubes. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-TAMRA to a final concentration of 1 µM) to each tube. Incubate for another 30 minutes at 37°C.
-
SDS-PAGE: Quench the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on the probe (e.g., TAMRA).
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to different serine hydrolases. A decrease in band intensity in the presence of the inhibitor indicates that the inhibitor is binding to and blocking the activity of that enzyme. The band corresponding to ABHD2 should show a dose-dependent decrease in intensity.
Monoacylglycerol-lipase (MAGL) Activity Assay for ABHD2
This assay directly measures the enzymatic activity of ABHD2 by quantifying the hydrolysis of a radiolabeled substrate.
Materials:
-
Purified recombinant ABHD2 or cell lysates overexpressing ABHD2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
ABHD2 inhibitor (test compound)
-
Radiolabeled substrate (e.g., 2-Oleoyl-[³H]glycerol)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare dilutions of the purified ABHD2 enzyme or cell lysate in assay buffer.
-
Inhibitor Pre-incubation: In a microcentrifuge tube, add the enzyme preparation and the ABHD2 inhibitor at the desired concentrations. Include a vehicle control. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate (e.g., 2-Oleoyl-[³H]glycerol to a final concentration of 10 µM).
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex and centrifuge to separate the aqueous and organic phases. The hydrolyzed radiolabeled fatty acid will partition into the organic phase.
-
Quantification: Carefully collect the organic phase and transfer it to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of hydrolyzed substrate based on the measured radioactivity. Determine the percent inhibition at different inhibitor concentrations and calculate the IC50 value.
Esterase Activity Assay using a Chromogenic Substrate
This is a colorimetric assay that can be used for high-throughput screening of ABHD2 inhibitors. It utilizes a substrate that releases a colored product upon hydrolysis.
Materials:
-
Purified recombinant ABHD2
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)
-
ABHD2 inhibitor (test compound)
-
Chromogenic substrate (e.g., p-nitrophenyl octanoate, p-NPO)
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer and the ABHD2 inhibitor at various concentrations. Include a vehicle control.
-
Enzyme Addition: Add a fixed concentration of purified ABHD2 to each well.
-
Reaction Initiation: Start the reaction by adding the p-NPO substrate to each well (e.g., to a final concentration of 500 µM).
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C. The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value.
Conclusion
The structural and functional analysis of ABHD2 antagonists is a rapidly evolving field with significant therapeutic potential. While the lack of an experimental 3D structure presents a challenge, computational modeling and indirect biophysical methods are providing valuable insights into inhibitor binding. The robust biochemical and cell-based assays described in this guide are essential tools for the discovery and characterization of novel and potent ABHD2 inhibitors. Further research in this area will undoubtedly pave the way for the development of new therapeutics, including non-hormonal contraceptives.
In Vitro Characterization of ABHD2 Antagonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ABHD2 Antagonist 2, a significant inhibitor of the α/β-hydrolase domain-containing protein 2 (ABHD2). This document details the quantitative data, experimental protocols, and signaling pathways associated with the characterization of this antagonist, offering a comprehensive resource for researchers in reproductive biology and drug discovery.
Introduction to ABHD2 and its Role in Sperm Function
The α/β-hydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that plays a critical role in male fertility.[1][2] It functions as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase.[1][2] In the context of sperm physiology, 2-AG acts as an endogenous inhibitor of the CatSper calcium channel, a sperm-specific ion channel essential for fertilization.[1][2] Upon stimulation by progesterone (B1679170), a hormone present in the female reproductive tract, ABHD2 is activated to hydrolyze 2-AG.[1][2] This degradation of 2-AG removes its inhibitory effect on the CatSper channel, leading to an influx of calcium ions (Ca2+) into the sperm cell.[1][2] The subsequent rise in intracellular calcium triggers sperm hyperactivation and the acrosome reaction, both of which are indispensable for the sperm to penetrate and fertilize the egg.[1][2][3] Given its pivotal role in this pathway, ABHD2 has emerged as a promising target for the development of novel non-hormonal contraceptives.[4]
Quantitative Data for ABHD2 Antagonist 2 (Compound 183)
A key selective antagonist for ABHD2, often referred to as compound 183 or urea (B33335) derivative 1, has been identified and characterized through activity-based protein profiling (ABPP).[1][4] This compound has demonstrated a notable inhibitory effect on ABHD2 with a high degree of selectivity.
| Antagonist | Parameter | Value | Assay | Source |
| Compound 183 | pIC50 | 5.50 ± 0.06 | Gel-Based Dose-Response Analysis | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Signaling Pathway of ABHD2 in Sperm Acrosome Reaction
The signaling cascade initiated by progesterone and mediated by ABHD2 is a crucial pathway for sperm function. The following diagram illustrates the key steps involved in this process.
Experimental Protocols
Detailed methodologies for the in vitro characterization of ABHD2 antagonists are provided below. These protocols are based on established methods cited in the literature.
Monoacylglycerol Lipase (MAGL) ABHD2 Activity Assay
This assay measures the enzymatic activity of ABHD2 by quantifying the hydrolysis of a radiolabeled substrate.
Workflow Diagram:
-
Membrane Preparation: Isolate membranes from U2OS cells overexpressing ABHD2 by centrifugation at 100,000g. Use 100 µg of membrane protein for each reaction point.
-
Pre-incubation with Inhibitor: Pre-incubate the cell membranes with the ABHD2 antagonist (e.g., compound 183 at concentrations of 5, 10, and 20 µM) or a control inhibitor like MAFP (2.0 µM) for 15 minutes at 37°C.
-
Substrate Addition and Incubation: Add 2-Oleoyl-[³H]glycerol to a final concentration of 10 µM and incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol.
-
Phase Separation: Centrifuge the mixture at 1600 rpm for 5 minutes to induce phase separation.
-
Quantification: The amount of hydrolyzed glycerol (B35011) is determined by measuring the radioactivity in the aqueous phase.
Acrosome Reaction Assay
This assay evaluates the ability of an ABHD2 antagonist to inhibit the progesterone-induced acrosome reaction in sperm.
Workflow Diagram:
-
Sperm Capacitation: Prepare sperm for the acrosome reaction by incubating them in a capacitating medium.
-
Incubation with Antagonist: Expose the capacitated sperm to various concentrations of the ABHD2 antagonist.
-
Induction of Acrosome Reaction: Induce the acrosome reaction by adding progesterone (e.g., 3 µM).
-
Staining: Use a staining method, such as Coomassie blue or a fluorescent lectin like FITC-PNA, to differentiate between acrosome-intact and acrosome-reacted sperm.
-
Analysis: Quantify the percentage of acrosome-reacted sperm using light or fluorescence microscopy.
Intracellular Calcium (Ca²⁺) Measurement
This method assesses the effect of the ABHD2 antagonist on progesterone-induced changes in intracellular calcium levels in sperm using a fluorescent Ca²⁺ indicator.
Workflow Diagram:
-
Dye Loading: Incubate sperm with a Ca²⁺-sensitive fluorescent dye, such as Fluo-3 AM (e.g., at a final concentration of 2 µM), for 30 minutes at 37°C in the dark.[5]
-
Incubation with Antagonist: Treat the dye-loaded sperm with the ABHD2 antagonist (e.g., compound 183 at 2 µM).[1][2]
-
Progesterone Stimulation: Add progesterone to the sperm suspension to induce a Ca²⁺ influx.
-
Fluorescence Measurement: Monitor the changes in fluorescence intensity over time using a fluorometer or flow cytometer. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺ concentration.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a class of enzymes in a complex biological sample.
Logical Relationship Diagram:
Detailed Protocol: [1]
-
Proteome Preparation: Prepare a proteome lysate from a relevant tissue, such as mouse testis, where ABHD2 is highly expressed.
-
Inhibitor Incubation: Pre-incubate the proteome with the ABHD2 antagonist at a specific concentration (e.g., 20 µM for 30 minutes at 37°C).
-
Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that targets serine hydrolases, such as a fluorophore-tagged fluorophosphonate (e.g., TAMRA-FP), to the mixture.
-
Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using fluorescence scanning. A reduction in the fluorescent signal at the molecular weight corresponding to ABHD2 in the inhibitor-treated sample compared to the control indicates that the antagonist has bound to the active site of ABHD2 and prevented its labeling by the ABP. This method can also be coupled with mass spectrometry for a more comprehensive, proteome-wide selectivity analysis.
Conclusion
The in vitro characterization of ABHD2 antagonists, particularly compound 183, provides compelling evidence for the crucial role of ABHD2 in the progesterone-mediated signaling pathway that governs sperm function. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of ABHD2 inhibitors and their potential as non-hormonal contraceptive agents. The high selectivity and demonstrated efficacy of antagonists like compound 183 in blocking key fertilization events in vitro underscore the promise of this therapeutic strategy. Further research and development in this area hold the potential to address a significant unmet need in reproductive health.
References
- 1. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acrosome Reaction | Male Fertility Lab | Chip Muller [faculty.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring Intracellular Ca2+ Changes in Human Sperm using Four Techniques: Conventional Fluorometry, Stopped Flow Fluorometry, Flow Cytometry and Single Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ABHD2 Antagonist 2 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ABHD2 Antagonist 2 in various cell culture assays to investigate its effects on cell signaling, viability, and other biological processes.
Introduction
Abhydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that plays a crucial role in diverse physiological and pathological processes. It is recognized as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase. In spermatozoa, this activity is essential for the acrosome reaction, a critical step in fertilization. Emerging evidence also implicates ABHD2 in the propagation of the Hepatitis B Virus (HBV) and in the progression of certain cancers, including prostate and ovarian cancer, where it can influence cell proliferation, migration, and resistance to chemotherapy.
ABHD2 Antagonist 2 is a small molecule inhibitor designed to selectively target the enzymatic activity of ABHD2. These protocols are intended to guide researchers in the application of this antagonist in cell-based assays to explore its therapeutic potential and to further elucidate the biological functions of ABHD2.
Data Presentation
The following tables summarize key quantitative data for a known ABHD2 antagonist, compound 183.
Table 1: Inhibitory Activity of ABHD2 Antagonist (Compound 183)
| Parameter | Value | Cell/System | Reference |
| pIC₅₀ | 5.50 ± 0.06 | Recombinant ABHD2 | [1] |
Table 2: Functional Effects of ABHD2 Antagonist (Compound 183) in Spermatozoa
| Assay | Concentration | Effect | Reference |
| Progesterone-induced Acrosome Reaction | 2 µM | Blocks the increase in intracellular calcium induced by progesterone. | [1] |
| Progesterone-induced Acrosome Reaction | Dose-dependent | Reduction of the acrosome reaction. | [1] |
Signaling Pathways and Experimental Workflows
ABHD2 Signaling Pathway in Spermatozoa
The following diagram illustrates the established signaling pathway of ABHD2 in spermatozoa, leading to the acrosome reaction. Progesterone activates ABHD2, which then hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). The degradation of 2-AG, an inhibitor of the CatSper calcium channel, leads to an influx of calcium ions, triggering sperm hyperactivation and the acrosome reaction.
Caption: ABHD2 signaling cascade in sperm acrosome reaction.
General Experimental Workflow for Cell-Based Assays
This diagram outlines a general workflow for assessing the effects of ABHD2 Antagonist 2 in various cell culture assays.
Caption: General workflow for in vitro cell-based assays.
Experimental Protocols
ABHD2 Enzyme Activity Assay in Cell Lysates
This protocol is adapted from a method used for measuring monoacylglycerol-lipase activity of ABHD2 in transfected U2OS cell membranes.[1][2]
Objective: To determine the inhibitory effect of ABHD2 Antagonist 2 on the enzymatic activity of ABHD2 in a cell-based system.
Materials:
-
U2OS cells (or other suitable cell line overexpressing ABHD2)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
ABHD2 Antagonist 2
-
2-Oleoyl-[³H]glycerol (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Transfection: Culture U2OS cells in appropriate media. For cells not endogenously expressing high levels of ABHD2, transiently transfect with an ABHD2 expression vector.
-
Cell Lysate Preparation: a. After 24-48 hours post-transfection, harvest the cells. b. Lyse the cells in a suitable lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell membrane fraction. d. Determine the protein concentration of the lysate.
-
Enzyme Inhibition Assay: a. In a microcentrifuge tube, pre-incubate a defined amount of cell lysate (e.g., 50-100 µg of protein) with varying concentrations of ABHD2 Antagonist 2 (e.g., 0.1 µM to 100 µM) or vehicle control for 15-30 minutes at 37°C. b. Initiate the enzymatic reaction by adding the radiolabeled substrate, 2-Oleoyl-[³H]glycerol, to a final concentration of 10 µM. c. Incubate the reaction mixture for 30 minutes at 37°C. d. Terminate the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol. e. Centrifuge to separate the aqueous and organic phases. f. Collect the aqueous phase containing the released [³H]glycerol.
-
Data Analysis: a. Measure the radioactivity in the aqueous phase using a scintillation counter. b. Calculate the percentage of ABHD2 activity inhibition for each antagonist concentration relative to the vehicle control. c. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of ABHD2 Antagonist 2 on the viability of cancer cell lines.
Objective: To evaluate the cytotoxic or cytostatic effects of ABHD2 Antagonist 2 on cancer cells.
Materials:
-
Cancer cell line known to express ABHD2 (e.g., LNCaP for prostate cancer, OVCA420 for ovarian cancer)
-
Complete cell culture medium
-
ABHD2 Antagonist 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight to allow the cells to attach.
-
Treatment: a. Prepare serial dilutions of ABHD2 Antagonist 2 in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the antagonist at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the antagonist, e.g., DMSO). c. Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. c. Carefully remove the medium from the wells. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate to ensure complete solubilization.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the antagonist concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for detecting apoptosis induced by ABHD2 Antagonist 2 in a relevant cell line.
Objective: To determine if the reduction in cell viability caused by ABHD2 Antagonist 2 is due to the induction of apoptosis.
Materials:
-
Target cell line (e.g., a cancer cell line responsive to the antagonist)
-
ABHD2 Antagonist 2
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with ABHD2 Antagonist 2 at concentrations determined from the cell viability assay (e.g., at the GI₅₀ and 2x GI₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Staining: a. Harvest the cells, including any floating cells from the supernatant. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. d. Transfer 100 µL of the cell suspension to a new tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use FITC and PI signal detectors to differentiate between:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+)
-
Data Analysis: a. Quantify the percentage of cells in each quadrant for the treated and control groups. b. Compare the percentage of apoptotic cells in the antagonist-treated samples to the vehicle control.
Hepatitis B Virus (HBV) Replication Assay
This protocol outlines a method to assess the effect of ABHD2 Antagonist 2 on HBV replication in HepG2.2.15 cells, a cell line that constitutively expresses HBV.
Objective: To determine if ABHD2 Antagonist 2 can inhibit the replication of HBV in an in vitro model.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium
-
ABHD2 Antagonist 2
-
ELISA kits for HBsAg (Hepatitis B surface antigen) and HBeAg (Hepatitis B e-antigen)
-
qPCR reagents for HBV DNA quantification
Procedure:
-
Cell Culture and Treatment: a. Seed HepG2.2.15 cells in multi-well plates. b. Treat the cells with various concentrations of ABHD2 Antagonist 2 for a defined period (e.g., 3-6 days), replacing the medium with fresh antagonist-containing medium every 2-3 days. Include a vehicle control.
-
Quantification of HBV Antigens (ELISA): a. Collect the cell culture supernatant at different time points. b. Quantify the levels of secreted HBsAg and HBeAg using commercial ELISA kits according to the manufacturer's instructions.
-
Quantification of HBV DNA (qPCR): a. Isolate viral DNA from the cell culture supernatant. b. Perform quantitative real-time PCR (qPCR) using primers specific for the HBV genome to determine the number of viral copies.
-
Data Analysis: a. Calculate the percentage of reduction in HBsAg, HBeAg, and HBV DNA levels in the antagonist-treated samples compared to the vehicle control. b. Determine the EC₅₀ (half-maximal effective concentration) of the antagonist for the inhibition of HBV replication markers.
These protocols provide a framework for investigating the cellular effects of ABHD2 Antagonist 2. Researchers should optimize the conditions, such as cell density, antagonist concentration, and incubation time, for their specific cell lines and experimental goals.
References
Application Notes and Protocols for In Vivo Studies Using ABHD2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha/beta-hydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase with diverse physiological roles, making it an emerging target for therapeutic intervention. It functions as a monoacylglycerol lipase (B570770), notably hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2]. This activity is crucial in various biological processes, including sperm activation, where ABHD2 acts as a non-genomic progesterone (B1679170) receptor[2][3][4]. Dysregulation of ABHD2 has been implicated in several pathologies, including hepatitis B virus (HBV) propagation, atherosclerosis, and emphysema, highlighting its potential as a drug target[1][5][6].
These application notes provide a comprehensive guide for the in vivo use of ABHD2 antagonists, covering small molecule inhibitors and antisense oligonucleotides (ASOs). The protocols are designed to assist researchers in designing and executing preclinical studies to investigate the therapeutic potential of targeting ABHD2.
ABHD2 Signaling Pathways
ABHD2's best-characterized signaling pathway is in sperm capacitation and hyperactivation. In this context, progesterone binds to ABHD2, activating its lipase function. ABHD2 then degrades 2-AG, an endogenous inhibitor of the CatSper calcium channel. The removal of 2-AG leads to CatSper opening, Ca²⁺ influx, and subsequent sperm activation[2][3][4]. Recent studies suggest a potential, though debated, link to the cAMP-PKA signaling pathway[7][8]. In other tissues, ABHD2's role in phospholipid metabolism suggests its involvement in maintaining cellular homeostasis, with its dysfunction contributing to inflammatory responses and tissue damage[9].
Progesterone-Mediated ABHD2 Signaling in Sperm
Caption: Progesterone activates ABHD2, leading to 2-AG hydrolysis and CatSper channel opening.
Quantitative Data Summary
The following tables summarize key quantitative data for ABHD2 antagonists from in vitro and in vivo (knockout and ASO) studies. Data for in vivo administration of small molecule inhibitors are limited and should be determined empirically.
Table 1: In Vitro Activity of ABHD2 Small Molecule Inhibitors
| Compound | Type | Assay | Potency (pIC₅₀) | Concentration for Effect | Source |
| Inhibitor 183 | Urea-based selective inhibitor | Activity-Based Protein Profiling (ABPP) | 5.50 ± 0.06 | >70% inhibition at 10 µM | [1] |
| Intracellular Ca²⁺ in mouse sperm | - | 2 µM blocks progesterone-induced increase | [1][9] | ||
| Progesterone-induced acrosome reaction | - | Dose-dependent reduction | [1][9] | ||
| MAFP | Broad-spectrum serine hydrolase inhibitor | - | - | Used as a positive control | [9] |
Table 2: In Vivo Data from ABHD2 Knockout and ASO Studies
| Method of Antagonism | Animal Model | Key Findings | Source |
| Whole-body Knockout | Mouse (Abhd2 KO) | Increased liver phosphatidylcholine; Decreased mitochondrial cardiolipin | [9][10][11] |
| Dysregulated estrous cycle, resembling polycystic ovary morphology | [2] | ||
| Increased lung macrophage infiltration and spontaneous emphysema with age | [10] | ||
| Antisense Oligonucleotide (ASO) | Mouse (HBV Transgenic) | Dose-dependent reduction of serum HBsAg levels (>2 logs) | [9] |
| Reduction of hepatic HBV RNA and DNA | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a Small Molecule ABHD2 Inhibitor (Proposed)
This protocol provides a general framework for evaluating the in vivo efficacy of a urea-based ABHD2 inhibitor like "Inhibitor 183". Since specific in vivo data is not yet published, this protocol is based on best practices for similar small molecules.
1. Materials
-
ABHD2 Inhibitor (e.g., a urea-based compound)
-
Vehicle (e.g., 10% DMSO in saline, or 0.5% methylcellulose (B11928114) with 0.2% Tween 80 for oral gavage)
-
Animal model (e.g., C57BL/6 mice, or a disease-specific model)
-
Standard laboratory equipment for animal handling and administration.
2. Formulation of the Inhibitor
-
For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection:
-
Dissolve the inhibitor in 100% DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should typically be below 10%.
-
-
For Oral Gavage (p.o.):
-
Prepare a suspension of the inhibitor in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Ensure the suspension is homogenous by vortexing or sonicating before administration.
-
3. Administration
-
Dose Selection: Based on in vitro potency (e.g., pIC₅₀ of 5.50 for inhibitor 183), an initial in vivo dose range of 1-50 mg/kg can be explored. Dose-response studies are critical.
-
Route of Administration: The choice of route (i.p., i.v., or p.o.) will depend on the inhibitor's physicochemical properties and the desired pharmacokinetic profile.
-
Procedure (i.v. tail vein injection):
-
Acclimatize mice to the experimental conditions.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Wipe the tail with 70% ethanol.
-
Using a 27-30 gauge needle, inject the solution slowly into a lateral tail vein. A typical injection volume is 5 ml/kg[3].
-
Withdraw the needle and apply gentle pressure to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
4. Experimental Workflow
Caption: Workflow for in vivo testing of a small molecule ABHD2 inhibitor.
Protocol 2: In Vivo Knockdown of ABHD2 using Antisense Oligonucleotides (ASOs)
This protocol is adapted from studies using ASOs to target gene expression in the liver of mouse models[9][12][13].
1. Materials
-
Custom-synthesized ASO targeting mouse Abhd2 mRNA (e.g., 2'-O-methoxyethyl modified gapmer).
-
Control ASO (scrambled sequence with similar chemistry).
-
Sterile, nuclease-free phosphate-buffered saline (PBS).
-
HBV transgenic mice or other relevant mouse model.
2. ASO Design and Preparation
-
Design a 18-20 base ASO complementary to the Abhd2 mRNA sequence. "Gapmer" designs with 2'-MOE modifications in the wings and a central DNA gap are effective for RNase H-mediated degradation[14].
-
Synthesize a control ASO with a scrambled sequence but identical chemical modifications and length.
-
Dissolve ASOs in sterile PBS to the desired stock concentration and store at -20°C.
3. Administration
-
Dose and Route: Subcutaneous (s.c.) injection is a common and effective route for ASO delivery to the liver. Doses ranging from 10 to 50 mg/kg per week have been shown to be effective for liver targets[12][13].
-
Procedure (s.c. injection):
-
Thaw ASO solutions and bring to room temperature.
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert a 27-30 gauge needle into the base of the skin tent.
-
Inject the ASO solution (typically 100-200 µL).
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule: A typical schedule involves once-weekly injections for 4-6 weeks to achieve and maintain target knockdown[13].
4. Analysis
-
Target Knockdown Verification: At the end of the study, harvest tissues (e.g., liver, lung) and quantify Abhd2 mRNA levels using RT-qPCR and protein levels using Western blot or ELISA to confirm target engagement.
-
Efficacy Assessment: Measure relevant disease biomarkers (e.g., serum HBsAg, liver enzymes, inflammatory markers) or phenotypic changes according to the study's objectives.
ASO Experimental Workflow
Caption: Workflow for in vivo knockdown of ABHD2 using Antisense Oligonucleotides.
References
- 1. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. ovid.com [ovid.com]
- 5. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus-Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. In vivo reduction of hepatitis B virus antigenemia and viremia by antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
Application Notes and Protocols for ABHD2 Antagonist 2 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
α/β-hydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase implicated in various physiological processes, including sperm activation, lipid metabolism, and inflammatory responses.[1][2][3][4] As a result, the development of selective ABHD2 antagonists is an active area of research for potential therapeutic applications, including male contraception and the treatment of certain inflammatory conditions.[1][5]
These application notes provide a comprehensive overview of the current knowledge on a novel ABHD2 antagonist, referred to in the literature as inhibitor 183, and present detailed protocols for its application in murine models, based on the available in vitro data and established methodologies for similar compounds.[1][2][3] It is important to note that while selective ABHD2 inhibitors have been identified and characterized in vitro, detailed in vivo administration protocols have not yet been published. The in vivo protocol provided is a representative example and would require optimization for specific experimental needs.
Signaling Pathway of ABHD2 in Murine Sperm Acrosome Reaction
ABHD2 plays a crucial role in the progesterone-induced acrosome reaction in sperm. Progesterone (B1679170) activates ABHD2, which then hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] 2-AG is an endogenous inhibitor of the CatSper calcium channel. The degradation of 2-AG by ABHD2 leads to the opening of the CatSper channel, resulting in an influx of calcium ions (Ca2+). This increase in intracellular calcium is a key trigger for the acrosome reaction, a critical step in fertilization.[1][2][3]
Data Presentation
The following table summarizes the in vitro activity of the selective ABHD2 inhibitor 183 on the progesterone-induced acrosome reaction in mouse spermatozoa.
| Inhibitor | Concentration | Effect on Progesterone-Induced Acrosome Reaction | Calcium Influx | Reference |
| Inhibitor 183 | 2 µM | Blocks the increase in intracellular calcium levels | Reduced | [1][2] |
| Inhibitor 183 | Concentration-dependent | Reduces the incidence of the acrosome reaction | Not specified | [2] |
| MAFP (control) | 2 µM | Similar inhibitory action to Inhibitor 183 | Not specified | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Progesterone-Induced Acrosome Reaction in Mouse Sperm
This protocol is based on studies demonstrating the efficacy of ABHD2 inhibitor 183 in mouse sperm.[1][2]
Materials:
-
ABHD2 inhibitor 183
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Capacitation medium
-
Progesterone (P4)
-
Fluo-3 AM (for calcium imaging)
-
Epididymides from adult male mice
-
37°C incubator with 5% CO2
-
Fluorimeter or fluorescence microscope
Procedure:
-
Sperm Collection and Capacitation:
-
Euthanize adult male mice and dissect the caudae epididymides.
-
Make small incisions in the epididymides and place them in pre-warmed capacitation medium.
-
Allow sperm to swim out for 15-20 minutes at 37°C, 5% CO2.
-
Collect the sperm suspension and determine the concentration.
-
Incubate the sperm suspension for 60-90 minutes at 37°C, 5% CO2 to induce capacitation.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of ABHD2 inhibitor 183 in DMSO.
-
Dilute the inhibitor stock solution in capacitation medium to the desired final concentrations (e.g., a range for dose-response, with a 2 µM final concentration for calcium influx studies). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the inhibitor to the capacitated sperm suspension and incubate for 30 minutes at 37°C, 5% CO2.
-
-
Progesterone Stimulation and Acrosome Reaction Assessment:
-
Add progesterone (final concentration of 3 µM) to the sperm suspension to induce the acrosome reaction.
-
Incubate for 15 minutes at 37°C, 5% CO2.
-
Assess the acrosome reaction status using a suitable staining method (e.g., Coomassie blue or a fluorescent lectin like PNA-FITC) and microscopy.
-
-
Intracellular Calcium Measurement:
-
Load capacitated sperm with Fluo-3 AM according to the manufacturer's protocol.
-
Treat with ABHD2 inhibitor 183 as described in step 2.
-
Measure baseline fluorescence.
-
Add progesterone and monitor the change in fluorescence over time using a fluorimeter or fluorescence microscope.
-
Protocol 2: Representative In Vivo Administration of a Small Molecule Inhibitor in Mice
Disclaimer: This is a general protocol for intraperitoneal (i.p.) injection of a small molecule inhibitor and has not been specifically validated for an ABHD2 antagonist. The dosage, vehicle, and frequency would need to be determined through dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies for any new compound. This protocol is based on methodologies used for other ABHD family inhibitors.[1]
Materials:
-
ABHD2 antagonist
-
Vehicle solution (e.g., sterile saline, PBS with a solubilizing agent like Tween 80 or DMSO)
-
Adult mice (strain, age, and sex to be determined by the experimental design)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Determine the appropriate vehicle for the ABHD2 antagonist based on its solubility and stability. A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween 80, and saline. For example, a 10% DMSO, 10% Tween 80, 80% saline solution.
-
Calculate the required concentration of the antagonist in the dosing solution based on the desired dose (e.g., in mg/kg) and the average weight of the mice. The injection volume should typically be 5-10 µL/g of body weight.
-
Prepare the dosing solution under sterile conditions. Ensure the antagonist is fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, exposing the abdomen.
-
Perform the intraperitoneal injection in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle at a 15-30 degree angle and inject the calculated volume of the dosing solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Experimental Timeline and Endpoint Analysis:
-
The frequency and duration of administration will depend on the half-life of the compound and the experimental goals. This could range from a single dose for acute studies to daily or weekly doses for chronic studies.
-
At the desired time points after administration, collect tissues or blood for analysis (e.g., measurement of drug levels, target engagement assays, or assessment of physiological effects).
-
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mouseion.jax.org [mouseion.jax.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of ABHD2 Enzyme Kinetics Using Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing antagonists for the study of α/β-hydrolase domain-containing protein 2 (ABHD2) enzyme kinetics. The protocols and data presented are intended to facilitate research into the function of ABHD2 and the development of novel therapeutics targeting this enzyme.
Introduction to ABHD2
α/β-hydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that plays a critical role in various physiological processes.[1][2][3] Notably, it acts as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase.[1][2][4] 2-AG is an endogenous inhibitor of the CatSper calcium channel in spermatozoa.[1][2] Upon stimulation by progesterone (B1679170), ABHD2 hydrolyzes 2-AG, leading to the opening of the CatSper channel, a subsequent influx of calcium, and ultimately, sperm hyperactivation, a crucial step for fertilization.[1][2][5] Beyond its role in reproduction, ABHD2 is also implicated in lipid metabolism, macrophage function, and the pathophysiology of conditions like emphysema and atherosclerosis.[3][6]
The study of ABHD2 enzyme kinetics using selective antagonists is essential for understanding its regulatory mechanisms and for the development of targeted therapies, including potential non-hormonal contraceptives.
Quantitative Data: Potency of ABHD2 Antagonists
The following table summarizes the inhibitory potency of various compounds against ABHD2. This data is crucial for selecting appropriate antagonists and designing kinetic experiments.
| Antagonist | Antagonist Type | IC50 / pIC50 | Assay System | Reference |
| Compound 183 | Selective Urea Derivative | pIC50 = 5.50 ± 0.06 | Gel-based competitive Activity-Based Protein Profiling (ABPP) with MB064 probe | [1][2] |
| Compound 184 | Pyrrolidine-containing analog of 183 | pIC50 = 4.60 ± 0.10 | Gel-based competitive ABPP with MB064 probe | [1][2] |
| MAFP | Broad-spectrum serine hydrolase inhibitor | IC50 ≈ 40-50 nM | Fluorogenic assay with full-length ABHD2 | [7] |
| Orlistat | Pan-lipase inhibitor | IC50 = 230 nM | Fluorogenic assay with full-length ABHD2 | [7] |
| Compound 1 | Urea-based inhibitor | IC50 ≈ 100 nM | Fluorogenic assay with full-length ABHD2 | [7] |
| Compound 3 | Triazole urea-based inhibitor | IC50 ≈ 100 nM | Fluorogenic assay with full-length ABHD2 | [7] |
| Pristimerin | Plant triterpenoid | No inhibition observed | Fluorogenic assay with full-length ABHD2 | [7] |
| Lupeol | Plant triterpenoid | No inhibition observed | Fluorogenic assay with full-length ABHD2 | [7] |
Signaling Pathways and Experimental Workflows
Progesterone-Mediated ABHD2 Signaling Pathway in Sperm
The following diagram illustrates the signaling cascade initiated by progesterone, leading to sperm hyperactivation through the action of ABHD2.
Caption: Progesterone-ABHD2 signaling cascade in sperm.
Experimental Workflow for Screening ABHD2 Inhibitors
This diagram outlines a typical workflow for identifying and characterizing novel ABHD2 antagonists.
Caption: Workflow for ABHD2 inhibitor discovery.
Experimental Protocols
Protocol 1: In Vitro ABHD2 Enzyme Kinetic Assay (Fluorescence-Based)
This protocol is adapted for determining the inhibitory potential of compounds on ABHD2 using a fluorogenic substrate.
Materials:
-
Purified recombinant human ABHD2 (full-length or truncated L33-E425)
-
Assay Buffer: 20 mM HEPES, 500 mM NaCl, 10% glycerol, 1 mM TCEP, pH 8.0
-
Fluorogenic Substrate: 7-hydroxycoumarinyl arachidonate (B1239269) (7-HCA)
-
Test Antagonist Stock Solution (in DMSO)
-
DMSO (for control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute purified ABHD2 to a final concentration of 50 nM in Assay Buffer.[8]
-
Prepare a 2X working solution of 7-HCA at 1 mM in Assay Buffer.
-
Prepare serial dilutions of the test antagonist in DMSO. Then, dilute these into Assay Buffer to achieve the desired final concentrations with a constant DMSO percentage (e.g., 2%).[8]
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the antagonist dilutions or DMSO (for control and no-enzyme wells) to respective wells.
-
Add 50 µL of the diluted ABHD2 enzyme solution to all wells except the "no-enzyme" control. Add 50 µL of Assay Buffer to the "no-enzyme" wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for antagonist-enzyme interaction.[8]
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X 7-HCA substrate solution to all wells, bringing the final volume to 100 µL and the final 7-HCA concentration to 500 µM.[8]
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 10-20 minutes). The product, umbelliferone, is fluorescent.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots for each antagonist concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol determines the selectivity of an antagonist for ABHD2 within a complex proteome.
Materials:
-
Mouse testis cytosolic and membrane fractions (or other relevant tissue proteomes)
-
Test Antagonist Stock Solution (in DMSO)
-
Broad-spectrum serine hydrolase probe (e.g., TAMRA-FP or MB064)[1][2]
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Dilute the tissue proteome to a final protein concentration of 2 mg/mL in an appropriate buffer.[2]
-
-
Inhibitor Incubation:
-
Probe Labeling:
-
Add the fluorescent activity-based probe (e.g., 2 µM final concentration of TAMRA-FP) to each tube and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
-
Analysis:
-
A reduction in the fluorescence intensity of the band corresponding to ABHD2 in the presence of the antagonist indicates target engagement.
-
The absence of changes in the intensity of other bands suggests selectivity for ABHD2 over other active serine hydrolases in the proteome.[2]
-
Protocol 3: Functional Assay - Progesterone-Induced Calcium Influx in Sperm
This protocol assesses the functional consequence of ABHD2 inhibition by measuring changes in intracellular calcium ([Ca²⁺]i) in sperm.
Materials:
-
Human or mouse sperm, capacitated in vitro
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM)
-
Progesterone
-
Test Antagonist
-
Ionomycin (B1663694) (positive control)
-
Fluorometer, flow cytometer, or fluorescence microscope
Procedure:
-
Sperm Preparation and Dye Loading:
-
Prepare a suspension of capacitated sperm.
-
Load the sperm with a calcium-sensitive dye (e.g., Fluo-3 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C.
-
-
Antagonist Pre-incubation:
-
Measurement of Calcium Influx:
-
Place the sperm suspension in the measurement instrument (e.g., a fluorometer cuvette).
-
Establish a baseline fluorescence reading.
-
Add progesterone (e.g., 3-5 µM final concentration) to stimulate ABHD2 activity and subsequent calcium influx.[1][2]
-
Record the change in fluorescence over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
At the end of the experiment, add ionomycin as a positive control to induce a maximal calcium influx.
-
-
Data Analysis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization of human ABHD2 as TAG lipase and ester hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. ABHD2 - Wikipedia [en.wikipedia.org]
- 6. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
Application of ABHD2 Antagonist in Mass Spectrometry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of α/β-hydrolase domain-containing protein 2 (ABHD2) antagonists in mass spectrometry-based research. It is designed to guide researchers in the identification, characterization, and application of ABHD2 inhibitors, with a focus on activity-based protein profiling (ABPP) techniques coupled with mass spectrometry. This guide will cover the underlying principles, experimental workflows, data analysis, and interpretation relevant to the study of ABHD2.
Introduction
ABHD2 is a serine hydrolase that has emerged as a critical enzyme in various physiological processes, including sperm fertility, viral propagation, and immune response.[1][2] A key function of ABHD2 is its role as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase, which is essential for the sperm acrosome reaction, a crucial step in fertilization.[3][4] In the presence of progesterone, ABHD2 degrades the endocannabinoid 2-AG, an endogenous inhibitor of the CatSper calcium channel in sperm.[3][4] This degradation leads to CatSper channel opening, calcium influx, and subsequent sperm hyperactivation.[3][4] Given its pivotal role, the development of selective ABHD2 antagonists is of significant interest for both basic research and as potential non-hormonal contraceptives.
Mass spectrometry, particularly when coupled with activity-based protein profiling (ABPP), has proven to be an indispensable tool for the discovery and characterization of ABHD2 inhibitors.[1][3] ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the assessment of their functional state in complex biological samples.[5][6] Competitive ABPP, where an inhibitor competes with an activity-based probe for binding to the target enzyme, is a powerful method to determine inhibitor potency and selectivity. This document will detail the application of these mass spectrometry-based techniques to the study of ABHD2 antagonists.
Applications in Mass Spectrometry
The primary application of ABHD2 antagonists in mass spectrometry is within the framework of competitive activity-based protein profiling (ABPP). This approach allows for:
-
Inhibitor Discovery and Screening: High-throughput screening of compound libraries to identify novel ABHD2 inhibitors.[1][3]
-
Potency and Dose-Response Determination: Quantifying the potency (e.g., IC50 or pIC50 values) of ABHD2 antagonists.[1][3]
-
Selectivity Profiling: Assessing the selectivity of an ABHD2 antagonist against other serine hydrolases in the proteome, which is crucial for identifying potential off-target effects.[1][3]
-
Target Engagement Verification: Confirming that a putative ABHD2 antagonist directly interacts with and inhibits ABHD2 in a native biological context.[7]
Data Presentation
Quantitative data from competitive ABPP experiments are crucial for evaluating the efficacy and selectivity of ABHD2 antagonists. The following tables summarize key quantitative findings for a recently identified potent and selective ABHD2 inhibitor, compound 183 (a urea (B33335) derivative).[1][3]
Table 1: Potency of ABHD2 Inhibitor 183
| Compound | Target | Assay Method | pIC50 (± SEM) |
| 183 | ABHD2 | Gel-based competitive ABPP | 5.50 (± 0.06) |
| 184 (structural analog) | ABHD2 | Gel-based competitive ABPP | 4.60 (± 0.10) |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Selectivity Profile of ABHD2 Inhibitor 183
| Protein Target | Inhibition by Compound 183 (20 µM) | Method |
| ABHD2 | Yes | Competitive ABPP with TAMRA-FP probe and LC-MS/MS |
| Other Serine Hydrolases | No significant inhibition detected | Competitive ABPP with TAMRA-FP probe and LC-MS/MS |
Experimental Protocols
Protocol 1: Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Screening
This protocol describes a gel-based competitive ABPP method for screening and determining the potency of ABHD2 inhibitors.
Materials:
-
Tissue or cell lysate containing active ABHD2 (e.g., mouse testis proteome)
-
ABHD2 antagonist (e.g., compound 183)
-
Activity-based probe (ABP) with a fluorescent reporter (e.g., MB064 or TAMRA-FP)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels and running buffer
-
Fluorescent gel scanner
Procedure:
-
Proteome Preparation: Prepare a soluble proteome from tissues or cells in PBS at a concentration of 1 mg/mL.
-
Inhibitor Incubation: In a microcentrifuge tube, pre-incubate 50 µL of the proteome with the ABHD2 antagonist at various concentrations (or a single concentration for screening) for 30 minutes at room temperature. A DMSO control should be run in parallel.
-
Probe Labeling: Add the fluorescent activity-based probe (e.g., 2 µM final concentration of MB064) to each reaction and incubate for another 30 minutes at room temperature.
-
SDS-PAGE: Quench the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins.
-
Gel Imaging: Scan the gel using a fluorescent gel scanner at the appropriate excitation and emission wavelengths for the fluorophore on the ABP.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to ABHD2. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the DMSO control indicates inhibition of ABHD2. For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the pIC50.
Protocol 2: Mass Spectrometry-Based Competitive ABPP for Selectivity Profiling
This protocol outlines the use of competitive ABPP coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the selectivity of an ABHD2 antagonist across the proteome.
Materials:
-
Tissue or cell lysate (e.g., mouse testis proteome)
-
ABHD2 antagonist (e.g., compound 183)
-
Activity-based probe with a biotin (B1667282) tag (e.g., FP-biotin)
-
Streptavidin-agarose beads
-
Urea, DTT, Iodoacetamide
-
Trypsin
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Procedure:
-
Proteome Treatment: Treat the proteome with the ABHD2 antagonist (e.g., 20 µM compound 183) or DMSO (control) for 30 minutes at room temperature.
-
Probe Labeling: Add the biotinylated activity-based probe (e.g., FP-biotin) and incubate for 30 minutes at room temperature.
-
Protein Precipitation and Denaturation: Precipitate the proteins (e.g., with acetone) and resuspend the pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Enrichment of Labeled Proteins: Incubate the proteome with streptavidin-agarose beads to enrich for biotin-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the enriched proteins overnight at 37°C.
-
LC-MS/MS Analysis: Collect the resulting peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides using a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer). Compare the abundance of peptides from the inhibitor-treated sample to the control sample. A significant reduction in the abundance of ABHD2 peptides in the inhibitor-treated sample confirms on-target activity. The absence of significant changes in the abundance of other serine hydrolases indicates high selectivity.
Visualizations
Signaling Pathway of ABHD2 in Sperm Acrosome Reaction
Caption: ABHD2 signaling pathway in sperm.
Experimental Workflow for ABHD2 Inhibitor Identificationdot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Confocal Fluorescence Imaging of Serine Hydrolase Activity in Cryosections – Application to Glioma Brain Unveils Activity Hotspots Originating from Tumor-Associated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of ABHD Antagonist 2 in Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: The α/β-hydrolase domain (ABHD) family of enzymes is involved in the metabolism of lipids and plays a crucial role in various physiological and pathological processes.[1][2] ABHD Antagonist 2, also known as Compound 9, is a potent antagonist of α/β-Hydrolase domain containing 6 (ABHD6), with a reported IC50 of 0.002 μM.[3] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays, followed by Western blot analysis to investigate its effects on protein expression and signaling pathways. A primary application is to study the role of ABHD6 in cellular signaling, such as the AKT pathway, where ABHD6 has been identified as a tumor suppressor that inhibits AKT activation.[4] By using this compound, researchers can probe the downstream consequences of ABHD6 inhibition.
Data Presentation
The following tables summarize key quantitative data for the use of this compound and subsequent Western blot analysis.
Table 1: Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | alpha/beta-Hydrolase domain containing 6 (ABHD6) | [3] |
| IC50 | <0.001 μM - 0.002 μM | [3] |
| Molecular Formula | C₂₄H₂₈N₂O₅ | MedChemExpress |
| Molecular Weight | 424.49 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Table 2: General Recommendations for Cell Treatment with this compound
| Parameter | Recommendation | Notes |
|---|---|---|
| Stock Solution | Prepare a 10 mM stock in DMSO. | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Working Concentration | 0.1 µM - 10 µM | The optimal concentration should be determined empirically via a dose-response experiment. Start with concentrations around the IC50. |
| Incubation Time | 1 hour - 24 hours | The ideal time depends on the specific signaling event being investigated. A time-course experiment is recommended. |
| Vehicle Control | DMSO | Use the same volume of DMSO as used for the highest concentration of the antagonist. |
Table 3: Recommended Reagents and Conditions for Western Blotting
| Step | Reagent/Parameter | Recommended Concentration/Condition |
|---|---|---|
| Cell Lysis | RIPA or NP-40 Buffer with Protease/Phosphatase Inhibitors | Use on ice to prevent protein degradation.[5][6] |
| Protein Loading | 20–30 µg of total protein per well | Load equal amounts of protein for accurate comparison.[5][6] |
| Gel Electrophoresis | 4–20% Gradient or 10% SDS-PAGE Gel | Run at 100-150 V for 1-2 hours.[5][6] |
| Membrane Transfer | PVDF or Nitrocellulose | Wet transfer at 100V for 60-90 min or semi-dry transfer for 15-30 min.[5] |
| Blocking | 5% nonfat dry milk or BSA in TBST | Incubate for 1 hour at room temperature.[5][7] |
| Washing | TBST (Tris-Buffered Saline, 0.1% Tween 20) | 3 washes, 5-10 minutes each, after antibody incubations.[7] |
Table 4: General Antibody Dilution and Incubation Conditions
| Antibody | Dilution Range | Incubation Conditions |
|---|---|---|
| Primary Antibody | 1:500 - 1:2000 | Overnight at 4°C with gentle agitation.[7] |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | 1 hour at room temperature with gentle agitation.[7] |
Note: Optimal antibody dilutions must be determined empirically based on the manufacturer's datasheet and experimental conditions.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound and Lysate Preparation
This protocol describes how to treat cultured cells with this compound to analyze its effect on a target signaling pathway.
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Starvation (Optional): For studies on growth factor signaling (e.g., AKT pathway), serum-starve the cells for 4-16 hours prior to treatment to reduce basal signaling.
-
Antagonist Preparation: Prepare working solutions of this compound and a vehicle control (DMSO) by diluting the stock solution in serum-free media.
-
Cell Treatment: Remove the culture medium and add the media containing the desired concentration of this compound or vehicle control. Incubate for the desired duration (e.g., 2 hours).
-
Stimulation (Optional): If investigating a stimulated pathway, add the agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes) before harvesting the cells.
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold 1X PBS.[7]
-
Add 100-500 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein (e.g., 20 µg) with 4X or 6X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[6]
-
The samples are now ready for Western blotting or can be stored at -80°C.
-
Protocol 2: Western Blot for Detection of Target Proteins
This protocol outlines the steps for immunodetection of target proteins (e.g., ABHD6, p-AKT, total AKT, and a loading control like β-actin).
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For PVDF, pre-activate the membrane with methanol (B129727) for 1 minute.[5]
-
-
Membrane Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions or pre-determined optimal dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein of a different molecular weight (e.g., a loading control), the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed starting from the blocking step.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: ABHD6 signaling and the effect of its antagonist on the AKT pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABHD6 suppresses colorectal cancer progression via AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: ABHD2 Antagonist 2 as a Tool for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that has emerged as a key player in fundamental physiological processes, including sperm activation and fertilization. It functions as a progesterone-dependent hydrolase, depleting the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from the plasma membrane.[1] This depletion of 2-AG, an inhibitor of the sperm calcium channel CatSper, leads to calcium influx and subsequent sperm activation.[1] The development of selective antagonists for ABHD2 provides powerful chemical tools for the proteomics-based investigation of its biological roles and for the validation of ABHD2 as a potential therapeutic target.
This document provides detailed application notes and protocols for the use of a selective ABHD2 antagonist, compound 183 , as a tool in proteomics research. These protocols are based on established methodologies, primarily activity-based protein profiling (ABPP), to identify and characterize ABHD2 activity and inhibitor engagement in complex biological samples.
Data Presentation
Quantitative Analysis of ABHD2 Antagonist Activity
The following tables summarize the quantitative data for the ABHD2 antagonist, compound 183 , and a structurally related compound, 184 .
| Compound | Description | pIC50 |
| 183 | Selective ABHD2 Antagonist | 5.50 ± 0.06[2][3] |
| 184 | Structurally related analog | 4.60 ± 0.10[2] |
Table 1: Potency of ABHD2 Antagonists. The pIC50 values were determined by a dose-response experiment monitoring the inhibition of ABHD2 labeling by the activity-based probe MB064.[2]
| Compound 183 Concentration | Inhibition of Progesterone-Induced Acrosome Reaction |
| 2 µM | Significant block of calcium increase[3] |
| Dose-dependent | Reduction in progesterone-induced acrosome reaction[2][3] |
Table 2: Functional Effects of ABHD2 Antagonist 183 on Sperm Function. The inhibition of the progesterone-induced acrosome reaction was observed to be dose-dependent.[2][3]
Experimental Protocols
Protocol 1: Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for ABHD2 Inhibitor Screening
This protocol describes a gel-based competitive ABPP method to screen for and characterize inhibitors of ABHD2 in a complex proteome, such as mouse testis lysate.
Materials:
-
Mouse testis tissue
-
Lysis Buffer (e.g., PBS with protease inhibitors)
-
ABHD2 Antagonist (e.g., compound 183) stock solution in DMSO
-
Activity-Based Probe (ABP) for serine hydrolases (e.g., MB064 or a fluorescently tagged fluorophosphonate (FP) probe like FP-TAMRA)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize mouse testis tissue in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: In microcentrifuge tubes, pre-incubate a fixed amount of the testis proteome (e.g., 50 µg) with varying concentrations of the ABHD2 antagonist (or vehicle control, DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Activity-Based Probe Labeling: Add the activity-based probe (e.g., 2 µM MB064) to each reaction and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding 2x Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the probe-labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to ABHD2 will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 of the antagonist.
Protocol 2: Chemoproteomic Selectivity Profiling of ABHD2 Antagonists
This protocol outlines a mass spectrometry-based competitive ABPP approach to determine the selectivity of an ABHD2 antagonist across the broader serine hydrolase family in a native proteome.
Materials:
-
Mouse testis proteome (prepared as in Protocol 1)
-
ABHD2 Antagonist (e.g., compound 183)
-
Biotinylated Activity-Based Probe (e.g., FP-biotin)
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Treatment: Incubate the mouse testis proteome with the ABHD2 antagonist (at a concentration sufficient for target engagement, e.g., 20 µM) or vehicle control (DMSO) for 30 minutes.
-
Probe Labeling: Add the biotinylated activity-based probe to the proteomes and incubate to label the active serine hydrolases.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the samples and incubate to capture the biotin-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify and quantify the captured proteins.
-
Data Analysis: Compare the spectral counts or peptide intensities of identified serine hydrolases between the antagonist-treated and vehicle-treated samples. A significant reduction in the signal for a particular hydrolase in the antagonist-treated sample indicates it is a target of the inhibitor. A highly selective inhibitor will primarily reduce the signal for ABHD2.[3]
Protocol 3: Progesterone-Induced Acrosome Reaction Assay in Mouse Sperm
This protocol details the procedure to assess the functional effect of an ABHD2 antagonist on the progesterone-induced acrosome reaction in mouse spermatozoa.
Materials:
-
Mouse epididymal sperm
-
Capacitation medium (e.g., TYH medium)
-
ABHD2 Antagonist (e.g., compound 183)
-
Stain for acrosomal status (e.g., Coomassie blue or a fluorescent lectin like PNA-FITC)
-
Microscope
Procedure:
-
Sperm Capacitation: Collect sperm from the cauda epididymis and capacitate in vitro by incubating in capacitation medium for a specified time (e.g., 90 minutes) at 37°C in a 5% CO2 atmosphere.
-
Inhibitor Treatment: Pre-incubate the capacitated sperm with different concentrations of the ABHD2 antagonist or vehicle control (DMSO) for a defined period.
-
Progesterone Stimulation: Induce the acrosome reaction by adding progesterone (e.g., 3 µM) to the sperm suspension and incubate for an additional period.
-
Acrosome Staining: Fix the sperm and stain to differentiate between acrosome-intact and acrosome-reacted sperm.
-
Microscopic Analysis: Observe the sperm under a microscope and count the number of acrosome-intact and acrosome-reacted sperm in multiple fields of view.
-
Data Analysis: Calculate the percentage of acrosome-reacted sperm for each treatment condition. A dose-dependent decrease in the percentage of acrosome-reacted sperm in the presence of the antagonist indicates its inhibitory effect on this physiological process.
Visualizations
Signaling Pathway of Progesterone-Induced Sperm Activation
Caption: Progesterone-induced sperm activation pathway mediated by ABHD2.
Experimental Workflow for ABHD2 Inhibitor Characterization
Caption: Workflow for the proteomic characterization of an ABHD2 antagonist.
References
Application Notes and Protocols for Experimental Design with an ABHD2 Antagonist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and use of a selective antagonist for the α/β-hydrolase domain-containing protein 2 (ABHD2). The provided protocols and data are based on published findings and are intended to facilitate the investigation of ABHD2's role in various physiological processes.
Introduction
The α/β-hydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase implicated in diverse biological functions, including sperm activation, viral propagation, and lipid metabolism.[1][2][3][4][5] It acts as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase.[1][2] In spermatozoa, the hydrolysis of 2-AG by ABHD2 leads to the opening of the CatSper calcium channel, triggering sperm hyperactivation, a critical step for fertilization.[1][2][5] Consequently, selective antagonists of ABHD2 are valuable chemical tools to dissect its biological roles and represent potential leads for non-hormonal contraceptives.[1][2][3][4][6]
This document details the use of a potent and selective urea-based ABHD2 antagonist, referred to herein as "Inhibitor 183," identified through activity-based protein profiling (ABPP).[1][2][7][8]
Data Presentation
The following table summarizes the key quantitative data for ABHD2 Antagonist "Inhibitor 183."
| Parameter | Value | Species/System | Experimental Method | Reference |
| Potency | ||||
| pIC50 | 5.50 | Recombinant ABHD2 | Activity-Based Protein Profiling (ABPP) | [7][8] |
| Selectivity | ||||
| Off-target inhibition | Highly restricted profile | Mouse testis proteome | Competitive ABPP with FP-TAMRA and MB064 probes | [1][2] |
| Functional Activity | ||||
| Inhibition of Progesterone-induced Acrosome Reaction | Concentration-dependent | In vitro capacitated mouse spermatozoa | Acrosome Reaction Assay | [1][2] |
| Blockade of Progesterone-induced Calcium Increase | Effective at 2 µM | Mouse sperm | Intracellular Calcium Measurement (Fluo-3 AM) | [1][2] |
| Inhibition of ABHD2 activity in cells | Dose-dependent | U2OS cells overexpressing ABHD2 | Monoacylglycerol-Lipase ABHD2 Activity Assay | [1][2] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving ABHD2 in the regulation of sperm function. Progesterone binds to ABHD2, activating its hydrolase activity. ABHD2 then degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), which is an endogenous inhibitor of the CatSper calcium channel. The removal of 2-AG leads to the opening of CatSper, allowing an influx of Ca2+, which in turn triggers sperm hyperactivation and the acrosome reaction.
Caption: ABHD2 signaling pathway in sperm activation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the identification and validation of a selective ABHD2 antagonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Gene - ABHD2 [maayanlab.cloud]
- 6. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ABHD2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that is emerging as a significant therapeutic target for a range of pathologies.[1][2][3] It functions as a key enzyme in reproductive biology by acting as a non-genomic progesterone (B1679170) receptor in spermatozoa. Progesterone binding to ABHD2 activates its lipase (B570770) activity, leading to the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[3][4][5] The depletion of 2-AG, an inhibitor of the sperm-specific calcium channel CatSper, triggers a calcium influx that is essential for sperm hyperactivation and fertility.[2][3][6]
Beyond its role in fertilization, ABHD2 expression is implicated in chronic obstructive pulmonary disease (COPD), atherosclerosis, Hepatitis B virus (HBV) propagation, and certain cancers.[1][7][8] Its involvement in these diverse physiological and pathological processes makes the discovery of potent and selective ABHD2 inhibitors a critical area of research for developing novel therapeutics, including non-hormonal contraceptives and treatments for inflammatory diseases.
These application notes provide detailed protocols for high-throughput screening (HTS) campaigns designed to identify and validate novel antagonists of ABHD2. The methodologies described include a primary colorimetric assay suitable for large-scale screening, a more sensitive fluorescent secondary assay, and a comprehensive hit validation workflow.
Signaling Pathway of ABHD2 in Sperm Hyperactivation
The binding of progesterone to ABHD2 on the sperm cell membrane initiates a signaling cascade. This event activates the enzyme's serine hydrolase function, leading to the breakdown of 2-AG into arachidonic acid and glycerol. The resulting decrease in local 2-AG concentration relieves the inhibition of the CatSper calcium channel, allowing an influx of Ca²⁺ into the sperm cell. This elevation in intracellular calcium is a critical trigger for sperm hyperactivation, a motility pattern required for fertilization.
Caption: ABHD2 signaling cascade in sperm.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify ABHD2 antagonists involves a multi-stage process. It begins with a primary screen of a large compound library using a cost-effective and robust assay. Hits from the primary screen are then subjected to a series of validation and secondary assays to confirm their activity, determine potency and selectivity, and elucidate their mechanism of action.
Caption: HTS workflow for ABHD2 antagonist discovery.
Data Presentation: Quantitative Summary of Screening Assays
The following tables summarize key parameters and example results for the described ABHD2 inhibitor screening assays.
Table 1: HTS Assay Parameters
| Parameter | Primary Assay (p-NPO) | Secondary Assay (7-HCA) |
| Principle | Colorimetric | Fluorometric |
| Substrate | p-Nitrophenyl octanoate (B1194180) (p-NPO) | 7-Hydroxycoumarinyl arachidonate (B1239269) (7-HCA) |
| ABHD2 Conc. | 50 nM | 10 nM |
| Substrate Conc. | 500 µM | 5 µM |
| Detection (λ) | Absorbance @ 405 nm | Fluorescence (Ex: 335 nm, Em: 450 nm) |
| Format | 96/384-well | 96/384-well |
| Incubation | 10 min @ 37°C | 10 min @ 37°C |
| Suitability | High-Throughput Primary Screen | IC₅₀ Determination, Hit Confirmation |
Table 2: Example Inhibitor Potency Data
A screen of a focused library of lipase inhibitors against ABHD2 can yield potent hits.[2] The table below shows example data for identified inhibitors.
| Compound ID | Class | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Notes |
| Inhibitor 183 | 1,2,4-Triazole Urea | >70% | ~3.16 | Identified from a library screen; selective over other ABHDs.[9] |
| CBK600218 | Benzotriazole | >90% | < 2.0 | Derivative of a known inhibitor.[1] |
| CBK600191 | Benzotriazole | >90% | < 2.0 | Derivative of a known inhibitor.[1] |
| MAFP | Organophosphate | >95% | < 0.1 | Broad-spectrum serine hydrolase inhibitor (Positive Control).[2] |
Note: pIC₅₀ of 5.50 for Inhibitor 183 corresponds to an IC₅₀ of approximately 3.16 µM.[9]
Experimental Protocols
Protocol 1: Primary HTS - Colorimetric Assay using p-Nitrophenyl Octanoate (p-NPO)
This robust and cost-effective assay is suitable for the primary screening of large compound libraries. It measures the hydrolysis of the chromogenic substrate p-NPO to p-nitrophenol, which can be detected by absorbance.[1]
Materials:
-
Recombinant human ABHD2
-
p-Nitrophenyl octanoate (p-NPO)
-
Assay Buffer: 20 mM HEPES, 500 mM NaCl, 10% glycerol, 1 mM TCEP, pH 8.0
-
DMSO (for compound dilution)
-
384-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds (typically 1 mM stock in DMSO) and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate. This results in a final screening concentration of 20 µM in a 50 µL final reaction volume.
-
Enzyme Preparation: Prepare a 2X working solution of ABHD2 (100 nM) in cold Assay Buffer.
-
Enzyme Addition: Add 25 µL of the 2X ABHD2 solution to each well containing the compounds.
-
Pre-incubation: Centrifuge the plate briefly (e.g., 1 min at 1000 x g) and pre-incubate for 30 minutes at room temperature to allow compound-enzyme interaction.
-
Substrate Preparation: Prepare a 2X substrate solution of p-NPO (1 mM) in Assay Buffer.
-
Reaction Initiation: To start the reaction, add 25 µL of the 2X p-NPO solution to each well. The final volume will be 50 µL.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of p-nitrophenol production (V₀) from the linear portion of the kinetic curve. Normalize the data to controls:
-
% Inhibition = 100 * (1 - (V₀_compound - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl))
-
Identify hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Secondary HTS - Fluorescent Assay using 7-Hydroxycoumarinyl arachidonate (7-HCA)
This assay offers higher sensitivity than the colorimetric method and is ideal for hit confirmation and accurate IC₅₀ determination. It measures the fluorescence released upon enzymatic cleavage of the 7-hydroxycoumarin substrate.[1]
Materials:
-
Recombinant human ABHD2
-
7-Hydroxycoumarinyl arachidonate (7-HCA)
-
Assay Buffer: 20 mM HEPES, 500 mM NaCl, 10% glycerol, 1 mM TCEP, pH 8.0
-
DMSO
-
384-well black, flat-bottom microplates
-
Microplate spectrofluorometer
Procedure:
-
Compound Plating: Prepare serial dilutions of hit compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a 2X working solution of ABHD2 (20 nM) in cold Assay Buffer.
-
Enzyme Addition & Pre-incubation: Add 25 µL of the 2X ABHD2 solution to each well. Centrifuge briefly and pre-incubate for 30 minutes at room temperature.
-
Substrate Preparation: Prepare a 2X substrate solution of 7-HCA (10 µM) in Assay Buffer.
-
Reaction Initiation: Add 25 µL of the 2X 7-HCA solution to each well to start the reaction.
-
Endpoint Reading: Incubate the plate for 10 minutes at 37°C. Measure the fluorescence intensity using an excitation wavelength of 335 nm and an emission wavelength of 450 nm.
-
Data Analysis: Normalize the fluorescence signal to controls. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Hit Validation - Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the selectivity of confirmed hits against other serine hydrolases in a complex biological sample, such as the mouse testis proteome where ABHD2 is highly expressed.[2][6] This method is not high-throughput but is crucial for validating hit specificity.
Materials:
-
Mouse testis proteome (cytosolic and membrane fractions)
-
Confirmed hit compound and DMSO control
-
Fluorescent activity-based probe (e.g., MB064 or TAMRA-FP) at 2 µM
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
Procedure:
-
Proteome Preparation: Prepare cytosolic and membrane fractions from mouse testes at a protein concentration of 1-2 mg/mL.
-
Inhibitor Incubation: In separate tubes, pre-incubate 50 µL of the proteome with the hit compound (e.g., at 10X and 1X the IC₅₀) or DMSO for 30 minutes at 37°C.
-
Probe Labeling: Add the fluorescent probe (e.g., MB064) to a final concentration of 2 µM to each tube. Incubate for another 30 minutes at 37°C.
-
Sample Preparation for Gel: Quench the reaction by adding 2X SDS-PAGE loading buffer. Boil the samples for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on a 10% SDS-PAGE gel.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner at the appropriate wavelength for the probe. A reduction in the fluorescence intensity of a band corresponding to the molecular weight of ABHD2 in the inhibitor-treated lane compared to the DMSO control indicates on-target activity. The absence of changes in other bands suggests selectivity.
-
Confirmation: The identity of the target band can be confirmed by Western Blot or mass spectrometry.
Protocol 4: Hit Validation - Functional Acrosome Reaction Assay
This cell-based assay validates that the inhibitor can block the physiological function of ABHD2 in a relevant cell type (spermatozoa).[2]
Materials:
-
Mouse spermatozoa
-
Capacitation medium
-
Progesterone (P4)
-
Hit compound
-
Stain for acrosomal status (e.g., FITC-PNA)
-
Fluorescence microscope
Procedure:
-
Sperm Capacitation: Isolate spermatozoa and capacitate them in appropriate medium for 90 minutes.
-
Inhibitor Treatment: Treat the capacitated sperm with various concentrations of the hit compound or DMSO control for 30 minutes.
-
Progesterone Stimulation: Induce the acrosome reaction by adding progesterone (final concentration ~3-5 µM) and incubate for 15 minutes.
-
Staining: Fix the sperm and stain with FITC-PNA, which binds to the acrosomal matrix.
-
Quantification: Using a fluorescence microscope, count the percentage of acrosome-reacted sperm (sperm showing fluorescence at the acrosomal cap) out of at least 200 sperm per sample.
-
Data Analysis: A dose-dependent reduction in the percentage of progesterone-induced acrosome-reacted sperm by the compound indicates functional inhibition of ABHD2.
References
- 1. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
- 2. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - figshare - Figshare [figshare.com]
- 9. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring ABHD2 Antagonist Efficacy
Introduction
Abhydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase recognized as a key multifunctional enzyme.[1][2] Notably, it functions as a non-genomic progesterone (B1679170) receptor in human sperm.[1] Upon progesterone binding, ABHD2 hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), an endogenous inhibitor of the CatSper calcium channel.[3][4] The degradation of 2-AG leads to CatSper opening, a subsequent influx of Ca²⁺, and the initiation of sperm hyperactivation and the acrosome reaction, which are critical events for fertilization.[1][4] Given its crucial role in fertility, ABHD2 has emerged as a promising target for the development of novel non-hormonal contraceptives.[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of ABHD2 antagonists through a multi-tiered approach, encompassing direct enzyme inhibition, target engagement in complex biological systems, and downstream functional cellular responses.
Application Note 1: Direct Measurement of ABHD2 Enzymatic Inhibition
Principle: The initial evaluation of an ABHD2 antagonist involves quantifying its ability to directly inhibit the enzyme's catalytic activity. This is typically achieved using in vitro assays with purified recombinant ABHD2 or cell lysates overexpressing the enzyme. These assays utilize specific substrates that, when hydrolyzed by ABHD2, produce a detectable signal (radiometric, colorimetric, or fluorescent). The reduction in signal in the presence of an antagonist is proportional to its inhibitory potency, often expressed as an IC₅₀ value.
Experimental Protocols
Protocol 1.1: Radiometric Monoacylglycerol Lipase Activity Assay This assay directly measures the hydrolysis of a radiolabeled substrate, providing high sensitivity. It is based on the protocol used to measure the activity of ABHD2 in transfected U2OS cell membranes.[3][4]
-
Preparation of Cell Membranes: Culture and transfect U2OS or HEK293T cells for ABHD2 overexpression. Harvest the cells and lyse them. Isolate the membrane fraction by ultracentrifugation (e.g., 100,000g).[3][4]
-
Antagonist Pre-incubation: In a microplate, pre-incubate 100 µg of the membrane fraction with the ABHD2 antagonist at various concentrations (e.g., 0.1 nM to 20 µM) or vehicle control (DMSO) for 15 minutes at 37°C.[3][4] Include a positive control inhibitor like MAFP (2.0 µM).[3][4]
-
Enzymatic Reaction: Initiate the reaction by adding the radioactive substrate, 2-oleoyl-[³H]glycerol, to a final concentration of 10 µM.[3][4][7]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[3][4]
-
Reaction Termination & Phase Separation: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol. Centrifuge at 1600 rpm for 5 minutes to separate the aqueous and organic phases.[3][4] The released [³H]glycerol will be in the aqueous phase.
-
Quantification: Collect an aliquot of the aqueous phase and quantify the amount of [³H]glycerol using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 1.2: Colorimetric Esterase Activity Assay This method uses a chromogenic p-nitrophenyl (pNP) substrate and is suitable for higher-throughput screening.[5][8]
-
Reagents: Prepare an assay buffer (e.g., 20 mM HEPES, 500 mM NaCl, 10% glycerol, pH 8).[5] The substrate is p-nitrophenyl octanoate (B1194180) (p-NPO).[5]
-
Reaction Setup: In a 96-well plate, add purified ABHD2 enzyme (e.g., 50 nM final concentration) to the assay buffer.[5]
-
Antagonist Incubation: Add the ABHD2 antagonist across a range of concentrations and pre-incubate.
-
Reaction Initiation: Add p-NPO substrate to a final concentration of 500 µM.[5]
-
Signal Detection: Immediately monitor the increase in absorbance at 405 nm for 10-15 minutes at 37°C using a plate reader.[5] The absorbance is due to the production of p-nitrophenol.
-
Data Analysis: Determine the rate of reaction (V₀) from the linear phase of the absorbance curve. Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 1.3: Fluorometric Activity Assay This assay offers high sensitivity and uses a substrate structurally similar to the natural substrate, 2-AG.[5]
-
Reagents: Use a suitable assay buffer. The substrate is 7-Hydroxycoumarinyl arachidonate (B1239269) (7-HCA).[5]
-
Reaction Setup: In a black 96-well plate, add purified ABHD2 enzyme.
-
Antagonist Incubation: Add the ABHD2 antagonist across a range of concentrations and pre-incubate.
-
Reaction Initiation: Add 7-HCA substrate. Upon hydrolysis by ABHD2, the fluorescent product umbelliferone (B1683723) is released.[5]
-
Signal Detection: Incubate at 37°C for 10 minutes and measure the increase in fluorescence using an excitation wavelength of ~335 nm and an emission wavelength of ~450 nm.[5]
-
Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal and determine the IC₅₀ value.
Data Presentation
Table 1: Summary of In Vitro Efficacy of ABHD2 Antagonists
| Antagonist | Assay Type | Target System | Potency (IC₅₀ / pIC₅₀) | Reference |
|---|---|---|---|---|
| Compound 183 | ABPP Screen | Mouse Testis Proteome | - | [3] |
| Urea Derivative 1 | ABPP Screen | ABHD Protein Panel | pIC₅₀ = 5.50 | [2] |
| CBK600218 (KT-109) | Activity Assay | Purified ABHD2 | ~10-fold more potent than parent compound | [5] |
| CBK600191 | Activity Assay | Purified ABHD2 | ~10-fold more potent than parent compound | [5] |
| CBK600209 | Activity Assay | Purified ABHD2 | ~10-fold more potent than parent compound | [5] |
| MAFP | Radiometric Assay | U2OS Cell Membranes | Inhibitory at 2 µM |[3][4] |
Application Note 2: Assessing Antagonist Selectivity and Target Engagement
Principle: Effective drug candidates must not only be potent but also selective, minimizing off-target effects. Furthermore, it is crucial to confirm that the antagonist engages with ABHD2 in a complex cellular environment. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess inhibitor selectivity against a wide range of related enzymes in native proteomes.[3][4] Cellular Thermal Shift Assays (CETSA) provide a method to directly measure target engagement within intact cells.[5]
Diagram: Competitive ABPP Workflow
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Experimental Protocols
Protocol 2.1: Competitive Activity-Based Protein Profiling (ABPP) This protocol is adapted from methods used to determine the selectivity of inhibitor 183 in mouse testis proteome.[3][4]
-
Proteome Preparation: Prepare cytosolic and membrane fractions from relevant tissues (e.g., mouse testis) or cells.
-
Inhibitor Incubation: Incubate the proteome (50 µg) with the test antagonist at various concentrations (e.g., 2 µM and 20 µM) or a broad-spectrum inhibitor (e.g., MAFP) for 30 minutes at room temperature.[3][4]
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (ABP), such as TAMRA-FP or MB064 (2 µM final concentration), and incubate for another 30 minutes.[3][4] The ABP will covalently bind to the active site of serine hydrolases that are not already blocked by the test antagonist.
-
SDS-PAGE Analysis: Quench the reaction by adding SDS-loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization & Analysis: Visualize labeled proteins using an in-gel fluorescence scanner. A reduction in the fluorescence intensity of a specific band in the antagonist-treated lane compared to the control indicates that the antagonist has bound to and inhibited that enzyme. The selectivity profile is determined by observing which bands show reduced labeling. For unbiased, proteome-wide analysis, a biotinylated probe can be used, followed by streptavidin enrichment and LC-MS/MS analysis.[3][4]
Protocol 2.2: Cellular Thermal Shift Assay (CETSA) This assay assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[5]
-
Cell Culture & Treatment: Culture cells (e.g., HEK293T) transfected with a tagged version of ABHD2 (e.g., HiBit-tag).[5] Treat the cells with the test antagonist (e.g., 5 µM) or vehicle control for a set period (e.g., 1 hour).
-
Thermal Challenge: Heat aliquots of the cell suspension in a PCR cycler across a range of temperatures (e.g., 37°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Fractions: Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ABHD2 in the supernatant using an appropriate detection method (e.g., Western blot, ELISA, or luminescence for HiBit-tagged proteins).
-
Data Analysis: Plot the amount of soluble ABHD2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the antagonist indicates target engagement and stabilization.
Application Note 3: Cellular and Functional Assays for Efficacy
Principle: The ultimate measure of an ABHD2 antagonist's efficacy is its ability to block the physiological consequences of ABHD2 activity in a cellular context. For ABHD2's role in fertility, this involves measuring downstream events in the progesterone signaling pathway, namely the suppression of intracellular calcium influx and the subsequent inhibition of the acrosome reaction in sperm.
Diagram: ABHD2 Signaling Pathway in Sperm
Caption: Progesterone signaling pathway mediated by ABHD2 in sperm.
Experimental Protocols
Protocol 3.1: Acrosome Reaction (AR) Assay This assay quantifies the percentage of sperm that have undergone the acrosome reaction, a key step in fertilization, in response to progesterone stimulation.[3][4]
-
Sperm Preparation: Collect and prepare sperm samples (e.g., mouse or human) and capacitate them in appropriate media in vitro.
-
Antagonist Treatment: Pre-incubate the capacitated sperm with various concentrations of the ABHD2 antagonist (e.g., 0.2 nM to 2 µM) or vehicle control.[3]
-
Progesterone Stimulation: Induce the acrosome reaction by adding progesterone (P₄; e.g., 3 µM).[3][4]
-
Staining: After incubation, fix the sperm and stain for acrosomal status. A common method is using fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin (PNA-FITC), which binds to the inner acrosomal membrane exposed after the reaction.[3][10] A nuclear counterstain like DAPI can also be used.
-
Microscopy and Quantification: Analyze the sperm using fluorescence microscopy. Count the number of acrosome-intact (faint or no green staining on the head) versus acrosome-reacted (bright green staining on the head) sperm.
-
Data Analysis: Calculate the percentage of acrosome-reacted sperm for each condition. An effective antagonist will show a dose-dependent reduction in the percentage of progesterone-induced acrosome reactions.[3][4]
Protocol 3.2: Intracellular Calcium Measurement This protocol measures the change in intracellular calcium concentration ([Ca²⁺]i) in sperm following progesterone stimulation.
-
Sperm Preparation & Loading: Prepare capacitated sperm as described above. Load the sperm with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM.
-
Antagonist Treatment: Pre-incubate the dye-loaded sperm with the ABHD2 antagonist (e.g., 2 µM) or vehicle control.[3][4]
-
Stimulation and Measurement: Measure the baseline fluorescence using a fluorometric plate reader or a flow cytometer. Add progesterone to stimulate the calcium influx and immediately begin recording the change in fluorescence intensity over time (e.g., for 15 minutes).[3]
-
Data Analysis: Plot the fluorescence intensity (as arbitrary units or as a ratio if using a ratiometric dye) versus time. A successful antagonist will block or significantly blunt the rise in intracellular calcium levels induced by progesterone.[3][4]
Data Presentation
Table 2: Summary of Functional Efficacy of ABHD2 Antagonists in Sperm
| Antagonist | Assay Type | Effect | Concentration | Reference |
|---|---|---|---|---|
| Compound 183 | Acrosome Reaction | Dose-dependent reduction of P₄-induced AR | 0.2 nM - 2 µM | [3][4] |
| Compound 183 | Intracellular Ca²⁺ | Blocks P₄-induced calcium increase | 2 µM | [3][4] |
| MAFP | Acrosome Reaction | Prevents P₄-induced AR | 2 µM | [3] |
| Anti-ABHD2 Antibody | PKA/cAMP Levels | Decreased P₄-induced PKA activity and cAMP levels | - |[10] |
References
- 1. Gene - ABHD2 [maayanlab.cloud]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Radiometric Assay of ABHD2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Progesterone activates the cyclic AMP-protein kinase A signalling pathway by upregulating ABHD2 in fertile men - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ABHD2 Antagonist Concentration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ABHD2 antagonists.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of ABHD2?
A: Abhydrolase domain-containing protein 2 (ABHD2) is a serine hydrolase that plays a crucial role in sperm function.[1] In the presence of progesterone, ABHD2 is activated and hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] Since 2-AG is an endogenous inhibitor of the sperm-specific calcium channel CatSper, its degradation by ABHD2 leads to the opening of CatSper.[2][3] This allows an influx of calcium ions, which in turn triggers sperm hyperactivation, a critical step for fertilization.[1][4]
Q: What is a common ABHD2 antagonist and how does it work?
A: A frequently studied ABHD2 antagonist is the urea (B33335) derivative compound '183'.[2][5] This small molecule inhibitor works by selectively targeting the catalytic activity of the ABHD2 enzyme.[2][3] By blocking ABHD2, the antagonist prevents the breakdown of 2-AG, keeping the CatSper channel inhibited and thus preventing the progesterone-induced calcium influx and subsequent sperm hyperactivation.[2][3]
Q: What is a typical effective concentration range for an ABHD2 antagonist like compound '183'?
A: The effective concentration of an ABHD2 antagonist can vary depending on the experimental system. For compound '183', a pIC50 of 5.50 has been reported in in-vitro assays, which corresponds to an IC50 in the micromolar range.[2][3] In functional assays with mouse sperm, a concentration of 2 µM was sufficient to block the progesterone-induced increase in intracellular calcium.[2][3] For selectivity profiling in native mouse testis proteome, a higher concentration of 20 µM has been used.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q: What are the known off-targets for ABHD2 antagonists?
A: The selectivity of an antagonist is a critical factor. For compound '183', competitive activity-based protein profiling (ABPP) in the native mouse testis proteome revealed a highly restricted off-target profile, indicating high selectivity for ABHD2.[2][3] However, it is important to note that broad-spectrum serine hydrolase inhibitors, like MAFP, will also inhibit ABHD2 but will have numerous other targets.[3] When using a new antagonist, it is advisable to perform selectivity profiling, for instance, by competitive ABPP, against other related ABHD family members like ABHD6 and ABHD11.[2]
Troubleshooting Guide
Q: I am not observing any inhibition of ABHD2 activity. What could be the issue?
A: Several factors could contribute to a lack of observed inhibition:
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Antagonist Concentration: The concentration of the antagonist may be too low. We recommend performing a dose-response curve to determine the IC50 in your specific assay.
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Compound Stability: Ensure the antagonist is properly stored and has not degraded. Prepare fresh solutions for your experiments.
-
Assay Conditions: The pH, temperature, and buffer composition can affect both enzyme activity and inhibitor binding. Ensure your assay buffer (e.g., 20 mM HEPES pH 7.2, 2 mM DTT) is correctly prepared.[2]
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Enzyme Activity: Confirm that your ABHD2 enzyme (recombinant or in a lysate) is active using a positive control inhibitor, such as MAFP.[3]
Q: My results are not consistent across experiments. How can I improve reproducibility?
A: Reproducibility issues often stem from minor variations in experimental execution:
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Cell Passaging: Use cells from a consistent passage number for all experiments, as cellular responses can change over time in culture.
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Incubation Times: Adhere strictly to the specified incubation times for antagonist pre-incubation and substrate reaction. For example, a 30-minute pre-incubation with the inhibitor at 37°C is a common step.[2][3]
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Reagent Preparation: Prepare fresh reagents and serial dilutions of the antagonist for each experiment to avoid issues with compound degradation or concentration inaccuracies.
-
Controls: Always include appropriate controls in every experiment: a vehicle control (e.g., DMSO), a positive control inhibitor, and a no-enzyme control.
Q: I am observing high cell toxicity. Is this expected?
A: High cytotoxicity is generally not an intended effect of a specific enzyme antagonist. If you observe significant cell death:
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Determine Cytotoxicity Threshold: Run a cell viability assay (e.g., MTT or Trypan Blue) with a range of antagonist concentrations to determine the maximum non-toxic concentration in your specific cell line.
-
Off-Target Effects: The observed toxicity could be due to off-target effects of the compound. Consider testing a structurally related but inactive compound as a negative control to confirm that the toxicity is not a general chemical effect.[6]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, as high concentrations can be toxic to cells.
Q: How can I confirm that the antagonist is engaging with ABHD2 in my cellular model?
A: Target engagement can be confirmed using several methods:
-
Activity-Based Protein Profiling (ABPP): A competitive ABPP experiment is the gold standard. Cells or lysates are pre-incubated with your antagonist, followed by incubation with an activity-based probe that covalently labels active serine hydrolases. A reduction in probe labeling of ABHD2 indicates target engagement.[2][3]
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Western Blot: While not a direct measure of activity, you can use Western blotting to confirm the presence of ABHD2 protein in your experimental system.[7]
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein upon ligand binding. Successful engagement of the antagonist will typically increase the melting temperature of ABHD2.[6]
Quantitative Data Summary
Table 1: In Vitro Activity of ABHD2 Inhibitors
| Inhibitor | Type | pIC50 | IC50 | Assay System | Reference |
|---|---|---|---|---|---|
| Compound 183 | 1,2,4-Triazole Urea | 5.50 ± 0.06 | ~3.16 µM | Gel-based ABPP with MB064 probe | [2][3] |
| Compound 184 | Pyrrolidine derivative | 4.60 ± 0.10 | ~25.1 µM | Gel-based ABPP with MB064 probe | [2][3] |
| MAFP | Serine Hydrolase Inhibitor | Not reported | 40-50 nM | Fluorogenic assay with 7-HCA substrate | [6] |
| Orlistat | Lipase Inhibitor | Not reported | 230 nM | Fluorogenic assay with 7-HCA substrate |[6] |
Table 2: Effective Concentrations of ABHD2 Inhibitor '183' in Functional Assays
| Assay | System | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Inhibitor Screening | Recombinant ABHD proteins | 10 µM | >70% reduction in labeling of ABHD2 | [2] |
| Calcium Influx | Mouse Spermatozoa | 2 µM | Blocked progesterone-induced calcium increase | [2][3] |
| Acrosome Reaction | Mouse Spermatozoa | Concentration-dependent | Reduced progesterone-induced acrosome reaction | [2][3] |
| Selectivity Profiling | Mouse Testis Proteome | 20 µM | Confirmed selective inhibition of ABHD2 |[3] |
Key Experimental Protocols
Protocol 1: In Vitro ABHD2 Inhibition Assay (Gel-Based ABPP) [2][3]
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Preparation: Prepare an enzyme mix containing lysate from cells overexpressing ABHD2 (e.g., U2OS-ABHD2) in an assay buffer (20 mM HEPES pH 7.2, 2 mM DTT).
-
Inhibitor Incubation: In a microcentrifuge tube, incubate 19.5 µL of the enzyme mix with 0.5 µL of the ABHD2 antagonist at various concentrations (or DMSO vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add 0.5 µL of the activity-based probe MB064 (final concentration 2 µM) and incubate for an additional 15 minutes at 37°C.
-
Quenching: Stop the reaction by adding 10 µL of 3x SDS-PAGE sample buffer.
-
Analysis: Resolve the samples on a 10% SDS-PAGE gel. Scan the gel using a fluorescence scanner (e.g., Cy3 settings).
-
Quantification: Determine the percentage of inhibition by comparing the fluorescence intensity of the ABHD2 band in the antagonist-treated lanes to the DMSO control lane.
Protocol 2: Monoacylglycerol-Lipase (MAGL) Activity Assay for ABHD2 [3]
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Preparation: Use membrane fractions from U2OS cells transfected with ABHD2.
-
Inhibitor Pre-incubation: Pre-incubate the membranes (100 µg protein) with the ABHD2 antagonist (e.g., 5, 10, 20 µM) or a positive control (e.g., 2 µM MAFP) for 15 minutes at 37°C.
-
Substrate Reaction: Add radiolabeled substrate 2-Oleoyl-[³H]glycerol (final concentration 10 µM) and incubate for 30 minutes at 37°C.
-
Termination and Extraction: Terminate the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol. Centrifuge to induce phase separation.
-
Analysis: Collect the aqueous phase and quantify the released [³H]glycerol using liquid scintillation counting to determine enzyme activity.
Protocol 3: Cell Viability Assay (MTT) [8]
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ABHD2 antagonist and a vehicle control. Incubate for the desired experimental duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
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Measurement: Mix thoroughly and read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 4: Western Blot for ABHD2 Expression [7]
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an 8-12% SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABHD2 (e.g., 1:1000 dilution) overnight at 4°C.[7] Also probe a separate membrane or the same one (after stripping) for a loading control like GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visual Guides
References
- 1. ABHD2 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A promising target for non-hormonal contraception – The α/β Hydrolase Domain 2 – openlabnotebooks.org [openlabnotebooks.org]
- 5. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abhd2, a Candidate Gene Regulating Airway Remodeling in COPD via TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ABHD Antagonist 2 (ABHDA-2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hypothetical alpha/beta-hydrolase domain (ABHD) family antagonist, ABHDA-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABHDA-2?
A1: ABHDA-2 is a competitive, reversible inhibitor of the serine hydrolase activity of its target ABHD protein. It binds to the active site, preventing the binding and hydrolysis of the endogenous substrate. This leads to the downstream modulation of signaling pathways regulated by the substrate or its metabolites.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For initial experiments, we recommend a dose-response curve ranging from 1 nM to 100 µM. The half-maximal inhibitory concentration (IC50) in sensitive cell lines is typically observed in the low micromolar range. Please refer to the data table below for specific examples.
Q3: How can I confirm that ABHDA-2 is engaging with its target in cells?
A3: Target engagement can be confirmed using a cellular thermal shift assay (CETSA) or an activity-based protein profiling (ABPP) probe specific for the ABHD target. A successful engagement will result in a thermal stabilization of the target protein in the presence of ABHDA-2 (CETSA) or a reduction in probe labeling (ABPP).
Q4: My cells are showing less of a response to ABHDA-2 than expected. What are the potential causes?
A4: Reduced response can be due to several factors, including poor cell health, incorrect compound concentration, compound degradation, or the development of biological resistance. Please consult the troubleshooting guide for a systematic approach to identifying the cause.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value or Lack of Efficacy
This is one of the most common issues encountered. The following steps and decision tree can help diagnose the problem.
ABHD antagonist 2 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ABHD2 antagonist 2. The information is designed to address common experimental challenges and ensure data reliability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for our ABHD2 antagonist. What are the potential causes and solutions?
A1: Variability in IC50 values is a common issue in enzyme kinetics and can stem from several factors. Here are the primary causes and recommended solutions:
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Enzyme Purity and Concentration: The purity and accurate concentration of the recombinant ABHD2 enzyme are critical. Inconsistent enzyme activity between batches can lead to IC50 shifts.
-
Solution: Ensure consistent expression and purification protocols. Always perform a quality control check, such as SDS-PAGE and an activity assay, on each new batch of enzyme. Use a precise method like a Bradford assay or BCA assay to determine the protein concentration.
-
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay.
-
Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the specific substrate. This will ensure that the measured IC50 value is a close approximation of the inhibition constant (Ki). Standardize the substrate concentration across all experiments.
-
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence enzyme activity and inhibitor binding.
-
Solution: Maintain consistent assay conditions for all experiments. The optimal pH for ABHD2 esterase activity can vary with the substrate, for instance, pH 8.5 for p-nitrophenyl palmitate (pNPP) and pH 7.5 for p-nitrophenyl acetate (B1210297) (pNPA) and p-nitrophenyl butyrate (B1204436) (pNPB).[1] The optimal temperature can also be substrate-dependent.[1]
-
-
Inhibitor Stability and Solubility: The stability of the antagonist in the assay buffer and its solubility can affect its effective concentration.
-
Solution: Prepare fresh solutions of the antagonist for each experiment. Ensure the antagonist is fully dissolved in the assay buffer, using a suitable solvent like DMSO if necessary, and keep the final solvent concentration consistent across all wells.
-
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can be crucial, especially for irreversible or slow-binding inhibitors.
-
Solution: Optimize and standardize the pre-incubation time. For competitive, reversible inhibitors, a short pre-incubation is often sufficient. For other types of inhibitors, a longer pre-incubation might be necessary to reach equilibrium.
-
Q2: How can we assess the selectivity of our ABHD2 antagonist and rule out off-target effects?
A2: Assessing inhibitor selectivity is crucial to ensure that the observed biological effects are due to the inhibition of ABHD2. Here are some recommended approaches:
-
Activity-Based Protein Profiling (ABPP): This is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across a wide range of enzymes in a native biological sample.[2][3]
-
Competitive ABPP: In this method, a proteome is pre-incubated with the inhibitor before being labeled with a broad-spectrum activity-based probe that targets a specific class of enzymes (e.g., serine hydrolases). A reduction in labeling of a specific enzyme in the presence of the inhibitor indicates a direct interaction. This has been used to show the high selectivity of inhibitor 183 for ABHD2 in the mouse testis proteome.[2][3]
-
-
Panel of Related Enzymes: Test the inhibitor against other closely related ABHD family members (e.g., ABHD3, ABHD4, ABHD6, ABHD11, ABHD12, and ABHD16A) to determine its selectivity profile.[2][3]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[4]
-
Use of Inactive Controls: Synthesize and test a structurally similar but inactive analog of your antagonist. This can help to confirm that the observed effects are not due to non-specific interactions of the chemical scaffold.
Q3: We are having trouble reproducing the reported progesterone-induced activation of ABHD2. What could be the reason?
A3: The role of progesterone (B1679170) as a direct activator of ABHD2 is a subject of ongoing research with some conflicting reports. Some studies suggest that progesterone activates ABHD2, leading to the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG) and subsequent activation of the CatSper ion channel in sperm.[2][3][5][6] However, other studies have not observed direct activation of purified recombinant ABHD2 by progesterone.[4][7][8][9]
Here are some potential reasons for a lack of progesterone effect in your experiments:
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Indirect Activation Mechanism: The activation of ABHD2 by progesterone in a cellular context might be indirect and require other cellular components that are absent in an in vitro assay with purified protein.
-
Experimental System: The effect of progesterone on ABHD2 might be cell-type specific or dependent on the physiological state of the cells (e.g., capacitated sperm).[5]
-
Recombinant Protein vs. Native Enzyme: There may be differences in post-translational modifications or membrane association between recombinant ABHD2 and the native enzyme that are critical for progesterone interaction. Some studies have noted challenges in expressing a stable, full-length ABHD2 protein.[4][7]
Solutions:
-
Use a relevant cellular model: If possible, test the effect of progesterone and your antagonist in a more physiologically relevant system, such as live sperm cells, and measure downstream effects like intracellular calcium levels or the acrosome reaction.[2][3]
-
Control Experiments: Include positive controls known to modulate the downstream pathway you are investigating to ensure the assay is working correctly. For instance, when measuring calcium influx in sperm, a known CatSper activator can be used.
Troubleshooting Guides
Issue 1: Low or No Activity of Recombinant ABHD2
| Potential Cause | Troubleshooting Step |
| Improper Protein Folding | Optimize expression conditions (e.g., lower temperature, different expression host). Perform a differential scanning fluorimetry (DSF) assay to assess protein stability and folding.[4] |
| Inactive Enzyme | Ensure the catalytic triad (B1167595) (Ser-Asp-His) is intact and not mutated. Verify the purity of the protein preparation, as contaminants can inhibit activity. |
| Inappropriate Assay Buffer | Optimize pH, ionic strength, and additives in the assay buffer. Check for the presence of any inhibiting components. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Store stock solutions appropriately as recommended by the supplier. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Viability Issues | Perform a cytotoxicity assay to ensure that the antagonist concentrations used are not toxic to the cells. |
| Poor Membrane Permeability | If the target is intracellular, the antagonist may not be reaching it. Consider using cellular thermal shift assays (CETSA) to confirm target engagement within the cell.[4] |
| Variable Cell States | Ensure cells are at a consistent passage number and confluency. For primary cells like sperm, the capacitation state is a critical variable that must be controlled.[5] |
| Off-Target Effects | Use a highly selective antagonist. An ABPP screen can help identify potential off-targets.[2][3] Include a structurally related inactive control to check for non-specific effects. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected ABHD2 Antagonists
| Antagonist | Assay Type | System | IC50 / pIC50 | Reference |
| 183 (CBK600192) | Activity-Based Protein Profiling | Recombinant human ABHD2 | pIC50 = 5.50 ± 0.06 | [2][3] |
| 184 | Activity-Based Protein Profiling | Recombinant human ABHD2 | pIC50 = 4.60 ± 0.10 | [2][3] |
| MAFP | Monoacylglycerol-lipase activity assay | Transfected U2OS cell membranes | Used as a positive control at 2.0 µM | [2][3] |
| Compound 1 (183) | Enzymatic Activity Assay | Purified full-length ABHD2 | ~100 nM | [7] |
| Compound 3 | Enzymatic Activity Assay | Purified full-length ABHD2 | ~100 nM | [7] |
Table 2: Kinetic Parameters of Human ABHD2
| Substrate | Km (mM) | Vmax (µmol/s·mg) | kcat/Km (M⁻¹·s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| p-Nitrophenyl acetate (pNPA) | 12.40 ± 1.02 | 2.69 ± 0.15 | 11.23 ± 1.22 | 7.5 | 30 | [1] |
| p-Nitrophenyl butyrate (pNPB) | 11.76 ± 1.15 | 3.71 ± 0.36 | 16.33 ± 1.98 | 7.5 | 30 | [1] |
| p-Nitrophenyl palmitate (pNPP) | 17.66 ± 2.54 | 1.27 ± 0.12 | 3.72 ± 0.95 | 8.5 | 45 | [1] |
Detailed Experimental Protocols
Protocol 1: Monoacylglycerol-Lipase (MAGL) ABHD2 Activity Assay
This protocol is adapted from studies measuring ABHD2 activity in transfected cell membranes.[2][3]
Materials:
-
Transfected U2OS cell membranes overexpressing ABHD2 (100,000g fraction)
-
Assay Buffer: 20 mM HEPES, pH 7.2, 2 mM DTT
-
ABHD2 Antagonist (e.g., compound 183)
-
Positive Control Inhibitor: MAFP (2.0 µM)
-
Substrate: 2-Oleoyl-[³H]glycerol (10 µM)
-
Stop Solution: Chloroform/methanol (2:1 v/v)
-
Scintillation counter
Procedure:
-
Prepare the cell membranes by diluting them to a final protein concentration of 100 µg per reaction point in the assay buffer.
-
Pre-incubate the membranes with the ABHD2 antagonist at various concentrations (e.g., 5, 10, 20 µM) or with the positive control inhibitor (MAFP) for 15 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate, 2-Oleoyl-[³H]glycerol, to a final concentration of 10 µM.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Terminate the reaction by adding the chloroform/methanol stop solution.
-
Centrifuge at 1600 rpm for 5 minutes to induce phase separation.
-
Collect the aqueous phase containing the released [³H]glycerol and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the log of the inhibitor concentration against the normalized response.
Protocol 2: In Vitro Sperm Acrosome Reaction Assay
This protocol is based on methods used to assess the effect of ABHD2 inhibitors on progesterone-induced acrosome reaction in mouse sperm.[2][3]
Materials:
-
Mouse spermatozoa retrieved from epididymis and vas deferens
-
TYH solution for sperm capacitation
-
Progesterone (P4) solution (e.g., 3 µM)
-
ABHD2 Antagonist (e.g., compound 183)
-
Fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA) or similar stain for acrosome visualization
-
Fluorescence microscope
Procedure:
-
Incubate the retrieved spermatozoa in TYH solution under capacitating conditions (e.g., 37°C, 5% CO2 for 90 minutes).
-
Treat the capacitated sperm with the ABHD2 antagonist at various concentrations for a defined period. Include a vehicle control.
-
Induce the acrosome reaction by adding progesterone (P4) to a final concentration of 3 µM and incubate for an additional 15 minutes.
-
Fix the sperm and stain with FITC-PNA to label the acrosomal content.
-
Using a fluorescence microscope, count the number of acrosome-reacted sperm (sperm with no or patchy fluorescence in the acrosomal region) versus acrosome-intact sperm (sperm with bright, uniform fluorescence).
-
Calculate the percentage of acrosome-reacted sperm for each condition and evaluate the dose-dependent effect of the antagonist.
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
- 5. Progesterone activates the cyclic AMP-protein kinase A signalling pathway by upregulating ABHD2 in fertile men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - ABHD2 [maayanlab.cloud]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Refining ABHD Antagonist 2 Treatment Protocols
Welcome to the technical support center for ABHD antagonist 2, a potent and selective inhibitor of α/β-hydrolase domain-containing 6 (ABHD6). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also referred to as Compound 9, is a highly potent and selective antagonist of α/β-hydrolase domain-containing 6 (ABHD6).[1][2] ABHD6 is a serine hydrolase that plays a key role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[3][4][5][6][7][8]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an irreversible inhibitor of ABHD6.[9][10] It covalently modifies the catalytic serine residue (Ser148) in the active site of ABHD6, thereby preventing the hydrolysis of its primary substrate, 2-AG.[10] This leads to an accumulation of 2-AG, which can then enhance the activation of cannabinoid receptors (CB1 and CB2).[3][5][11]
Q3: In which experimental systems has this compound (Compound 9) been shown to be active?
A3: Compound 9 has demonstrated activity in both in vitro and in vivo settings. It potently inhibits recombinant ABHD6 and endogenous ABHD6 in cell lines like Neuro2A.[2] Furthermore, in vivo studies in mice have shown that Compound 9 can inactivate ABHD6 in both the brain and the liver when administered intraperitoneally.[2]
Q4: What are the potential therapeutic applications of inhibiting ABHD6 with antagonists like Compound 2?
A4: Due to its role in modulating the endocannabinoid system, ABHD6 inhibition is being explored for a variety of therapeutic applications. These include neurological and inflammatory disorders such as epilepsy, traumatic brain injury, multiple sclerosis, and pain.[1][4][6][8][12] Additionally, ABHD6 is implicated in metabolic conditions like type 2 diabetes and obesity, as well as in the progression of certain cancers, such as colorectal cancer, by influencing the AKT signaling pathway.[4][13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibition of ABHD6 activity observed. | Degradation of this compound: The compound may be unstable under the experimental conditions. | Prepare fresh stock solutions of the antagonist for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles. |
| Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding. | Ensure the assay buffer is at a physiological pH (around 7.4) and the incubation temperature is 37°C.[2] | |
| Low concentration of the antagonist: The concentration used may be below the IC50 value. | Perform a dose-response experiment to determine the optimal inhibitory concentration. The reported IC50 for Compound 9 is in the low nanomolar range.[2] | |
| Inconsistent results between experiments. | Cell passage number: High passage numbers can lead to changes in protein expression, including ABHD6. | Use cells with a consistent and low passage number for all experiments. |
| Variability in cell density: The number of cells can affect the total amount of ABHD6 enzyme present. | Ensure consistent cell seeding density and confluency at the time of the experiment. | |
| Incomplete cell lysis: Inadequate lysis will result in an underestimation of total enzyme activity. | Use a robust lysis buffer and ensure complete cell disruption through sonication or other appropriate methods. | |
| Off-target effects observed. | Lack of inhibitor selectivity: While Compound 9 is reported to be highly selective, cross-reactivity with other serine hydrolases can occur at high concentrations. | Test the selectivity of Compound 9 in your system using competitive activity-based protein profiling (ABPP) against a panel of serine hydrolases.[2][16] Carboxylesterase-1 (CES1) has been noted as a potential off-target.[2] |
| Vehicle effects: The solvent used to dissolve the antagonist may have its own biological effects. | Always include a vehicle-only control in your experiments to account for any effects of the solvent (e.g., DMSO). | |
| Difficulty in measuring 2-AG accumulation. | Rapid metabolism of 2-AG by other enzymes: Even with ABHD6 inhibited, other enzymes like monoacylglycerol lipase (B570770) (MAGL) can still degrade 2-AG.[5][11] | Consider using a dual inhibitor of ABHD6 and MAGL if the goal is to maximize 2-AG accumulation, or use specific inhibitors to isolate the contribution of each enzyme. |
| Insensitive detection method: The method used to quantify 2-AG may not be sensitive enough to detect small changes. | Utilize a highly sensitive method such as liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of 2-AG levels.[2] |
Quantitative Data
Table 1: In Vitro and In Situ Potency of this compound (Compound 9)
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Gel-based competitive ABPP | Recombinant ABHD6 | - | 0.8 - 1.7 nM | [2] |
| 2-AG Hydrolysis Assay | Recombinant ABHD6 | HEK293T cells | 3.9 - 15.1 nM | [2] |
| In situ competitive ABPP | Endogenous ABHD6 | Neuro2A cells | 0.2 - 0.3 nM | [2] |
Experimental Protocols
2-AG Hydrolysis Assay
This protocol is adapted from methodologies used to assess the potency of ABHD6 inhibitors.[2]
Materials:
-
HEK293T cells overexpressing recombinant mouse ABHD6
-
Assay buffer: PBS with 0.05% Triton X-100
-
This compound (Compound 9) stock solution in DMSO
-
2-arachidonoylglycerol (2-AG) substrate solution
-
LC-MS system for analysis
Procedure:
-
Prepare membrane lysates from HEK293T cells overexpressing ABHD6.
-
Dilute the membrane lysates to a final concentration of 0.2 mg/mL in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted lysate to each well.
-
Add various concentrations of this compound (or DMSO for vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.
-
Prepare the 2-AG substrate by sonicating it in the assay buffer.
-
Initiate the reaction by adding 50 µL of the 2-AG substrate solution to each well for a final concentration of 100 µM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding an appropriate quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the samples by LC-MS to quantify the amount of remaining 2-AG.
-
Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
In Situ ABHD6 Activity Assay using Competitive ABPP
This protocol is based on competitive activity-based protein profiling (ABPP) to measure inhibitor potency in intact cells.[2]
Materials:
-
Neuro2A cells
-
This compound (Compound 9) stock solution in DMSO
-
Activity-based probe (e.g., HT-01 or FP-Rh)
-
Cell lysis buffer
-
SDS-PAGE and fluorescence gel scanner
Procedure:
-
Culture Neuro2A cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (or DMSO for vehicle control) for 4 hours in culture.
-
Harvest and lyse the cells.
-
Incubate the cell proteomes with a fluorescent activity-based probe (e.g., HT-01 or FP-Rh at 1 µM) for 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled proteins using a fluorescence gel scanner.
-
Quantify the band intensities corresponding to ABHD6 using software like ImageJ.
-
Generate concentration-dependent inhibition curves and calculate the in situ IC50 value.
Visualizations
Signaling Pathways
Caption: ABHD6 signaling in endocannabinoid and AKT pathways.
Experimental Workflow
Caption: Workflow for assessing this compound potency.
References
- 1. ABHD6: Its Place in Endocannabinoid Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 7. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABHD6 suppresses colorectal cancer progression via AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cqb.pku.edu.cn [cqb.pku.edu.cn]
- 15. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of ABHD2 Antagonist Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of α/β-hydrolase domain 2 (ABHD2) antagonist analogs. The guidance provided herein is focused on addressing common challenges encountered during the synthesis, purification, and characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of small molecules used as ABHD2 antagonists?
A1: The most prominently reported classes of ABHD2 antagonists are urea-based inhibitors and N-hydroxyhydantoin carbamates. These compounds typically act as irreversible inhibitors by covalently modifying the active site serine residue of the ABHD2 enzyme.
Q2: What are the key starting materials for synthesizing urea-based ABHD2 antagonist analogs?
A2: The synthesis of urea-based ABHD2 antagonists generally involves the reaction of an appropriate amine with an isocyanate. Therefore, the key starting materials are the desired amine and isocyanate precursors, which can be either commercially available or synthesized in-house.
Q3: How can I monitor the progress of my synthesis reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the standard methods for purifying synthesized ABHD2 antagonist analogs?
A4: Purification of ABHD2 antagonist analogs, particularly urea (B33335) and carbamate (B1207046) derivatives, is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent (solvent system) will depend on the polarity of the synthesized compound. Recrystallization can also be an effective purification method for solid products.
Q5: How can I confirm the identity and purity of my final compound?
A5: The identity and purity of the synthesized analogs should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch of the urea or carbamate).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Urea Synthesis
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the amine and isocyanate starting materials are pure and dry. Impurities or moisture can lead to side reactions. |
| Incorrect reaction temperature | The reaction between an amine and an isocyanate is often exothermic. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can prevent side product formation. Some reactions may require heating, so consult relevant literature for the specific analog being synthesized. |
| Solvent issues | Use an appropriate anhydrous solvent (e.g., acetone (B3395972), acetonitrile, dichloromethane) in which both starting materials are soluble. |
| Slow reaction kinetics | If the reaction is slow, consider gently heating the reaction mixture or extending the reaction time. Monitor progress by TLC to determine the optimal reaction time. |
Problem 2: Formation of Symmetric Urea Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction of isocyanate with water | Ensure strictly anhydrous (dry) reaction conditions. Use flame-dried glassware and anhydrous solvents. Moisture can react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetric urea. |
| Incorrect order of addition of reagents | When generating an isocyanate in situ, it is often preferable to add the amine solution slowly to the phosgene (B1210022) equivalent (e.g., triphosgene) to maintain a low concentration of the free amine, thus minimizing the formation of symmetric urea. |
Problem 3: Difficulty in Purifying the Final Compound
| Potential Cause | Troubleshooting Steps |
| Co-elution of impurities during column chromatography | Optimize the solvent system (eluent) for column chromatography. A gradient elution (gradually increasing the polarity of the solvent system) can improve the separation of the desired product from impurities. |
| Product is insoluble or poorly soluble | If the product precipitates during the work-up, it can be isolated by filtration. If it is soluble, an appropriate extraction solvent should be used. For purification of triazole-urea compounds, column chromatography on silica gel is often effective[1]. |
| Residual starting materials | Ensure the reaction has gone to completion by monitoring with TLC. If starting materials remain, they may need to be removed by an additional purification step or by adjusting the stoichiometry of the reactants in a subsequent synthesis attempt. |
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized ABHD2 antagonist analogs.
| Compound ID | Molecular Formula | Yield (%) | Purity (HPLC, %) | IC₅₀ for ABHD2 (nM) |
| Analog 2a | C₂₁H₁₉N₄O₃Cl | 90 | >98 | 150 |
| Analog 2b | C₂₁H₁₈BrN₃O₂ | 85 | >99 | 98 |
| Analog 2c | C₂₂H₁₈BrClN₅O | 91 | >97 | 75 |
| Analog 2d | C₂₂H₁₈Br₂N₅O | 85 | >98 | 55 |
Experimental Protocols
General Protocol for the Synthesis of Urea-Based ABHD2 Antagonist Analogs
This protocol describes a general method for the synthesis of aryl urea derivatives from an amine and an isocyanate[2].
Materials:
-
Appropriate aryl amine
-
Appropriate aryl isocyanate
-
Anhydrous acetone
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the aryl amine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add a solution of the aryl isocyanate (1 equivalent) in anhydrous acetone dropwise, while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid product by filtration.
-
Wash the filtered product with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Protocol for Measuring the IC₅₀ of ABHD2 Inhibitors
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized analogs against ABHD2 using a fluorescence-based assay[3].
Materials:
-
Purified recombinant ABHD2 enzyme
-
Synthesized inhibitor compounds
-
7-Hydroxycoumarinyl arachidonate (B1239269) (7-HCA) substrate
-
Assay buffer (e.g., 20 mM HEPES, 500 mM NaCl, 10% glycerol, pH 8, 1 mM TCEP)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well microplate, add the assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a DMSO-only control (no inhibitor).
-
Add the purified ABHD2 enzyme to each well to a final concentration of 10 nM.
-
Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 7-HCA substrate to each well to a final concentration of 5 µM.
-
Immediately measure the fluorescence (λex = 335 nm, λem = 450 nm) over time using a fluorescence plate reader.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of ABHD2 antagonist analogs.
Caption: ABHD2 signaling pathway in sperm activation and its inhibition by an antagonist.
References
Technical Support Center: Mitigating Cytotoxicity of ABHD Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues encountered during experiments with ABHD antagonist 2. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell-based assays. What are the potential causes?
A1: The observed cytotoxicity could stem from several factors. It is crucial to determine if the effect is due to the intended inhibition of ABHD2 (on-target effect) or other mechanisms (off-target effects). Potential causes include:
-
Off-target activity: The antagonist may be inhibiting other critical cellular enzymes or binding to other receptors. Many inhibitors of α/β-hydrolase domain-containing proteins can have off-target effects on other members of this large and diverse protein family.
-
Compound properties: The antagonist itself may have inherent chemical properties that are toxic to cells, independent of its ABHD2 inhibitory activity.
-
Metabolite toxicity: A metabolite of the antagonist, formed by cellular metabolism, could be the cytotoxic agent.
-
Experimental conditions: Factors such as high compound concentrations, solvent toxicity (e.g., DMSO), or suboptimal cell culture conditions can contribute to cell death. Stressed cells may be more susceptible to drug-induced toxicity.[1]
-
Compound precipitation: Poor solubility of the antagonist in culture media can lead to the formation of aggregates, which can cause non-specific cellular stress and cytotoxicity.
Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of our ABHD antagonist?
A2: Differentiating between on-target and off-target cytotoxicity is a critical step in troubleshooting. Here are several strategies:
-
Structure-Activity Relationship (SAR) analysis: Test structurally related analogs of your antagonist that have varying potencies for ABHD2. If the cytotoxicity correlates with the ABHD2 inhibitory activity across these analogs, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, try to rescue the cells from cytotoxicity by providing a downstream product of the ABHD2-mediated pathway or by inhibiting a downstream effector of the toxic pathway.
-
Use of a less potent enantiomer: If your antagonist has a stereocenter crucial for its activity, the less active enantiomer can serve as a valuable negative control. If it shows significantly less cytotoxicity, the effect is likely on-target.
-
Knockdown or knockout cell lines: Compare the cytotoxicity of the antagonist in wild-type cells versus cells where ABHD2 has been knocked down (e.g., using siRNA) or knocked out. If the ABHD2-deficient cells are resistant to the antagonist's cytotoxic effects, it strongly suggests an on-target mechanism.
-
Competitive profiling: Use activity-based protein profiling (ABPP) to identify other cellular targets of your antagonist. This can reveal potential off-target interactions that may be responsible for the cytotoxicity.[2][3][4]
Q3: What are the initial steps to take when troubleshooting unexpected cytotoxicity?
A3: When encountering unexpected cytotoxicity, a systematic approach is recommended:
-
Verify Compound Concentration and Purity: Ensure the correct concentration of the antagonist was used and that the compound stock is not degraded. Verify the purity of your compound batch.
-
Evaluate Solvent Toxicity: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for your antagonist to rule out solvent-induced cytotoxicity.
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of the antagonist that still achieves the desired level of ABHD2 inhibition.
-
Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.
-
Review Experimental Protocol: Double-check all steps of your experimental protocol for any potential errors in reagent preparation or incubation times.
Troubleshooting Guides
Problem: High variability in cytotoxicity assay results.
Possible Cause & Solution
-
Inconsistent Cell Seeding: Ensure a uniform cell seeding density across all wells of your microplate. Variations in cell number can significantly impact assay readouts.
-
Compound Precipitation: Visually inspect the wells for any signs of compound precipitation. If observed, refer to the troubleshooting guide for compound solubility.
-
Edge Effects in Microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator.
-
Inconsistent Incubation Times: Use a multichannel pipette for adding reagents and stopping the reaction to ensure consistent timing across all wells.
Problem: this compound is precipitating in the cell culture medium.
Possible Cause & Solution
-
Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic.
-
Solution 1: Use a lower concentration. Determine the lowest concentration that is still effective for your experiment.
-
Solution 2: Modify the formulation. Consider using a different solvent or a solubilizing agent (e.g., pluronic F-68, cyclodextrins). However, always test the toxicity of the solubilizing agent alone.
-
Solution 3: Prepare fresh dilutions. Prepare fresh dilutions of the antagonist from a stock solution immediately before each experiment.
-
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[5]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
For the positive control, add lysis buffer to untreated cells to induce maximal LDH release.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit instructions (usually 30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound and Analogs
| Compound | ABHD2 IC₅₀ (nM) | Cytotoxicity EC₅₀ (µM) in Cell Line A | Cytotoxicity EC₅₀ (µM) in Cell Line B |
| This compound | 15 | 5.2 | 8.1 |
| Analog A (more potent) | 2 | 1.1 | 1.9 |
| Analog B (less potent) | 250 | 45.8 | > 50 |
| Analog C (inactive) | >10,000 | > 100 | > 100 |
This table illustrates how comparing the inhibitory potency (IC₅₀) with the cytotoxic potency (EC₅₀) across a series of analogs can help determine if cytotoxicity is on-target.
Table 2: Effect of a Mitigating Agent on this compound Cytotoxicity
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 ± 5 |
| This compound (10 µM) | 42 ± 7 |
| Mitigating Agent X (5 µM) | 95 ± 4 |
| This compound (10 µM) + Mitigating Agent X (5 µM) | 78 ± 6 |
This table shows a hypothetical example of how a co-treatment could be used to reduce the cytotoxicity of the antagonist.
Visualizations
Caption: A workflow for troubleshooting the cytotoxicity of an ABHD antagonist.
Caption: Hypothetical signaling pathway of off-target induced cytotoxicity.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationships and Quantitative Structure–Activity Relationships for Breast Cancer Resistance Protein (ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of ABHD2 Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals working with α/β-hydrolase domain-containing protein 2 (ABHD2) antagonists. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What is ABHD2 and why is its selective inhibition important?
A1: ABHD2 is a serine hydrolase that plays a crucial role in various physiological processes, including sperm activation and fertilization.[1][2] In sperm, it acts as a progesterone (B1679170) receptor, hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This hydrolysis relieves the inhibition of the CatSper calcium channel, leading to an influx of calcium and subsequent sperm hyperactivation.[1][2] ABHD2 is also implicated in other conditions such as viral propagation, immune response, and cancer.[1][2][3] Selective inhibition of ABHD2 is critical to precisely study its biological functions and to develop targeted therapeutics with minimal side effects that could arise from inhibiting other related hydrolases.
Q2: A non-selective serine hydrolase inhibitor, MAFP, was previously used to study ABHD2. What are its known off-targets?
A2: Methyl arachidonyl fluorophosphonate (MAFP) is a broad-spectrum serine hydrolase inhibitor and is known to target several endocannabinoid hydrolases in addition to ABHD2. Its prominent off-targets include fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), and ABHD6.[1] Due to this lack of selectivity, experimental results using MAFP should be interpreted with caution, and more selective antagonists are recommended for specifically studying ABHD2 function.
Q3: A urea-based compound, inhibitor 183, has been identified as a selective ABHD2 antagonist. What is known about its selectivity?
A3: Inhibitor 183 is a piperidine (B6355638) urea-based compound that has shown a high degree of selectivity for ABHD2. In competitive activity-based protein profiling (ABPP) conducted on mouse testis proteome, inhibitor 183 displayed a highly restricted off-target profile, with no other significant targets being detected in that specific screen.[1][2][4] This makes it a valuable tool for studying ABHD2 and a promising starting point for the development of even more refined inhibitors.[5]
Q4: What are some general strategies to improve the selectivity of my ABHD2 antagonist?
A4: Improving inhibitor selectivity is a key challenge in drug development. General medicinal chemistry strategies include:
-
Structure-Based Design: If the crystal structure of ABHD2 is available, you can design inhibitors that exploit unique features of its active site compared to other hydrolases.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of a lead compound and assess the impact on potency and selectivity. For instance, the pyrrolidine-containing analog of inhibitor 183 (compound 184) showed a 10-fold lower activity, indicating the importance of the piperidine moiety for ABHD2 inhibition.[2]
-
Introduction of Bulky or Charged Groups: Adding substituents that create steric hindrance or specific electrostatic interactions with off-target enzymes can disfavor binding to them while maintaining affinity for ABHD2.
-
Targeting Allosteric Sites: Designing inhibitors that bind to a site other than the highly conserved active site can provide a higher degree of selectivity.
Troubleshooting Guides
Issue 1: My ABHD2 antagonist shows off-target activity in my experiments.
Cause: The inhibitor may have inherent cross-reactivity with other serine hydrolases or other protein classes.
Troubleshooting Steps:
-
Comprehensive Selectivity Profiling: The gold-standard method for identifying off-targets of serine hydrolase inhibitors is competitive activity-based protein profiling (ABPP) . This technique allows for the assessment of inhibitor potency and selectivity against a large number of enzymes simultaneously within a complex biological sample (e.g., cell lysate or tissue homogenate).
-
Broaden the Scope of Profiling: If initial selectivity screening was performed in a specific tissue (e.g., testis), consider performing ABPP in other tissues where your compound will be used or where off-target effects are a concern (e.g., brain, liver) to get a more complete picture of its selectivity.
-
Alternative Assays:
-
Individual Enzyme Assays: Test your inhibitor against a panel of purified recombinant serine hydrolases that are closely related to ABHD2 or are known to be affected by similar classes of compounds.
-
Thermal Shift Assays (e.g., DSF): Assess the binding of your inhibitor to a panel of purified proteins. A shift in the melting temperature of a protein in the presence of your compound suggests a direct interaction.
-
Issue 2: I am having difficulty performing competitive ABPP to assess the selectivity of my inhibitor.
This section provides a general workflow for a gel-based competitive ABPP experiment.
Experimental Protocol: Gel-Based Competitive ABPP for Serine Hydrolase Selectivity
Materials:
-
Cell or tissue lysate
-
Your ABHD2 inhibitor
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a fluorescent tag (e.g., TAMRA-FP)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate and determine the total protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with your ABHD2 inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for a specific time and temperature (e.g., 30 minutes at 37°C).
-
ABP Labeling: Add the fluorescent ABP to each sample and incubate for a defined period to label the active serine hydrolases that are not blocked by your inhibitor.
-
Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore on your ABP.
-
Data Analysis: A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the control indicates that your inhibitor has bound to that enzyme. The IC50 value for each on- and off-target can be determined by quantifying the band intensities at different inhibitor concentrations.
Troubleshooting ABPP:
| Problem | Possible Cause | Solution |
| No signal or weak signal for all bands | Inactive ABP or insufficient probe concentration. | Test the activity of the ABP. Increase the ABP concentration or incubation time. |
| Low abundance or activity of hydrolases in the sample. | Increase the amount of protein loaded on the gel. | |
| High background fluorescence | Incomplete removal of unbound probe. | Ensure proper washing steps if applicable to your protocol. |
| The membrane or gel itself is autofluorescent. | Use low-fluorescence PVDF membranes if performing a Western blot-based detection. | |
| Non-specific bands | The ABP has inherent non-specific binding. | Optimize the ABP concentration and incubation time. |
| The inhibitor or vehicle is causing protein aggregation. | Centrifuge samples before loading on the gel. | |
| Inconsistent results | Variability in incubation times or temperatures. | Ensure precise and consistent experimental conditions. |
| Degradation of the proteome. | Prepare fresh lysates and use protease inhibitors during preparation. |
Issue 3: My urea-based ABHD2 inhibitor has poor solubility or stability.
Cause: Urea-based compounds can sometimes have poor physicochemical properties, including low solubility and stability, which can affect their performance in biological assays.
Troubleshooting and Optimization Strategies:
-
Solubility Assessment: Determine the aqueous solubility of your compound using standard methods. If solubility is low, consider:
-
Formulation: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in your assay buffer is below the solubility limit.
-
Chemical Modification: Introduce polar functional groups into the molecule to improve aqueous solubility. However, be mindful that this can also affect cell permeability and target engagement.
-
-
Stability Assessment: Evaluate the stability of your compound in your assay buffer over the time course of your experiment.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to monitor the degradation of your compound over time.
-
Modification of Labile Groups: If your compound is found to be unstable, identify the labile chemical groups and consider modifications to improve stability. For piperidine-urea scaffolds, metabolic degradation can sometimes occur on the piperidine ring or the aryl substituents.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of the selective ABHD2 inhibitor 183 and its less active analog, 184.
| Compound | Scaffold | Target | pIC50 | Reference |
| Inhibitor 183 | Piperidine Urea | ABHD2 | 5.50 ± 0.06 | [2] |
| Inhibitor 184 | Pyrrolidine Urea | ABHD2 | 4.60 ± 0.10 | [2] |
Visualizations
ABHD2 Signaling Pathway in Sperm
Caption: Progesterone-mediated activation of ABHD2 and its downstream effects in sperm.
Experimental Workflow for Competitive ABPP
Caption: A streamlined workflow for assessing inhibitor selectivity using competitive ABPP.
Logical Workflow for Improving Inhibitor Selectivity
Caption: An iterative cycle for the optimization of ABHD2 antagonist selectivity.
References
- 1. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gene - ABHD2 [maayanlab.cloud]
- 4. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of ABHD2 Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel antagonist directly interacts with its intended target, α/β-hydrolase domain-containing protein 2 (ABHD2), within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods for validating ABHD2 target engagement, complete with experimental protocols and supporting data.
Introduction to ABHD2
ABHD2 is a serine hydrolase that has garnered significant interest as a potential therapeutic target, particularly in the context of non-hormonal contraception.[1][2] It functions as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase.[1][3] In spermatozoa, progesterone (B1679170) binding to ABHD2 activates its lipase (B570770) activity, leading to the depletion of 2-AG, an endogenous inhibitor of the CatSper calcium channel.[4][5] The subsequent influx of calcium through CatSper is essential for sperm activation and hyperactivation, processes critical for fertilization.[4][5] Therefore, antagonists that effectively engage and inhibit ABHD2 are of high interest.
Methods for Validating ABHD2 Target Engagement
Several robust methods can be employed to validate the direct binding of an antagonist to ABHD2. This guide will focus on three primary techniques:
-
Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic technique to assess the binding of an antagonist to the active site of ABHD2 in a complex biological sample.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the thermal stabilization of ABHD2 upon ligand binding in intact cells.
-
Biochemical Activity Assays: In vitro assays that directly measure the enzymatic activity of ABHD2 in the presence of an antagonist.
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Activity-Based Protein Profiling (ABPP) | Competitive binding between an antagonist and an activity-based probe for the active site of ABHD2. | High selectivity for the active enzyme pool. Can be performed in native proteomes. Provides information on selectivity across other hydrolases. | Requires a suitable activity-based probe. Can be technically complex. | Gel-based fluorescence scanning, Mass spectrometry. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free. Performed in intact cells, reflecting a more physiological environment. Can be adapted for high-throughput screening. | Indirect measure of binding. May not be suitable for all targets or ligands. Requires specific antibodies or tagged proteins. | Western blot, Luminescence (with tagged proteins). |
| Biochemical Activity Assays | Direct measurement of the enzymatic hydrolysis of a substrate by purified or recombinant ABHD2. | Direct measure of enzyme inhibition. Allows for detailed kinetic studies. High-throughput compatible. | In vitro conditions may not fully recapitulate the cellular environment. Requires purified protein. | Absorbance, Fluorescence, Radioactivity. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of known ABHD2 antagonists, as determined by various assays.
| Antagonist | Assay Type | Reported Value | Reference |
| Compound 183 | Gel-based ABPP | pIC50 = 5.50 ± 0.06 | [3] |
| CBK600192 | Biochemical Activity Assay | 87.4% inhibition at 10 µM | [2] |
| CBK600192 | CETSA | ΔTm = 4.9 °C | [2] |
| CBK600218 | Biochemical Activity Assay | ~10-fold more potent than CBK600192 | [2] |
| CBK600191 | Biochemical Activity Assay | ~10-fold more potent than CBK600192 | [2] |
| CBK600209 | Biochemical Activity Assay | ~10-fold more potent than CBK600192 | [2] |
| MAFP | Biochemical Activity Assay | Apparent IC50 = 40-50 nM | [6] |
| Orlistat | Biochemical Activity Assay | IC50 = 230 nM | [6] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from methodologies used to identify and characterize ABHD2 inhibitors.[1][3]
Objective: To assess the ability of a test compound to compete with an activity-based probe for binding to ABHD2 in a cell lysate.
Materials:
-
Cell lysate containing ABHD2 (e.g., from HEK293T cells overexpressing ABHD2 or from tissues with high ABHD2 expression like testis).
-
Test antagonist.
-
Activity-based probe (e.g., a fluorophosphonate probe like TAMRA-FP).
-
SDS-PAGE gels.
-
Fluorescence gel scanner.
Procedure:
-
Prepare proteome lysates from cells or tissues.
-
Pre-incubate the proteome with the test antagonist at various concentrations (or a vehicle control) for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., TAMRA-FP) and incubate for another 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of the band corresponding to ABHD2 in the presence of the antagonist indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on the principles of CETSA, which has been applied to study ABHD2 target engagement.[2][7][8]
Objective: To determine if a test compound stabilizes ABHD2 against thermal denaturation in intact cells.
Materials:
-
Intact cells expressing ABHD2 (e.g., HEK293T cells transfected with HiBit-tagged ABHD2).
-
Test antagonist.
-
PCR tubes or 96-well plates.
-
Thermocycler.
-
Lysis buffer.
-
Reagents for protein detection (e.g., Western blot antibodies for ABHD2 or Nano-Glo HiBiT Lytic Detection System).
Procedure:
-
Treat cells with the test antagonist or vehicle control for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples in a thermocycler across a range of temperatures for 3 minutes.
-
Lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble ABHD2 using Western blotting or a luminescence-based method for tagged proteins.
-
A shift in the melting curve to a higher temperature in the presence of the antagonist indicates target engagement.
Biochemical Activity Assay (p-Nitrophenyl Octanoate (B1194180) Assay)
This colorimetric assay provides a direct measure of ABHD2's hydrolase activity.[2]
Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of purified ABHD2.
Materials:
-
Purified recombinant ABHD2.
-
Test antagonist.
-
p-Nitrophenyl octanoate (p-NPO) substrate.
-
Assay buffer.
-
96-well plate.
-
Plate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Pre-incubate purified ABHD2 with the test antagonist at various concentrations for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the p-NPO substrate.
-
Incubate the reaction at 37°C.
-
Monitor the hydrolysis of p-NPO to p-nitrophenol by measuring the increase in absorbance at 405 nm over time.
-
A decrease in the rate of absorbance increase in the presence of the antagonist indicates inhibition of ABHD2 activity.
Visualizations
Signaling Pathway of ABHD2 in Sperm
Caption: ABHD2 signaling pathway in sperm activation.
Experimental Workflow for Competitive ABPP
Caption: Workflow for competitive Activity-Based Protein Profiling.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay.
References
- 1. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. uniprot.org [uniprot.org]
- 6. ABHD2 activity is not required for the non-genomic action of progesterone on human sperm | bioRxiv [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ABHD Family Inhibitors: Benchmarking ABHD Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
The α/β-hydrolase domain (ABHD) family of enzymes represents a large and functionally diverse class of serine hydrolases involved in lipid metabolism and signaling. Their roles in various physiological and pathological processes have made them attractive targets for therapeutic intervention. This guide provides a comparative analysis of ABHD antagonist 2, a potent inhibitor of ABHD6, alongside a range of other inhibitors targeting various members of the ABHD family. The information is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the selection and application of these chemical tools.
Data Presentation: Quantitative Comparison of ABHD Inhibitors
The following table summarizes the potency of various inhibitors against their primary ABHD targets. Potency is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Name | Primary ABHD Target | Other Notable Targets | pIC50 | IC50 | Notes |
| This compound (Compound 9) | ABHD6 | - | - | < 1 nM (activity), 2 nM (binding) | A highly potent antagonist of ABHD6. |
| WWL70 | ABHD6 | - | - | 70 nM | A selective inhibitor of ABHD6. |
| Inhibitor 183 | ABHD2 | Highly selective against other ABHDs | 5.5 | ~3.16 µM (calculated) | A novel and selective inhibitor of ABHD2. |
| ABC47 | ABHD3, ABHD4 | - | - | 100 nM (ABHD3), 30 nM (ABHD4) | Demonstrates potent inhibition of both ABHD3 and ABHD4. |
| ABC34 | ABHD3, ABHD4 | - | - | 7.6 µM (ABHD3), 100 nM (ABHD4) | Another inhibitor with dual activity against ABHD3 and ABHD4. |
| SR-4995 | ABHD5 | - | - | 200 nM | Inhibits the interaction of ABHD5 with perilipin 1 (PLIN1). |
| SR-4559 | ABHD5 | - | - | 510 nM | Also inhibits the ABHD5-PLIN1 interaction. |
| ML257 (ABL117) | ABHD10 | PME-1 | - | 17 nM (in vitro), 28 nM (in situ) | A potent and selective inhibitor of ABHD10. |
| WWL151 | ABHD11 | - | - | 5.3 µM | A moderately potent and selective inhibitor of ABHD11. |
| DO264 | ABHD12 | - | - | 11 nM | A potent and selective inhibitor of ABHD12. |
| Maslinic acid | ABHD12 | - | - | 1.3 µM | A natural product inhibitor of ABHD12. |
| Betulinic acid derivative | ABHD12 | - | - | 0.9 µM | A synthetic triterpene derivative with good ABHD12 inhibitory activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ABHD inhibitors.
Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological samples.
Objective: To determine the selectivity of an ABHD inhibitor against a panel of serine hydrolases.
Materials:
-
Cell or tissue lysates (e.g., mouse brain or testis proteome)
-
ABHD inhibitor of interest
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorescent dye like TAMRA or a biotin (B1667282) tag for enrichment)
-
SDS-PAGE gels
-
Fluorescence gel scanner or mass spectrometer
Procedure:
-
Proteome Preparation: Prepare cytosolic and membrane fractions from cells or tissues of interest. Adjust the protein concentration to 1-2 mg/mL.
-
Inhibitor Incubation: Pre-incubate the proteome with the ABHD inhibitor at various concentrations (or a single high concentration for initial screening) for a defined period (e.g., 30 minutes at 37°C). A vehicle control (e.g., DMSO) should be run in parallel.
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated and control proteomes and incubate for a specific time (e.g., 30 minutes at room temperature) to label the active serine hydrolases.
-
Gel-Based Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
A reduction in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor targets that enzyme.
-
-
Mass Spectrometry-Based Analysis (for broader selectivity profiling):
-
If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides.
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Inhibitor targets will show a reduced abundance in the inhibitor-treated sample compared to the control.
-
Monoacylglycerol Lipase (MAGL) Activity Assay for ABHD2
This assay is used to measure the enzymatic activity of ABHD2, which functions as a monoacylglycerol lipase, and to determine the potency of its inhibitors.
Objective: To quantify the inhibitory effect of a compound on ABHD2 activity.
Materials:
-
Recombinant or overexpressed ABHD2 enzyme
-
A suitable monoacylglycerol substrate (e.g., 2-arachidonoylglycerol, 2-AG)
-
Assay buffer
-
Inhibitor compound at various concentrations
-
A method to detect the product of the enzymatic reaction (e.g., a fluorescent probe that reacts with the released fatty acid).
Procedure:
-
Enzyme Preparation: Prepare a solution of the ABHD2 enzyme in the assay buffer.
-
Inhibitor Incubation: In a multi-well plate, add the ABHD2 enzyme solution to wells containing different concentrations of the inhibitor or vehicle control. Incubate for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the monoacylglycerol substrate to all wells.
-
Signal Detection: At a specific time point, measure the signal generated by the product of the reaction. The signal intensity is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
Progesterone-Induced Acrosome Reaction Assay
The acrosome reaction is a crucial step in fertilization and is known to be modulated by ABHD2 activity. This assay assesses the functional effect of ABHD2 inhibitors on sperm physiology.
Objective: To evaluate the effect of an ABHD2 inhibitor on the progesterone-induced acrosome reaction in sperm.
Materials:
-
Capacitated sperm
-
ABHD2 inhibitor
-
A method to stain and visualize the acrosome (e.g., FITC-PSA staining)
-
Fluorescence microscope
Procedure:
-
Sperm Capacitation: Prepare sperm and capacitate them in a suitable medium.
-
Inhibitor Treatment: Incubate the capacitated sperm with the ABHD2 inhibitor at various concentrations or a vehicle control.
-
Progesterone Stimulation: Add progesterone to the sperm suspension to induce the acrosome reaction.
-
Acrosome Staining: After a specific incubation time, fix the sperm and stain them with a fluorescent probe that binds to the acrosomal content (e.g., FITC-PSA).
-
Microscopy and Quantification: Visualize the sperm using a fluorescence microscope. Count the number of acrosome-reacted and acrosome-intact sperm in multiple fields of view.
-
Data Analysis: Calculate the percentage of acrosome-reacted sperm for each condition. A reduction in the percentage of acrosome-reacted sperm in the presence of the inhibitor indicates its efficacy in blocking this physiological process.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to ABHD inhibitors.
Caption: Proposed signaling pathway of ABHD2 in sperm activation.
Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).
Caption: Logical flow for creating the ABHD inhibitor comparison guide.
Navigating the Specificity of ABHD2 Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for selective chemical probes to dissect the roles of individual enzymes within complex biological systems is a cornerstone of modern drug discovery. This guide provides a comparative analysis of a novel antagonist for α/β-hydrolase domain-containing protein 2 (ABHD2), a serine hydrolase implicated in fertilization and other physiological processes. We present a detailed examination of its cross-reactivity with other hydrolases, supported by experimental data, to objectively evaluate its performance against alternative inhibitors.
Unveiling a Selective ABHD2 Antagonist
Recent advancements in activity-based protein profiling (ABPP) have led to the identification of a potent and selective urea-based inhibitor of ABHD2, commonly referred to as compound 183 . This antagonist has demonstrated a highly restricted off-target profile, setting it apart from broader-spectrum serine hydrolase inhibitors.
Comparative Cross-Reactivity Analysis
The selectivity of an enzyme inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the cross-reactivity profile of compound 183 in comparison to other known hydrolase inhibitors. The data is derived from competitive activity-based protein profiling (ABPP) in the mouse testis proteome.
| Inhibitor | Primary Target | Other Affected Hydrolases (Off-Targets) | Selectivity Profile |
| Compound 183 | ABHD2 | No other targets were detected in the mouse testis proteome.[1][2] Labeling of other ABHDs was not reduced by more than 50%.[1][2] | Highly Selective |
| MAFP | Broad-spectrum serine hydrolase inhibitor | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), ABHD6[1][2] | Non-Selective |
| 1,2,4-Triazole-Ureas | ABHD6, ABHD11 | This class of compounds effectively targets both ABHD6 and ABHD11.[1][2] | Selective for ABHD6/11 |
Key Finding: Compound 183 exhibits remarkable selectivity for ABHD2, with competitive ABPP assays in a native proteome revealing no significant off-target engagement within the limits of detection.[1][2] This contrasts sharply with the broad-spectrum activity of inhibitors like MAFP, which targets multiple endocannabinoid hydrolases.[1][2]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
The determination of inhibitor selectivity was achieved through a competitive ABPP workflow. This powerful chemoproteomic technique enables the assessment of enzyme activity directly within a complex biological sample.
Objective: To assess the selectivity of an inhibitor against a panel of active serine hydrolases in a native proteome.
Materials:
-
Mouse testis proteome (or other relevant tissue/cell lysate)
-
ABHD2 inhibitor (e.g., compound 183)
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., MB064, a β-lactone-based probe, or FP-TAMRA, a fluorophosphonate probe)
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
For mass spectrometry-based analysis (ABPP-MudPIT): Biotinylated ABP, streptavidin beads, trypsin, and LC-MS/MS instrumentation.
Procedure:
-
Proteome Preparation: Homogenize mouse testis tissue to prepare a cytosolic proteome fraction.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with the test inhibitor (e.g., compound 183 at a specified concentration) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Activity-Based Probe Labeling: Add a broad-spectrum ABP (e.g., MB064 or FP-TAMRA) to the inhibitor-treated and control proteomes. This probe will covalently bind to the active site of serine hydrolases that were not blocked by the inhibitor.
-
Analysis of Labeled Proteins:
-
Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the active hydrolases by scanning the gel for the probe's fluorescent signal. A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and blocked the activity of that enzyme.
-
Mass Spectrometry-Based Analysis (for target identification): For a more comprehensive and unbiased analysis, use a biotinylated ABP. After labeling, enrich the probe-labeled proteins using streptavidin affinity chromatography. Digest the enriched proteins with trypsin and identify and quantify the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise identification of the inhibitor's targets and off-targets.
-
Visualizing the Molecular Landscape
To better understand the context of ABHD2 inhibition, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: ABHD2 Signaling Pathway in Sperm Acrosome Reaction.
Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Conclusion
The identification of compound 183 as a highly selective inhibitor for ABHD2 marks a significant step forward in the study of this enzyme. Its restricted off-target profile, as determined by competitive ABPP, makes it a superior tool for elucidating the specific functions of ABHD2 in biological processes such as the progesterone-induced acrosome reaction, without the confounding effects of broad-spectrum inhibitors. This guide provides researchers with the necessary comparative data and methodological insights to effectively utilize and evaluate ABHD2 antagonists in their own studies.
References
Independent Validation of ABHD2 Antagonist Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antagonists targeting the α/β-hydrolase domain-containing protein 2 (ABHD2). ABHD2 is a serine hydrolase that has garnered significant interest as a potential therapeutic target, primarily for its role in male fertility and its implication in other conditions such as Hepatitis B.[1][2] This document summarizes key experimental data on the performance of various ABHD2 inhibitors and provides detailed methodologies for the cited experiments to support independent validation and further research.
Overview of ABHD2 and its Role in Sperm Activation
ABHD2 is highly expressed in spermatozoa and functions as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase.[1] Progesterone (B1679170), released by the egg, binds to ABHD2, activating its enzymatic activity.[3] This leads to the breakdown of 2-AG, an endocannabinoid that acts as an endogenous inhibitor of the CatSper calcium channel in sperm. The depletion of 2-AG results in the opening of the CatSper channel, leading to a calcium influx that triggers sperm hyperactivation, a crucial step for fertilization.[4][5]
However, it is important to note that recent studies have presented conflicting evidence, suggesting that ABHD2 activity may not be essential for the non-genomic action of progesterone on human sperm.[6][7] This guide presents the data supporting the role of ABHD2 inhibition as a potential contraceptive strategy, while acknowledging the ongoing scientific debate.
Comparative Efficacy of ABHD2 Inhibitors
Several compounds have been identified as inhibitors of ABHD2. The following table summarizes the quantitative data on their inhibitory activity.
| Compound | Chemical Class | pIC50 | IC50 | Assay Type | Reference |
| Compound 183 | Singleton | 5.50 ± 0.06 | - | Gel-based activity-based protein profiling (ABPP) | [1][8] |
| Compound 184 | Singleton (pyrrolidine moiety) | 4.60 ± 0.10 | - | Gel-based ABPP | [8] |
| Compound 1 | Urea (B33335) derivative | 5.50 | - | Activity-based protein profiling (ABPP) | [2][9] |
| MAFP | Broad-spectrum serine hydrolase inhibitor | - | - | Used as a positive control in functional assays | [1][8] |
| CBK600192 & Derivatives | Not specified | - | Varies (some ~10-fold more potent than parent) | p-nitrophenyl octanoate (B1194180) (p-NPO) hydrolysis assay | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Experimental Protocols
Monoacylglycerol-Lipase ABHD2 Activity Assay
This assay measures the enzymatic activity of ABHD2 by quantifying the hydrolysis of a radiolabeled substrate.
Materials:
-
U2OS cells overexpressing ABHD2
-
Cell membrane fraction (100,000g pellet)
-
Serine protease/hydrolase inhibitor (e.g., MAFP as a positive control)
-
Test ABHD2 inhibitor (e.g., compound 183)
-
2-Oleoyl-[³H]glycerol
-
Chloroform/methanol (2:1 v/v)
-
Scintillation counter
Procedure:
-
Prepare membranes from U2OS cells overexpressing ABHD2.
-
Pre-incubate 100 µg of the membrane fraction with the test inhibitor (e.g., 5, 10, 20 µM of compound 183) or a positive control inhibitor (e.g., 2.0 µM MAFP) for 15 minutes at 37°C.[1][8]
-
Initiate the reaction by adding 10 µM of 2-Oleoyl-[³H]glycerol (10,000 cpm per reaction).[1][8]
-
Terminate the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol.[1][8]
-
Centrifuge at 1600 rpm for 5 minutes to induce phase separation.[1][8]
-
Collect the aqueous phase containing the released [³H]glycerol and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ABHD2 activity relative to a vehicle control (e.g., DMSO).
Progesterone-Induced Acrosome Reaction Assay
This assay evaluates the effect of ABHD2 inhibitors on a key physiological function of sperm.
Materials:
-
Mouse spermatozoa
-
In vitro capacitation medium
-
Progesterone (P₄)
-
Test ABHD2 inhibitor (e.g., compound 183)
-
Broad-spectrum serine hydrolase inhibitor (e.g., MAFP)
-
Fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA)
-
Fluorescence microscope
Procedure:
-
Capacitate mouse spermatozoa in vitro.
-
Pre-incubate the capacitated spermatozoa with the test inhibitor at various concentrations or a positive control inhibitor.
-
Induce the acrosome reaction by adding 3 µM progesterone.[1]
-
After incubation, fix and permeabilize the sperm.
-
Stain the acrosomes with FITC-PSA.
-
Determine the percentage of acrosome-reacted sperm using fluorescence microscopy. A sperm is considered acrosome-reacted if it displays bright staining on the acrosomal cap.
-
Compare the percentage of acrosome-reacted sperm in the presence and absence of the inhibitor to determine its effect. In control experiments, progesterone significantly increases the incidence of the acrosome reaction from approximately 20% to 35%.[1]
Gel-Based Activity-Based Protein Profiling (ABPP) for Inhibitor Screening
This method is used to identify and assess the selectivity of ABHD2 inhibitors within a complex proteome.
Materials:
-
Mouse tissue lysates (e.g., testis)
-
Library of potential inhibitors
-
Activity-based probe with a reporter tag (e.g., MB064 or TAMRA-FP)
-
SDS-PAGE gels
-
Fluorescence gel scanner (e.g., ChemiDoc MP system)
-
Image analysis software (e.g., Image Lab 4.1)
Procedure:
-
Incubate the proteome lysate with individual inhibitors from the library at a defined concentration for a specified time.
-
Add the activity-based probe (e.g., 2 µM TAMRA-FP) to the inhibitor-treated lysates and incubate to allow the probe to covalently label the active site of serine hydrolases.[1]
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize the labeled proteins.
-
Quantify the fluorescence intensity of the band corresponding to ABHD2.
-
Inhibition is determined by the reduction in fluorescence intensity compared to a DMSO control.[1]
-
For hit compounds, perform dose-response experiments to determine the pIC₅₀.
Conclusion
The available data indicates that several small molecules can inhibit ABHD2 activity. Compounds like the urea derivative 1 and the singleton 183 have shown promising potency and selectivity in preclinical models. The provided experimental protocols offer a foundation for the independent validation of these and other potential ABHD2 antagonists. However, the conflicting reports on the precise role of ABHD2 in progesterone-mediated sperm activation highlight the need for further investigation to fully elucidate its biological function and therapeutic potential. Researchers are encouraged to consider these differing findings in the design and interpretation of future studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Unconventional endocannabinoid signaling governs sperm activation via the sex hormone progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional endocannabinoid signaling governs sperm activation via the sex hormone progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Analysis of ABHD6 Antagonist 2 and siRNA for ABHD6 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Technologies for Targeting α/β-Hydrolase Domain 6
In the landscape of modern drug discovery and functional genomics, the precise modulation of protein activity is paramount. α/β-hydrolase domain 6 (ABHD6) has emerged as a significant therapeutic target, particularly in the context of endocannabinoid signaling and various metabolic and neurological disorders. This guide provides a comprehensive, data-driven comparison of two primary modalities for inhibiting ABHD6 function: the small molecule inhibitor, ABHD6 antagonist 2, and the gene-silencing tool, small interfering RNA (siRNA). This objective analysis is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
At a Glance: ABHD6 Antagonist 2 vs. siRNA
| Feature | ABHD6 Antagonist 2 (e.g., Compound 9/KT182) | siRNA targeting ABHD6 |
| Mechanism of Action | Direct, irreversible inhibition of ABHD6 enzymatic activity by covalent modification of the active site serine.[1] | Post-transcriptional gene silencing by guiding the degradation of ABHD6 mRNA.[2] |
| Target | ABHD6 protein | ABHD6 messenger RNA (mRNA) |
| Mode of Inhibition | Enzymatic activity inhibition | Reduction of protein expression |
| Potency | High (IC50 in the low nanomolar range).[1] | High (effective knockdown at nanomolar concentrations).[3] |
| Onset of Action | Rapid, often within minutes to hours. | Slower, typically requires 24-72 hours for significant protein depletion.[2] |
| Duration of Effect | Can be long-lasting due to irreversible binding, but depends on protein turnover rate. | Transient, typically lasting for several days depending on cell division and siRNA stability.[4] |
| Specificity | High for ABHD6 with minimal off-target activity against other serine hydrolases like MAGL and FAAH.[1] | Highly sequence-specific to the target mRNA, but can have off-target effects through miRNA-like activity.[5] |
| Delivery | Cell-permeable small molecule, can be administered in vitro and in vivo.[6] | Requires a transfection agent (e.g., lipid nanoparticles) for in vitro delivery; in vivo delivery is more complex.[7] |
| Key Advantage | Rapid and direct inhibition of enzyme function, useful for studying acute effects. | High specificity and ability to study the effects of long-term protein depletion. |
| Key Disadvantage | Potential for off-target pharmacological effects, though highly selective compounds exist. | Slower onset of action, potential for off-target gene silencing, and reliance on transfection efficiency. |
Quantitative Data Comparison
The following tables summarize key quantitative data for representative ABHD6 small molecule inhibitors and siRNA-mediated knockdown of ABHD6.
Table 1: Potency and Selectivity of ABHD6 Antagonists
| Compound | Type | IC50 (nM) for ABHD6 | Selectivity over MAGL | Selectivity over FAAH | Reference |
| KT182 | Irreversible Inhibitor | 1.7 | >1000-fold | >1000-fold | [1] |
| KT203 | Irreversible Inhibitor | 0.82 | >1000-fold | >1000-fold | [8] |
| WWL70 | Irreversible Inhibitor | 70 | High | High | [9][] |
Table 2: Efficacy of siRNA-mediated Knockdown of ABHD6
| siRNA Sequence/Pool | Cell Type | siRNA Concentration | Knockdown Efficiency | Time Point | Reference |
| ABHD6 shRNA | BV-2 microglia | N/A (lentiviral) | ~50% reduction in 2-AG hydrolysis | N/A | [11] |
| Nampt-specific siRNA (example) | H358 cells | 20 nM | >80% protein reduction | 3 days | [12] |
| KRT7 siRNA (example) | HeLa cells | 1 nM | >90% mRNA reduction | 24 hours | [3] |
| RRM2 siRNA pool (example) | HEK293A cells | 1 nM | ~90% knockdown efficiency | N/A | [13] |
Experimental Methodologies
Protocol 1: In Vitro ABHD6 Inhibition Assay using an Antagonist
This protocol describes a method to determine the in vitro potency (IC50) of an ABHD6 antagonist.
1. Materials:
-
Recombinant human ABHD6 enzyme
-
ABHD6 antagonist (e.g., KT182) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA)
-
Substrate: 2-arachidonoylglycerol (B1664049) (2-AG)
-
Quench solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for product detection
2. Procedure:
-
Prepare serial dilutions of the ABHD6 antagonist in DMSO.
-
In a 96-well plate, add the assay buffer and the diluted antagonist.
-
Add the recombinant ABHD6 enzyme to each well and pre-incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 2-AG substrate.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of product (arachidonic acid) formed.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Protocol 2: siRNA-mediated Knockdown of ABHD6 and Western Blot Analysis
This protocol outlines the steps for transfecting cells with siRNA to knockdown ABHD6 expression and verifying the knockdown by Western blot.
1. Materials:
-
Mammalian cell line expressing ABHD6 (e.g., HEK293, Neuro2a)
-
ABHD6-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABHD6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Transfection:
-
On the day of transfection, dilute the ABHD6 siRNA and control siRNA in Opti-MEM™ I.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABHD6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the percentage of ABHD6 protein knockdown compared to the control.[15]
Visualizing the Mechanisms and Pathways
ABHD6 in the Endocannabinoid Signaling Pathway
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNA-like off-target transcript regulation by siRNAs is species specific - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. medchemexpress.com [medchemexpress.com]
- 11. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of ABHD2 Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target effects of recently identified antagonists of the α/β-hydrolase domain-containing protein 2 (ABHD2). The data presented herein is intended to assist researchers in selecting the appropriate chemical tools for studying the role of ABHD2 in various physiological processes, including sperm fertility, and to serve as a foundation for the development of novel therapeutics targeting this enzyme.
Introduction to ABHD2
ABHD2 is a serine hydrolase that has been identified as a key regulator of sperm function.[1][2] It acts as a progesterone-dependent 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase.[1] The endocannabinoid 2-AG is an endogenous inhibitor of the CatSper calcium channel in spermatozoa.[1] Upon stimulation by progesterone, ABHD2 hydrolyzes 2-AG, leading to the opening of the CatSper channel, an influx of calcium, and subsequent sperm hyperactivation and the acrosome reaction, which are critical steps for fertilization.[1][3] Given its crucial role in fertility, the development of selective ABHD2 inhibitors is of significant interest for potential contraceptive applications.[4][5]
Comparative Efficacy of ABHD2 Inhibitors
The following table summarizes the in vitro potency of several identified ABHD2 inhibitors. The data is primarily derived from activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing the functional state of enzymes in complex biological samples.
| Compound | Target(s) | pIC50 | IC50 (nM) | Notes |
| Compound 183 | ABHD2 | 5.50 ± 0.06 | ~3162 | A novel, selective urea-based inhibitor identified through a library screen.[1][6] |
| Compound 184 | ABHD2 | 4.60 ± 0.10 | ~25119 | A structurally related analog of Compound 183 with lower potency.[1] |
| MAFP | Broad-spectrum serine hydrolase inhibitor | Not specified | 40-50 | A commonly used, non-selective inhibitor, often used as a positive control.[4][7] |
| Orlistat | Pan-lipase inhibitor | Not specified | 230 | A known lipase (B570770) inhibitor that also shows activity against ABHD2.[7] |
| Compound 1 | ABHD2 | Not specified | ~100 | A urea-based compound, also referred to as compound 183 in the original publication.[4] |
| Compound 3 | ABHD6, DAGLβ, ABHD2 | Not specified | ~100 | A selective inhibitor of ABHD6 and DAGLβ that also demonstrates potent inhibition of ABHD2.[4] |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for ABHD2 Inhibition
Activity-based protein profiling is a key methodology for identifying and characterizing enzyme inhibitors.[8] This technique utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the assessment of their functional state.[9]
Objective: To determine the potency and selectivity of small molecule inhibitors against ABHD2 in a native biological matrix.
Materials:
-
Mouse testis proteome (or other relevant tissue/cell lysate)
-
Activity-based probes (e.g., MB064, a β-lactone-based probe, or TAMRA-FP, a fluorophosphonate-based probe)[1][8]
-
Test inhibitors (e.g., Compound 183) dissolved in DMSO
-
SDS-PAGE gels and fluorescence scanner
-
For chemoproteomic analysis: Biotinylated activity-based probe (e.g., FP-biotin), streptavidin beads, and mass spectrometer[1]
Procedure:
-
Proteome Preparation: Mouse testis cytosolic and membrane fractions are prepared and diluted to a standard protein concentration (e.g., 2 mg/mL).[1]
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement.[1][3]
-
Probe Labeling: The activity-based probe (e.g., MB064 or TAMRA-FP) is added to the proteome-inhibitor mixture and incubated for a specific time to label the active serine hydrolases that were not blocked by the inhibitor.[1]
-
Gel-Based Analysis: The reaction is quenched, and the proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the labeled enzymes. A decrease in the fluorescence intensity of the band corresponding to ABHD2 in the inhibitor-treated lanes compared to the control indicates inhibition.[1]
-
IC50 Determination: The intensity of the ABHD2 band at different inhibitor concentrations is quantified. The data is then plotted as the logarithm of the inhibitor concentration versus the normalized enzyme activity to determine the IC50 value using appropriate software (e.g., Prism).[1][3]
-
Selectivity Profiling (Chemoproteomics): For a broader assessment of selectivity, a competitive chemoproteomic approach is used. After inhibitor treatment, the proteome is labeled with a biotinylated probe. The labeled proteins are then enriched using streptavidin beads, digested, and analyzed by mass spectrometry to identify all proteins that were inhibited.[1]
Visualizing the On-Target Effect of ABHD2 Antagonists
ABHD2 Signaling Pathway in Sperm Activation
Caption: ABHD2 signaling pathway in sperm activation and point of antagonist intervention.
Experimental Workflow for ABHD2 Inhibitor Profiling
Caption: Workflow for Activity-Based Protein Profiling (ABPP) of ABHD2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ABHD2 - Wikipedia [en.wikipedia.org]
- 3. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction [ricerca.univaq.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Efficacy of ABHD2 Antagonists: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of various antagonists targeting Alpha-Beta Hydrolase Domain-containing protein 2 (ABHD2) across different cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the intricate signaling pathways involving ABHD2.
Executive Summary
ABHD2 has emerged as a significant therapeutic target due to its involvement in a range of physiological and pathological processes, including sperm function, cancer progression, and viral replication.[1][2][3][4][5] This guide consolidates the current understanding of ABHD2 antagonist efficacy, offering a valuable resource for evaluating their potential in various research and development contexts.
Comparative Efficacy of ABHD2 Antagonists
The following table summarizes the quantitative data on the efficacy of prominent ABHD2 antagonists in different cell lines and biological systems.
| Antagonist | Cell Line / System | Assay | Efficacy Measurement | Reference |
| Compound 183 | Mouse Sperm | Progesterone-induced Acrosome Reaction | Concentration-dependent reduction | [1][6] |
| Intracellular Calcium Influx | Blocks progesterone-induced Ca2+ increase at 2 µM | [1][6] | ||
| U2OS (overexpressing ABHD2) | Monoacylglycerol-lipase Activity Assay | Dose-dependent reduction | [1][6] | |
| Mouse Testis Proteome | Activity-Based Protein Profiling | pIC50 = 5.50 ± 0.06 | [1][6] | |
| Urea (B33335) Derivative 1 | Mouse Sperm | Progesterone-induced Acrosome Reaction | Concentration-dependent reduction | [5][7] |
| Mouse Testis Proteome | Activity-Based Protein Profiling | pIC50 = 5.50 | [7] | |
| MAFP (Methylarachidonoyl fluorophosphonate) | Human Sperm | Progesterone-induced Hyperactivation | No inhibition of progesterone (B1679170) action | [8] |
| Mouse Sperm | Progesterone-induced Acrosome Reaction | Inhibitory action similar to Compound 183 | [1][6] | |
| GSK1120212 (ERK1/2 inhibitor) | OVCA420 (Ovarian Cancer) | Anoikis Resistance | Inhibition of resistance | [9] |
| SB203580 (p38 MAPK inhibitor) | OVCA420 (Ovarian Cancer) | Anoikis Resistance | Inhibition of resistance | [9] |
| Bicalutamide | LNCaP and VCaP (Prostate Cancer) | ABHD2 Expression | Diminished androgen-induced expression | [4] |
| ABHD2 siRNA | LNCaP (Prostate Cancer) | Cell Proliferation and Migration | Suppression | [4] |
| Antisense Oligonucleotides (ASODNs) | HepG2.2.15 (Hepatitis B) | HBV Replication and Expression | Decreased HBV mRNA and protein levels | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Progesterone-Induced Acrosome Reaction Assay
-
Objective: To assess the ability of an antagonist to inhibit the progesterone-induced acrosome reaction in sperm.
-
Methodology:
-
Collect and capacitate sperm in appropriate media.
-
Pre-incubate the capacitated sperm with varying concentrations of the ABHD2 antagonist or vehicle control for a specified duration.
-
Induce the acrosome reaction by adding progesterone (e.g., 3 µM).
-
After incubation, fix the sperm and stain for acrosomal status using a suitable fluorescent probe (e.g., FITC-PSA).
-
Quantify the percentage of acrosome-reacted sperm using fluorescence microscopy or flow cytometry.
-
Compare the percentage of acrosome-reacted sperm in antagonist-treated groups to the progesterone-only and vehicle controls.[10]
-
Intracellular Calcium Imaging
-
Objective: To measure the effect of an antagonist on progesterone-induced intracellular calcium influx in sperm.
-
Methodology:
-
Load capacitated sperm with a calcium-sensitive fluorescent indicator (e.g., Fluo-3 AM).
-
Wash the sperm to remove excess dye.
-
Pre-incubate the loaded sperm with the ABHD2 antagonist or vehicle control.
-
Stimulate the sperm with progesterone.
-
Monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Analyze the data to determine if the antagonist blocks or reduces the progesterone-induced calcium rise.[1][6]
-
Activity-Based Protein Profiling (ABPP)
-
Objective: To determine the potency and selectivity of an antagonist against ABHD2 within a complex proteome.
-
Methodology:
-
Prepare proteomes from the cell line or tissue of interest (e.g., mouse testis).
-
Pre-incubate the proteome with varying concentrations of the antagonist.
-
Add a fluorescently tagged activity-based probe that covalently labels the active site of serine hydrolases, including ABHD2.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
The reduction in fluorescence intensity of the band corresponding to ABHD2 in the presence of the antagonist indicates inhibition.
-
Quantify the band intensities to determine the IC50 or pIC50 value.[1][6]
-
Anoikis Resistance Assay
-
Objective: To evaluate the effect of an antagonist on the ability of cancer cells to survive in anchorage-independent conditions.
-
Methodology:
-
Culture cancer cells (e.g., OVCA420) on ultra-low attachment plates to induce anoikis.
-
Treat the cells with the antagonist at various concentrations.
-
After a set period, assess cell viability using a suitable assay (e.g., Annexin V/7-AAD staining followed by flow cytometry, or a colorimetric viability assay).
-
A decrease in the number of viable cells in the antagonist-treated group compared to the control indicates inhibition of anoikis resistance.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving ABHD2 and a typical experimental workflow for evaluating antagonist efficacy.
Caption: ABHD2 Signaling Pathway in Sperm.
Caption: Experimental Workflow for Antagonist Efficacy.
Concluding Remarks
The development of selective and potent ABHD2 antagonists holds significant promise for therapeutic intervention in various diseases. The data presented in this guide highlight the progress made in identifying and characterizing these inhibitors. Notably, compounds like 183 and urea derivative 1 show high selectivity and efficacy in modulating sperm function, making them valuable tools for fertility research and potential contraceptive development.[1][5][6][7] In the context of cancer, the role of ABHD2 appears to be cell-type specific, with its suppression in ovarian cancer models leading to increased resistance, while in prostate cancer, it promotes proliferation.[4][9] Further research is warranted to elucidate the precise mechanisms of ABHD2 action in different cellular contexts and to expand the evaluation of antagonist efficacy to a broader range of cell lines. This will be crucial for the successful translation of these findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gene - ABHD2 [maayanlab.cloud]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Abhydrolase domain containing 2, an androgen target gene, promotes prostate cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Suppression of ABHD2, identified through a functional genomics screen, causes anoikis resistance, chemoresistance and poor prognosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progesterone activates the cyclic AMP-protein kinase A signalling pathway by upregulating ABHD2 in fertile men - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ABHD6 Antagonist "Compound 9" Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α/β-hydrolase domain containing 6 (ABHD6) antagonist, referred to herein as "Compound 9" (also known as ABHD antagonist 2), against established standard inhibitors. The data presented is based on publicly available experimental findings to assist researchers in selecting the appropriate tools for their studies of the endocannabinoid system.
Introduction to ABHD6
α/β-hydrolase domain containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a significant role in the endocannabinoid system. It is primarily known for its role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2.[1] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 helps regulate the tone of endocannabinoid signaling.[] This enzyme, along with monoacylglycerol lipase (B570770) (MAGL) and ABHD12, accounts for approximately 99% of 2-AG hydrolysis in the brain, with ABHD6 being responsible for about 4% of this activity.[1][] Due to its role in modulating endocannabinoid levels, ABHD6 has emerged as a promising therapeutic target for a variety of conditions, including epilepsy, neuropathic pain, inflammation, and metabolic syndrome.[3][4]
Quantitative Comparison of ABHD6 Inhibitors
The inhibitory potency of "Compound 9" and other standard ABHD6 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for "Compound 9" and other well-characterized ABHD6 inhibitors.
| Inhibitor | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Compound 9 (this compound) | <1 and 2 | Not Specified | [5] |
| KT182 | 0.24 | Neuro2A cells | [3][6] |
| KT182 | 1.7 | In vitro (gel-based competitive ABPP) | [1][7] |
| KT185 | 1.3 | In vitro (gel-based competitive ABPP) | [1] |
| KT203 | 0.82 | In vitro (gel-based competitive ABPP) | [1] |
| WWL70 | 70 | Not Specified | [][4][8][9] |
| JZP-430 | 44 | Lysates of HEK293 cells expressing human ABHD6 | [1] |
| Carbamate 10 | 350 | COS-7 cells transfected with human ABHD6 | [10] |
| MAFP | Potent, but non-selective | Broad-spectrum serine hydrolase inhibitor | [11][12] |
Signaling Pathway of ABHD6
ABHD6 is strategically located on the postsynaptic membrane where it can modulate the levels of 2-AG produced following neuronal stimulation.[] An increase in intracellular calcium activates diacylglycerol lipase (DGL), which synthesizes 2-AG from diacylglycerol (DAG). 2-AG then acts as a retrograde messenger, traveling to the presynaptic terminal to activate CB1 receptors, leading to a suppression of neurotransmitter release.[] ABHD6 terminates this signal by hydrolyzing 2-AG. Inhibition of ABHD6 leads to an accumulation of 2-AG, thereby enhancing cannabinoid receptor signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. KT182 (PD036268, GICNKPZHUCVFNM-UHFFFAOYSA-N) [probes-drugs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. thomassci.com [thomassci.com]
- 10. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of ABHD2 Antagonists in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of currently identified antagonists for Alpha/Beta Hydrolase Domain-Containing Protein 2 (ABHD2), a serine hydrolase implicated in a range of physiological and pathological processes. While the validation of small molecule inhibitors is most advanced in the context of male fertility, this document also explores the potential of ABHD2 as a therapeutic target in other diseases based on preclinical evidence.
Introduction to ABHD2
ABHD2 is a multifunctional enzyme with roles in lipid metabolism, hormone signaling, and cellular function.[1] It has been identified as a key regulator of sperm activation, a critical step in fertilization.[2] Beyond reproduction, ABHD2 is implicated in the pathophysiology of several diseases, including hepatitis B, atherosclerosis, emphysema, and certain cancers, making it an attractive target for therapeutic intervention.[3][4]
Overview of ABHD2 Antagonists
While the term "ABHD2 antagonist 2" does not correspond to a publicly disclosed specific compound, several small molecule inhibitors of ABHD2 have been identified and characterized. This guide focuses on a key urea-based inhibitor, designated Inhibitor 183 , and a series of related compounds, including CBK600192 and its more potent derivatives KT-109 (CBK600218) , CBK600191 , and CBK600209 . For comparative purposes, the broad-spectrum serine hydrolase inhibitor Methyl Arachidonyl Fluorophosphonate (MAFP) is also included.
Comparative Efficacy of ABHD2 Antagonists
The primary validation of these antagonists has been in models of sperm function, specifically their ability to inhibit the progesterone-induced acrosome reaction, a crucial event for fertilization.
| Antagonist | Target | Assay | Key Findings | pIC50/IC50 | Reference |
| Inhibitor 183 | ABHD2 | Progesterone-induced acrosome reaction (mouse sperm) | Dose-dependent reduction of acrosome reaction | pIC50: 5.50 ± 0.06 | [2] |
| ABHD2 | Progesterone-induced Ca2+ influx (mouse sperm) | Blocks the increase in intracellular calcium | - | [2] | |
| CBK600192 | ABHD2 | Enzymatic activity assay | 87.4% decrease in ABHD2 activity after 10 min incubation | - | [1] |
| ABHD2 | Differential Scanning Fluorimetry (DSF) | Stabilizes ABHD2 protein, indicating direct binding (ΔTm = 4.9 °C) | - | [1] | |
| KT-109 (CBK600218) | ABHD2, ABHD6 | Enzymatic activity assay | ~10-fold more potent than CBK600192 | IC50 values available in source | [1] |
| ABHD2 | Differential Scanning Fluorimetry (DSF) | Stabilizes ABHD2 protein (ΔTm = 5.8 °C) | - | [1] | |
| CBK600191 | ABHD2 | Enzymatic activity assay | ~10-fold more potent than CBK600192 | IC50 values available in source | [1] |
| ABHD2 | Differential Scanning Fluorimetry (DSF) | Stabilizes ABHD2 protein (ΔTm = 13.0 °C) | - | [1] | |
| CBK600209 | ABHD2 | Enzymatic activity assay | ~10-fold more potent than CBK600192 | IC50 values available in source | [1] |
| ABHD2 | Differential Scanning Fluorimetry (DSF) | Stabilizes ABHD2 protein (ΔTm = 14.4 °C) | - | [1] | |
| MAFP | Broad-spectrum serine hydrolase inhibitor | Progesterone-induced acrosome reaction (mouse sperm) | Similar inhibitory action to Inhibitor 183 | - | [2] |
Validation in Disease Models
While the validation of specific small molecule ABHD2 antagonists in disease models other than fertility is still emerging, genetic studies provide strong evidence for the therapeutic potential of ABHD2 inhibition.
| Disease Model | Method of ABHD2 Antagonism | Key Findings | Reference |
| Hepatitis B | Antisense oligonucleotides (ASODNs) to downregulate ABHD2 in HepG2.2.15 cells | Significant reduction in HBV DNA, HBsAg, and HBeAg levels, suggesting a role for ABHD2 in HBV propagation. | [5] |
| Atherosclerosis | Genetic deficiency of ABHD2 | Enhanced migration of vascular smooth muscle cells, a key event in atherosclerosis. Macrophages in atherosclerotic lesions show high ABHD2 expression. | [3] |
| Emphysema | ABHD2 gene knockdown in A549 cells and ABHD2 knockdown mice | Increased triglyceride deposition, lipid peroxidation, and apoptosis in lung cells, leading to an emphysema-like phenotype. | [6] |
| Ovarian Cancer | shRNA-mediated suppression of ABHD2 in ovarian cancer cell lines | Increased resistance to anoikis (a form of programmed cell death), enhanced chemoresistance, and correlation with poor prognosis. This effect was mediated through the activation of ERK1/2 and p38MAPK pathways. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Figure 1: Progesterone-ABHD2 signaling pathway in sperm activation.
Figure 2: Experimental workflow for ABHD2 antagonist validation.
Experimental Protocols
Progesterone-Induced Acrosome Reaction Assay
-
Sperm Capacitation: Caudal epididymal sperm from mice are capacitated in vitro in a suitable medium (e.g., HTF medium) for a defined period (e.g., 90 minutes) at 37°C in a 5% CO2 atmosphere.
-
Inhibitor Incubation: Capacitated sperm are pre-incubated with varying concentrations of the ABHD2 antagonist (e.g., Inhibitor 183) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes). A positive control, such as the broad-spectrum inhibitor MAFP, is run in parallel.
-
Progesterone Stimulation: Progesterone is added to the sperm suspension to induce the acrosome reaction and incubated for a further period (e.g., 15 minutes).
-
Staining and Analysis: The acrosomal status of the sperm is assessed by staining with a fluorescent probe that binds to the acrosomal contents (e.g., FITC-conjugated Pisum sativum agglutinin, PSA-FITC). The percentage of acrosome-reacted sperm is quantified using fluorescence microscopy or flow cytometry.
Intracellular Calcium Measurement
-
Sperm Loading: Capacitated sperm are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-3 AM) for a defined period in the dark.
-
Inhibitor Treatment: The loaded sperm are then treated with the ABHD2 antagonist or vehicle control.
-
Progesterone Stimulation and Imaging: The sperm are placed on a microscope stage, and a baseline fluorescence is recorded. Progesterone is then added, and the change in intracellular calcium concentration is monitored over time by recording the fluorescence intensity.
Differential Scanning Fluorimetry (DSF)
-
Sample Preparation: Purified recombinant ABHD2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) in a buffered solution. The ABHD2 antagonist or a vehicle control is added to the mixture.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a defined temperature gradient.
-
Data Analysis: As the protein unfolds due to the increasing temperature, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in the Tm in the presence of the antagonist indicates direct binding and stabilization of the protein.
Conclusion
The available data strongly support the role of ABHD2 as a key regulator of sperm function, and the identified small molecule antagonists, particularly Inhibitor 183 and the CBK series of compounds, have been effectively validated in this context. While the exploration of these specific antagonists in other disease models is in its early stages, the compelling genetic evidence linking ABHD2 to hepatitis B, atherosclerosis, emphysema, and cancer underscores the significant therapeutic potential of targeting this enzyme. Further research is warranted to validate the efficacy of these and novel ABHD2 antagonists in a broader range of disease models.
References
- 1. One year of ABHD2 – Where are we now? – openlabnotebooks.org [openlabnotebooks.org]
- 2. ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Suppression of ABHD2, identified through a functional genomics screen, causes anoikis resistance, chemoresistance and poor prognosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of ABHD Antagonist 2
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ABHD antagonist 2, a compound of interest in various therapeutic areas. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of chemical waste is a critical aspect of laboratory management and regulatory compliance. The following steps outline the recommended procedure for disposing of waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to preventing hazardous reactions.[1] All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables such as gloves, weighing paper, and pipette tips, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Avoid mixing with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Waste Container Management
Proper management of waste containers is essential for safety and compliance.
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date of initial waste accumulation.[1]
-
Condition: Ensure all containers are in good condition, free from leaks or external contamination.
-
Closure: Keep waste containers securely closed except when adding waste to prevent spills and the release of vapors.
Step 3: Storage of Hazardous Waste
Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of waste generation.
-
Store incompatible waste types separately to prevent accidental mixing. For example, acids and bases should be stored in separate secondary containment.[1]
-
The total volume of a single type of hazardous waste in an SAA is typically limited by regulations.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This usually involves contacting the EHS department to schedule a collection.
-
Prohibited Disposal Methods:
-
NEVER dispose of this compound down the drain.
-
DO NOT dispose of chemical waste in the regular trash unless explicitly permitted by your EHS department for specific, decontaminated items.[2]
-
NEVER evaporate chemical waste as a method of disposal.
-
Quantitative Data Summary
While specific quantitative data for "this compound" is not publicly available, the following table provides a template for summarizing key safety and disposal-related information that should be obtained from the compound's Safety Data Sheet (SDS).
| Parameter | Value | Source |
| Chemical Name | This compound | SDS |
| CAS Number | Not Available | SDS |
| Physical State | Solid / Liquid | SDS |
| Solubility | e.g., Soluble in DMSO, Ethanol | SDS |
| Known Incompatibilities | e.g., Strong oxidizing agents, Strong acids/bases | SDS |
| Hazard Class (GHS) | e.g., Acute Toxicity, Skin Irritant | SDS |
| Recommended PPE | Lab coat, safety glasses, gloves | SDS |
Experimental Protocol Waste Stream Management
In a typical in-vitro experiment, this compound might be dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in cell culture media to treat cells. The resulting waste streams must be managed as follows:
-
Unused Stock Solution: The remaining stock solution of this compound in DMSO is considered hazardous liquid waste and must be collected in a designated liquid waste container.
-
Contaminated Media: Cell culture media containing this compound should be collected as hazardous liquid waste.
-
Contaminated Labware: All disposable labware that has come into contact with the compound, including pipette tips, microplates, and flasks, must be disposed of as solid hazardous waste.
Visualizing Key Processes
To aid in understanding the context of this compound and the necessary disposal workflow, the following diagrams are provided.
References
Essential Safety and Operational Protocols for Handling ABHD Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling ABHD antagonist 2. Given that specific public safety data for "this compound" is limited, the following protocols are based on established best practices for handling potent, biologically active compounds and enzyme inhibitors in a laboratory setting.[1][2][3] A thorough risk assessment should be conducted prior to handling, taking into account the specific quantities and procedures involved.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potent chemical compounds. The selection of appropriate PPE is critical to ensure personal safety.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4] | Provides a robust barrier against skin contact. Changing the outer glove immediately after handling the compound minimizes contamination spread.[4] |
| Eye Protection | Chemical safety goggles with side shields should be worn at all times.[5] | Protects the eyes from airborne particles and potential splashes of solutions containing the compound.[4] |
| Body Protection | A dedicated lab coat, preferably disposable or made of a material that can be decontaminated, should be worn.[4] | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[4] |
| Respiratory Protection | For weighing and handling of the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved respirator is recommended.[4] | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment.[4] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[1] | Protects the feet from potential spills.[4] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.[4]
1. Preparation:
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or glove box.[1]
-
Ventilation: Ensure proper ventilation to minimize inhalation exposure.[3]
-
Equipment: Assemble all necessary equipment, including PPE, before beginning work.[1]
-
Minimize Quantity: Handle the minimum quantity of the compound required for the experiment.[1]
-
SDS Review: If a Safety Data Sheet (SDS) is available from the supplier, review it thoroughly before handling.[1][6] MedChemExpress indicates an SDS is available upon request for their "this compound (Compound 9)".[7]
2. Handling:
-
Weighing: If weighing a solid, perform this task within a fume hood. Use a disposable weigh boat to avoid contamination of balances.[1]
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.[1]
-
Experimental Procedures: Conduct all manipulations of the compound within the designated handling area.[1]
-
Avoid Aerosol Generation: Take care to avoid the generation of dust or aerosols during handling.[8][9]
3. Post-Handling and Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[1]
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. thesafetygeek.com [thesafetygeek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aise.eu [aise.eu]
- 9. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
